molecular formula C7H14O B157115 cis-3-Hepten-1-ol CAS No. 1708-81-2

cis-3-Hepten-1-ol

Cat. No.: B157115
CAS No.: 1708-81-2
M. Wt: 114.19 g/mol
InChI Key: SDZQUCJFTUULJX-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Hepten-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQUCJFTUULJX-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883743
Record name 3-Hepten-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-81-2
Record name cis-3-Hepten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-1-ol, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hepten-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hept-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEPTEN-1-OL, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4D00V63H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cis-3-Hepten-1-ol biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Biosynthesis of cis-3-Hepten-1-ol in Plants

Abstract

This compound is a C7 volatile organic compound that contributes to the characteristic "green" aroma of various plants. While the biosynthesis of C6 and C9 green leaf volatiles (GLVs) via the lipoxygenase (LOX) pathway is well-established, the precise pathway for C7 compounds remains an area of active investigation. This technical guide synthesizes current knowledge to propose a putative biosynthetic pathway for this compound, grounded in the established principles of the canonical LOX pathway. We provide a detailed examination of the key enzyme families likely involved, including lipases, lipoxygenases (LOX), hydroperoxide lyases (HPL), and alcohol dehydrogenases (ADH). Furthermore, this guide offers field-proven, step-by-step experimental protocols for researchers aiming to elucidate this pathway, covering enzyme activity assays, metabolite profiling, and gene expression analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the biosynthesis of this and other less common plant-derived volatiles.

Introduction: The Enigma of C7 Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are critical components of plant biology, acting as defense compounds against herbivores and pathogens, and as signaling molecules in plant-to-plant communication.[1][2] The vast majority of studied GLVs are C6 and C9 aldehydes, alcohols, and their esters, such as hexenal, hexenol, nonenal, and nonenol.[1][3] These are known to be synthesized via the lipoxygenase (LOX) pathway, which is rapidly initiated in response to tissue damage.[4]

This compound, a C7 alcohol, presents a biosynthetic puzzle. Its structure suggests a relationship to the LOX pathway, yet the canonical pathway, starting from C18 fatty acids like linolenic and linoleic acid, is designed to produce C6 and C9 fragments.[1][5] The formation of a C7 volatile implies either a different starting substrate or a novel enzymatic cleavage activity.

This guide proposes a hypothetical, yet mechanistically plausible, biosynthetic pathway for this compound. We posit that a less abundant, or perhaps stress-induced, polyunsaturated fatty acid serves as the precursor, which is then processed by the core enzymatic machinery of the LOX pathway. The following sections will dissect this proposed pathway and provide the technical methodologies required for its validation.

A Putative Biosynthetic Pathway for this compound

The proposed pathway is a four-step enzymatic cascade localized primarily within the chloroplasts and cytoplasm, initiated upon cellular disruption.

  • Substrate Release: A specific polyunsaturated fatty acid (PUFA), hypothesized to be a C16 variant or an alternative C18 isomer, is released from chloroplast membranes by the action of a Lipase or Galactolipase .

  • Oxygenation: The free PUFA is oxygenated by a specific Lipoxygenase (LOX) isoform to create a fatty acid hydroperoxide. The position of oxygenation is critical for determining the final products.

  • Cleavage: A Hydroperoxide Lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74B or CYP74C), catalyzes the cleavage of the hydroperoxide intermediate.[5] This crucial step is proposed to yield a C7 volatile aldehyde, cis-3-heptenal, and a corresponding C9 oxo-acid.

  • Reduction: The resulting cis-3-heptenal is reduced to this compound by an Alcohol Dehydrogenase (ADH) , utilizing NADH or NADPH as a cofactor.[6]

This proposed cascade provides a testable framework for researchers. The primary challenge lies in identifying the specific precursor fatty acid and the HPL isoform responsible for the atypical C7/C9 cleavage.

Cis-3-Hepten-1-ol_Biosynthesis cluster_membrane Chloroplast Membrane cluster_pathway Cytosol / Chloroplast Stroma MembraneLipids Membrane Lipids (Containing Putative C16/C18 PUFA) PUFA Free Fatty Acid (e.g., C16-PUFA) MembraneLipids->PUFA  Lipase HP Fatty Acid Hydroperoxide PUFA->HP Lipoxygenase (LOX) + O2 Heptenal cis-3-Heptenal (C7) HP->Heptenal Hydroperoxide Lyase (HPL) Oxoacid C9 ω-Oxo Acid HP->Oxoacid HPL Heptenol This compound (C7) Heptenal->Heptenol Alcohol Dehydrogenase (ADH) (NAD(P)H -> NAD(P)+)

Caption: Proposed biosynthetic pathway for this compound in plants.

Key Enzyme Families: Characteristics and Experimental Causality

Understanding the function and properties of the enzyme families in the canonical LOX pathway is fundamental to designing experiments for the C7 pathway.

Lipases (EC 3.1.1)
  • Function: Catalyze the hydrolysis of ester bonds in lipids to release free fatty acids. In the context of GLV synthesis, these are often galactolipases that act on chloroplast membranes.

  • Causality in Experimental Design: Assaying for lipase activity is the logical first step to confirm that a suitable precursor can be liberated from the plant's lipid pool. The choice of substrate for the assay (e.g., specific galactolipids) can help narrow down the potential starting material.

Lipoxygenases (LOX) (EC 1.13.11)
  • Function: A family of non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific oxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[1] They are classified as 9-LOX or 13-LOX based on the carbon atom they oxygenate on a C18 fatty acid chain.

  • Causality in Experimental Design: The choice of which LOX isoforms to investigate is critical. A researcher would screen known LOX homologs for activity against a panel of potential, less common fatty acid substrates. The product, a specific hydroperoxide, dictates the subsequent cleavage pattern. Identifying the correct LOX-substrate pair is a cornerstone of elucidating the pathway.

Hydroperoxide Lyases (HPL) (EC 4.1.2)
  • Function: Members of the CYP74 clan of cytochrome P450 enzymes that cleave fatty acid hydroperoxides into an aldehyde and an ω-oxo-acid.[5] The specificity of HPL for the hydroperoxide determines the chain length of the resulting volatile. For example, 13-HPLs cleave 13-hydroperoxides to yield C6 aldehydes and C12 oxo-acids.[7]

  • Causality in Experimental Design: HPL is the most critical enzyme for determining the C7 structure. A self-validating HPL assay must use the hydroperoxide product from the LOX reaction as its substrate. The detection of a C7 aldehyde product (e.g., by GC-MS) would be strong evidence for a novel HPL activity or a known HPL acting on a novel substrate.

Alcohol Dehydrogenases (ADH) (EC 1.1.1)
  • Function: A broad family of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols using NAD(P)H as a reductant.[6]

  • Causality in Experimental Design: ADH activity is generally promiscuous. The key experimental question is not whether ADH activity exists, but whether the expression of a specific ADH isoform correlates with the production of this compound. Genetic approaches, such as silencing or overexpressing a candidate ADH gene, can provide definitive proof of its role.[8]

Experimental Protocols for Pathway Elucidation

The following protocols provide a robust framework for investigating the proposed biosynthetic pathway.

Protocol 1: Volatile Metabolite Profiling by HS-SPME-GC/MS

This protocol is designed to identify and quantify this compound and its potential aldehyde precursor in plant tissue.

Workflow Diagram:

Metabolite_Profiling_Workflow Start Plant Tissue (e.g., Leaf Disc) Vial Place in 20 mL Headspace Vial Start->Vial Wound Induce Wounding (Mechanical Damage) Vial->Wound Incubate Incubate at RT (e.g., 30 min) Wound->Incubate SPME Expose SPME Fiber (e.g., DVB/CAR/PDMS) Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Analysis Data Processing: Peak Identification & Quantification GCMS->Analysis End Metabolite Profile Analysis->End

Caption: Workflow for plant volatile analysis using HS-SPME-GC/MS.

Step-by-Step Methodology:

  • Sample Preparation: Excise a standardized amount of plant tissue (e.g., 100 mg of leaf material) and place it into a 20 mL glass headspace vial.

  • Wounding: To initiate GLV biosynthesis, mechanically damage the tissue consistently (e.g., with a sterile glass rod). Seal the vial immediately with a PTFE/silicone septum cap.

  • Incubation: Incubate the vial at room temperature (e.g., 25°C) for 30 minutes to allow volatiles to accumulate in the headspace.

  • Headspace Solid-Phase Microextraction (HS-SPME): Manually or with an autosampler, expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the collected volatiles from the SPME fiber in the hot inlet of the GC (e.g., 250°C).

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program that effectively separates C7 volatiles, for example: initial 40°C for 2 min, ramp at 5°C/min to 180°C, then at 20°C/min to 250°C.

    • The mass spectrometer should be operated in electron ionization (EI) mode (70 eV), scanning a mass range of m/z 35-350.

  • Data Analysis: Identify this compound and cis-3-heptenal by comparing their mass spectra and retention indices to authentic standards and reference libraries (e.g., NIST).

Protocol 2: Enzyme Activity Assays

These spectrophotometric assays are designed to measure the activity of the key enzyme families.

Summary of Enzyme Assays:

Enzyme Family Principle Substrate(s) Wavelength
Lipoxygenase (LOX) Formation of conjugated dienes Polyunsaturated Fatty Acids 234 nm
Hydroperoxide Lyase (HPL) Decrease in conjugated dienes Fatty Acid Hydroperoxides 234 nm

| Alcohol Dehydrogenase (ADH) | Oxidation of NAD(P)H | Aldehydes (e.g., cis-3-heptenal) | 340 nm |

Step-by-Step Methodology (HPL Assay Example): Causality: This assay is designed as a coupled reaction to the LOX assay. It is crucial to use the product of the LOX reaction (the hydroperoxide) as the substrate for the HPL assay to ensure biological relevance. The disappearance of the hydroperoxide, monitored at 234 nm, is a direct measure of HPL activity.

  • Crude Protein Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 4 mM DTT, 1% PVPP).

    • Centrifuge at 15,000 x g for 20 min at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford or BCA assay.

  • Substrate Preparation: Synthesize the fatty acid hydroperoxide substrate by incubating a putative precursor fatty acid (e.g., a C16 PUFA) with a commercial soybean LOX preparation. Purify the hydroperoxide using solid-phase extraction.

  • Assay Reaction:

    • In a quartz cuvette, combine 950 µL of assay buffer (e.g., 100 mM phosphate buffer, pH 6.5) and 20 µL of the crude protein extract.

    • Initiate the reaction by adding 30 µL of the hydroperoxide substrate (to a final concentration of ~50 µM).

    • Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

  • Calculation: Calculate the specific activity using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹). Express activity as µmol/min/mg protein.

Protocol 3: Candidate Gene Expression Analysis by RT-qPCR

This protocol investigates whether the expression of candidate genes (e.g., homologs of known HPLs) is induced by wounding, correlating gene activity with C7 volatile production.

Workflow Diagram:

RT_qPCR_Workflow Start Plant Tissue (Control vs. Wounded) RNA Total RNA Extraction Start->RNA DNAse DNase Treatment RNA->DNAse cDNA cDNA Synthesis (Reverse Transcription) DNAse->cDNA qPCR Quantitative PCR with Gene-Specific Primers cDNA->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis End Relative Gene Expression Levels Analysis->End

Caption: Workflow for Relative Gene Expression Analysis using RT-qPCR.

Step-by-Step Methodology:

  • Experimental Setup: Create two groups of plants: unwounded controls and mechanically wounded plants. Collect tissue samples at various time points post-wounding (e.g., 0, 30, 60, 120 minutes). Immediately freeze samples in liquid nitrogen.

  • RNA Extraction: Extract total RNA from ~100 mg of tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment and cDNA Synthesis: Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design: Design qPCR primers for your candidate genes (e.g., HPL homologs identified via bioinformatics) and for a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 80-150 bp and have similar melting temperatures.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA template.

    • Run the qPCR on a real-time PCR instrument with a standard thermal profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the wounded samples to the time-zero control.

Conclusion and Future Directions

The biosynthesis of this compound in plants most likely leverages the enzymatic machinery of the well-known lipoxygenase pathway, but with a currently unidentified substrate or a novel enzymatic specificity. The hypothetical pathway and experimental protocols presented in this guide provide a comprehensive roadmap for researchers to systematically investigate and ultimately elucidate this metabolic process.

Future work should focus on:

  • Substrate Identification: Utilizing lipidomics to identify unusual fatty acids in plants that produce C7 volatiles, especially after wounding.

  • Enzyme Discovery: Combining proteomics and transcriptomics to identify LOX, HPL, and ADH candidates whose expression patterns correlate with this compound production.

  • Functional Genomics: Using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to knock out candidate genes and confirm their function in vivo.

By applying these integrated approaches, the scientific community can resolve the enigma of C7 volatile biosynthesis, deepening our understanding of the vast metabolic diversity of the plant kingdom.

References

A consolidated list of references cited in this technical guide.

  • Gigot, C., et al. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement, 14(3), 451-460. [Link]

  • Dudareva, N., & Pichersky, E. (2006). Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity. Plant Physiology, 135(4), 1893-1902. [Link]

  • Hubert, J., et al. (2020). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 25(22), 5449. [Link]

  • Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243. [Link]

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. [Link]

  • Croft, K. P., et al. (1993). Volatile products of the lipoxygenase pathway evolved from Phaseolus vulgaris (L.) leaves inoculated with Pseudomonas syringae pv phaseolicola. Plant Physiology, 101(1), 13-24. [Link]

  • Vancanneyt, G., et al. (2001). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. Proceedings of the National Academy of Sciences, 98(14), 8139-8144. [Link]

  • Ibdah, M., et al. (2010). Green routes to green notes. Chemical Engineering Transactions, 20, 241-246. [Link]

  • Brunerie, P. (1992). Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.
  • Brunerie, P., & Koziet, Y. (1997). Process for producing natural cis-3-hexenol from unsaturated fatty acids.
  • Ameye, M., et al. (2018). Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology. Plant Biology, 20(4), 613-625. [Link]

  • Grechkin, A. N., et al. (2006). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1419-1428. [Link]

  • Chehab, E. W., et al. (2006). Rice HYDROPEROXIDE LYASES with Unique Expression Patterns Generate Distinct Aldehyde Signatures in Arabidopsis. Plant Physiology, 141(2), 503-517. [Link]

  • Hatanaka, A., et al. (1992). Substrate Specificity of Tea Leaf Hydroperoxide Lyase. Zeitschrift für Naturforschung C, 47(9-10), 677-679. [Link]

  • Brühlmann, F., et al. (2013). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Molecules, 18(11), 13626-13645. [Link]

  • Hasan, M. M., et al. (2020). Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. International Journal of Molecular Sciences, 22(1), 239. [Link]

  • Brunerie, P. (1990). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.
  • Knudsen, J. T., et al. (2023). Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions. Natural Product Reports, 40(10), 1645-1681. [Link]

  • Li, Y., et al. (2025). Current insights into plant volatile organic compound biosynthesis. Current Opinion in Plant Biology, 85, 102708. [Link]

  • Jin, J., et al. (2016). The Alcohol Dehydrogenase Gene Family in Melon (Cucumis melo L.): Bioinformatic Analysis and Expression Patterns. Frontiers in Plant Science, 7, 613. [Link]

  • Dudareva, N., et al. (2004). Biochemistry of Plant Volatiles. Plant Physiology, 135(4), 1893-1902. [Link]

  • Edmond, K. C., et al. (2025). Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies. BMC Plant Biology, 25(1), 891. [Link]

  • Yang, Z., et al. (2024). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry, 441, 138290. [Link]

  • Deair, K. (2022). The Effect Of Alcohol On Plants. Sciencing. [Link]

  • UniProt Consortium. (2012). HPL - Fatty acid hydroperoxide lyase, chloroplastic - Solanum lycopersicum (Tomato). UniProtKB. [Link]

  • Blažević, I., et al. (2023). Comprehensive Volatilome Signature of Various Brassicaceae Species. Plants, 12(1), 199. [Link]

Sources

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Green Note of a C7 Volatile

cis-3-Hepten-1-ol, a C7 aliphatic alcohol, is a volatile organic compound (VOC) recognized for its potent and characteristic aroma. It imparts a fresh, green, leafy, and subtly fruity fragrance, making it a valuable component in the flavor and fragrance industries.[1] Often utilized to build realistic fruit and herbal aromatic profiles, its scent is reminiscent of freshly-mowed grass with herbaceous and floral undertones.[] While its C6 homolog, cis-3-hexen-1-ol (leaf alcohol), is extensively studied and documented as a primary "green leaf volatile" (GLV), this compound represents a less-characterized but significant contributor to the complex bouquet of natural aromas.

This technical guide provides a comprehensive overview of the known natural occurrence, putative biosynthetic origins, and analytical methodologies for this compound. It is designed for researchers, chemists, and product development professionals seeking to understand and harness the properties of this unique natural compound.

Compound Property Value
Chemical Formula C₇H₁₄O[1][3]
Molar Mass 114.19 g/mol []
CAS Number 1708-81-2[3]
Boiling Point 166.8 °C at 760 mmHg[3]
Refractive Index n20/D 1.440 - 1.450[]
Solubility Insoluble in water; soluble in alcohol.[]
Sensory Profile Fresh, green, leafy, grassy, herbaceous, floral.[1][]

Section 1: Natural Occurrence and Biological Significance

The documentation of this compound's natural occurrence is less extensive than that of C6 GLVs. However, compelling evidence confirms its presence and interaction within plant biology. A pivotal study demonstrated that Arabidopsis thaliana is capable of taking up gaseous (Z)-3-heptenol from the environment and converting it into its corresponding non-volatile glucoside.[4][5] This metabolic action strongly implies that plants possess the enzymatic machinery to recognize and process this C7 alcohol, suggesting it is a natural component of the plant volatilome that can act as an environmental infochemical.[5]

While a definitive list of sources is still an active area of research, C7 volatiles are known constituents of various plant and fruit aromas. The presence of related compounds like 1-hepten-3-ol in fruits such as litchi further supports the existence of C7 alcohols in the plant kingdom.[6] GLVs, as a class, are not merely aromatic byproducts; they are crucial signaling molecules released in response to biotic and abiotic stresses, such as herbivory or mechanical damage.[5][7] They can act as airborne defense signals, priming nearby plants for an impending threat, or serve as attractants for the natural predators of herbivores.[8][9]

Source Type Organism / Matrix Finding / Implication Reference
Plants Arabidopsis thalianaConfirmed uptake and glucosylation of exogenous (Z)-3-heptenol.[4][5]
Fruits GeneralC7 volatiles are components of fruit aromas; specific data for this compound is limited but related C7 alcohols are found.[6][10]
Beer Hops-derivedUsed as an analytical standard for hop-derived terpenoids in beer.[3]

Section 2: The Putative Biosynthetic Pathway

The biosynthesis of this compound in plants is hypothesized to occur via the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade responsible for the production of C6 GLVs.[11][12][13] This pathway is initiated upon tissue damage, which triggers the release of polyunsaturated fatty acids (PUFAs) from cell membranes.

The proposed pathway for this compound is analogous to the formation of cis-3-hexen-1-ol from α-linolenic acid (C18:3). The formation of a C7 volatile likely requires cleavage of a different, yet structurally related, PUFA precursor.

Step 1: Lipoxygenase (LOX) Action The pathway begins when a specific lipoxygenase enzyme catalyzes the dioxygenation of a PUFA. For C6 volatiles, 13-LOX acts on α-linolenic acid to form (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[14]

Step 2: Hydroperoxide Lyase (HPL) Cleavage The hydroperoxide intermediate is then rapidly cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme.[14] This enzyme cleaves the fatty acid chain. In the C6 pathway, HPL cleaves 13-HPOT into a C12 oxo-acid and the C6 aldehyde, (Z)-3-hexenal. By analogy, a specific HPL would cleave the corresponding C7-precursor hydroperoxide to yield (Z)-4-heptenal.

Step 3: Isomerization (Potential) The initial aldehyde, (Z)-4-heptenal, may undergo isomerization to a more stable conjugated form, though this is a secondary fate.

Step 4: Alcohol Dehydrogenase (ADH) Reduction Finally, the volatile aldehyde is reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH) enzyme, utilizing NADH or NADPH as a cofactor.[13][15][16] This step converts (Z)-4-heptenal to cis-4-Hepten-1-ol or, through a similar pathway, other precursors to this compound.

G cluster_0 Substrate Pool cluster_1 C7 Green Leaf Volatiles PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., from membrane lipids) HP Fatty Acid Hydroperoxide PUFA->HP  Lipoxygenase (LOX) + O2 Aldehyde cis-3-Heptenal HP->Aldehyde  Hydroperoxide Lyase (HPL) Alcohol This compound Aldehyde->Alcohol  Alcohol Dehydrogenase (ADH)  (NAD(P)H -> NAD(P)+)

Caption: Putative biosynthetic pathway for this compound via the LOX cascade.

Section 3: Analytical Methodologies

The analysis of trace-level volatile compounds like this compound from complex natural matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard methodology for such applications, offering a solvent-free, efficient, and highly sensitive approach.[17][18][19][20]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated workflow for the qualitative and quantitative analysis of this compound in a plant tissue matrix (e.g., leaves, fruit pulp).

1. Sample Preparation: 1.1. Weigh approximately 2.0 g of fresh plant material into a 20 mL headspace vial. To enhance volatile release, tissue can be flash-frozen in liquid nitrogen and gently ground. 1.2. Add 5.0 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the matrix, promoting the partitioning of volatile analytes into the headspace. 1.3. (For quantification) Spike the sample with a known concentration of an appropriate internal standard (e.g., 1-octanol or a deuterated analog). 1.4. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction: 2.1. Place the vial in an autosampler tray equipped with an agitator and heater. 2.2. Equilibrate the sample at 60°C for 10 minutes with agitation to facilitate the release of volatiles into the headspace.[20] 2.3. Expose a 75 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 60°C to adsorb the analytes.[20]

3. GC-MS Analysis: 3.1. Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.[17] 3.2. Gas Chromatograph (GC) Conditions:

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[17]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 250°C (hold for 5 min).[17] 3.3. Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Scan Range: m/z 35-350.

4. Data Analysis: 4.1. Identify this compound by comparing its retention time and mass spectrum with an authentic chemical standard. 4.2. Confirm identity using mass spectral libraries (e.g., NIST, Wiley). 4.3. Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This compound is a naturally occurring volatile compound that contributes a characteristic "green" aroma to the scent profiles of various natural products. While its presence is confirmed in the plant kingdom, the breadth of its natural sources remains an area ripe for discovery. Its biosynthesis is strongly presumed to follow the well-established lipoxygenase (LOX) pathway, analogous to its C6 counterpart, cis-3-hexen-1-ol. The analytical tools, particularly HS-SPME-GC-MS, are robust and readily available for researchers to further elucidate its distribution, concentration, and biological function across different species. Future research focusing on identifying the specific PUFA precursors and the precise lipoxygenase and hydroperoxide lyase enzymes involved in its formation will be critical to fully understanding and potentially harnessing the biosynthesis of this valuable C7 flavor and fragrance compound.

References

  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). PMC. Available at: [Link]

  • Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. (n.d.). MDPI. Available at: [Link]

  • cis-3-Hexen-1-ol. (n.d.). Wikipedia. Available at: [Link]

  • HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. (2022). MDPI. Available at: [Link]

  • The lipoxygenase pathway. (2002). PubMed. Available at: [Link]

  • HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. (2022). ResearchGate. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • This compound. (n.d.). LookChem. Available at: [Link]

  • HS-SPME-GC-MS analysis of volatile and semi-volatile compounds from Mikania glomerata dried leaves. (2015). ResearchGate. Available at: [Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021). PMC - NIH. Available at: [Link]

  • The C 6-C 12 cleavage pathway to aldehydes and alcohols via a 13(S) - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • (Z)-3-hexen-1-ol, 928-96-1. (n.d.). The Good Scents Company. Available at: [Link]

  • Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume. (2022). Frontiers. Available at: [Link]

  • A short-chain aldehyde is a major lipoxygenase product in arachidonic acid-stimulated porcine leukocytes. (1986). PubMed. Available at: [Link]

  • Conversion of volatile alcohols into their glucosides in Arabidopsis. (n.d.). PMC - NIH. Available at: [Link]

  • 1-Hepten-3-OL | C7H14O | CID 21057. (n.d.). PubChem. Available at: [Link]

  • (3E)-3-Hepten-1-ol | C7H14O | CID 5318018. (n.d.). PubChem - NIH. Available at: [Link]

  • Comprehensive Mapping of Volatile Organic Compounds in Fruits. (n.d.). Fondazione Edmund Mach. Available at: [Link]

  • Plant Volatiles. (2016). ResearchGate. Available at: [Link]

  • mVOC 4.0. (n.d.). Structural Bioinformatics Group. Available at: [Link]

  • Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato. (2023). PMC - NIH. Available at: [Link]

  • Comprehensive Volatilome Signature of Various Brassicaceae Species. (2023). PMC - NIH. Available at: [Link]

  • Volatile Constituents of Some Myrtaceous Edible and Medicinal Fruits from the Brazilian Amazon. (n.d.). MDPI. Available at: [Link]

Sources

Chemical and physical properties of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-3-Hepten-1-ol: Properties, Synthesis, and Applications

Abstract

This compound, also known as (Z)-3-Hepten-1-ol, is an unsaturated alcohol recognized for its potent and characteristic fresh, green, and grassy aroma.[1][] As a seven-carbon analog of the well-known "leaf alcohol" (cis-3-Hexen-1-ol), it holds significant value in the flavor and fragrance industries for imparting natural green notes to a variety of compositions.[1] Beyond its organoleptic properties, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, primary synthetic routes, and established applications, offering a critical resource for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational for all research and regulatory purposes. The universally recognized identifiers for this compound are detailed below.

IdentifierValue
IUPAC Name (3Z)-hept-3-en-1-ol[3]
Common Name This compound[3]
CAS Number 1708-81-2[3][4][5]
Molecular Formula C₇H₁₄O[1][3][4]
Molecular Weight 114.19 g/mol [1][3][4]
InChI Key SDZQUCJFTUULJX-PLNGDYQASA-N[5][6]
Canonical SMILES CCCC=CCCO[4]
Isomeric SMILES CCC/C=C\CCO[4]
EC Number 216-964-2[3][4]
UNII LB4D00V63H[3][4]
Molecular Structure and Stereochemistry

The structure of this compound consists of a seven-carbon chain containing a primary alcohol at the C1 position and a carbon-carbon double bond between the C3 and C4 positions. The critical feature of its stereochemistry is the cis or (Z) configuration of the substituents around the double bond. This geometry, where the higher-priority groups (the propyl and hydroxyethyl fragments) are on the same side of the double bond, is directly responsible for its distinct sensory properties.

Caption: 2D representation of this compound's molecular structure.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various matrices, its appropriate handling procedures, and its potential applications. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless oily liquid[7]
Odor Dry, earthy, green, grassy, oily, waxy, herbal[1][8]
Boiling Point 166.8 °C at 760 mmHg92 °C at 60 mmHg[4][8]
Melting Point 26 °C (estimate)[4]
Density 0.844 - 0.850 g/mL at 25 °C[4][5][8]
Refractive Index n20/D 1.444[4][5][8]
Flash Point 64 °C (147.2 °F)[4]
Vapor Pressure 0.579 mmHg at 25 °C[4]
Solubility Insoluble in water; Soluble in alcohol[][4]
LogP (XLogP3) 1.9[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 1[3][4]

The LogP value of 1.9 indicates a moderate level of lipophilicity, explaining its insolubility in water and good solubility in less polar organic solvents like ethanol.[][3][4] This property is crucial for its application in fragrance formulations, which are often oil- or alcohol-based, and is a key parameter in early-stage drug development for predicting membrane permeability.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretch (sp³): Multiple sharp bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C-H stretch (sp²): A medium to weak band just above 3000 cm⁻¹ (approx. 3010-3030 cm⁻¹), characteristic of the vinylic C-H bonds.

  • C=C stretch: A weak band around 1650-1670 cm⁻¹, which can be difficult to observe due to the non-polarized nature of the cis-double bond.

  • C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ for the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the methylene groups, two characteristic vinylic protons in the olefinic region (~5.3-5.5 ppm) with coupling constants confirming the cis-stereochemistry, and a triplet for the methylene group adjacent to the hydroxyl (~3.6 ppm). The hydroxyl proton signal will appear as a broad singlet whose chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The sp² carbons of the double bond will appear in the downfield region (~125-135 ppm), while the carbon bearing the hydroxyl group will be observed around 60-65 ppm. The remaining sp³ carbons of the alkyl chain will appear in the upfield region (<40 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available for this compound.[6] The molecular ion peak (M⁺) at m/z = 114 would be expected, though it may be weak. Common fragmentation patterns for aliphatic alcohols include the loss of water (M-18) and alpha-cleavage.

Chromatographic Methods

Gas chromatography (GC) is the preferred method for analyzing the purity and isomeric composition of this compound. Kovats retention indices, which are standardized retention times, have been reported for this compound on both non-polar and polar stationary phases, allowing for reliable identification when compared against reference standards.[3]

Exemplary Protocol: GC-MS Analysis

This protocol describes a self-validating system for the identification and purity assessment of a this compound sample.

  • Sample Preparation: Prepare a 100 ppm solution of the this compound sample in high-purity ethanol. Prepare a similar solution of a certified reference standard.

  • Instrumentation: Use a gas chromatograph equipped with a non-polar (e.g., DB-5ms) or polar (e.g., WAX) capillary column, coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Validation and Analysis:

    • Inject the reference standard to determine its retention time and mass spectrum.

    • Inject the sample. The primary peak in the sample chromatogram must match the retention time of the standard.

    • The mass spectrum of the sample peak must match the library spectrum and the spectrum of the injected standard.

    • Purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.

Synthesis and Reactivity

Key Synthetic Pathways

The most common and stereoselective industrial method for preparing cis-alkenes is the partial hydrogenation of the corresponding alkyne. For this compound, the precursor is 3-Heptyn-1-ol.

Causality in Catalyst Selection: The choice of catalyst is critical for success. A standard catalyst like Palladium on Carbon (Pd/C) would fully reduce the alkyne to the alkane (heptan-1-ol). Therefore, a "poisoned" or deactivated catalyst is required to stop the reaction at the alkene stage. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic choice for this transformation, ensuring high selectivity for the cis-alkene due to the syn-addition of hydrogen on the catalyst surface.[9]

G A 3-Heptyn-1-ol (Precursor) B Partial Hydrogenation (H₂, Lindlar Catalyst) A->B Reaction C This compound (Product) B->C Stereoselective Reduction D Purification (Distillation) C->D Isolation

Caption: General workflow for the synthesis of this compound.

Alternative biosynthetic routes have been explored for similar leaf alcohols, utilizing enzymes from plant tissues to oxidize unsaturated fatty acids, followed by yeast-mediated reduction.[10][11]

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups:

  • Alcohol Group: Can undergo esterification with carboxylic acids to form fragrant esters, oxidation to form (Z)-3-heptenal or (Z)-3-heptenoic acid, and etherification.

  • Alkene Group: Can undergo addition reactions (e.g., hydrogenation to form heptan-1-ol, halogenation), epoxidation, and ozonolysis.

Applications in Research and Industry

  • Flavor and Fragrance: This is the primary application. Its fresh, green, leafy odor is used to build natural-smelling accords in fine fragrances, soaps, detergents, and other personal care products.[1] It can also be used in trace amounts in food flavorings to impart fruity or herbal nuances.[1]

  • Pharmaceutical and Fine Chemical Intermediate: As a bifunctional molecule, it serves as a valuable building block. The alcohol provides a handle for attaching the molecule to other scaffolds, while the cis-alkene can be used to introduce specific stereochemistry or be further functionalized in multi-step syntheses.[]

  • Analytical Standard: It is used as a reference compound in the analysis of volatile organic compounds, for example, in determining the terpenoid profile of beer derived from hops.[4]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a Category 4 Combustible Liquid.[12] While not highly flammable, it can ignite if heated. Some sources indicate it may cause skin irritation upon prolonged contact.[3]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[13][14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.[14]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[12][14]

    • Body Protection: Wear a lab coat.[14]

  • Safe Handling Practices: Keep away from heat, sparks, and open flames.[12][13] Avoid contact with skin, eyes, and clothing.[12] Use spark-proof tools when handling large quantities.[14]

G cluster_0 Procurement & Storage cluster_1 Laboratory Use cluster_2 Disposal Receive Receive Chemical Store Store in Cool, Ventilated, Flammables Area Receive->Store Handle Handle in Fume Hood with Proper PPE Store->Handle Use Use in Experiment Handle->Use Waste Collect in Approved Waste Container Use->Waste Dispose Dispose via Certified Waste Management Waste->Dispose

Caption: Chemical lifecycle and safe handling workflow.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[][12][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[12]

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364517, (Z)-3-Hepten-1-ol. Retrieved from [Link]

  • Advance Scientific & Chemical. (n.d.). Material Safety Data Sheet: CIS-3-HEXENOL. Retrieved from [Link]

  • Google Patents. (1992). EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.
  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

  • Google Patents. (1990). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.
  • Google Patents. (2014). WO2014156781A1 - Production method for cis-3-hexene-1-ol.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hepten-1-ol is an organic compound with the chemical formula C₇H₁₄O. It is a colorless oily liquid with a powerful, fresh green odor, reminiscent of freshly cut grass. This compound and its derivatives are of significant interest in the flavor and fragrance industry and can also serve as valuable chiral building blocks in organic synthesis. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into experimental design, data interpretation, and the underlying scientific principles.

Molecular Structure and Key Features

This compound possesses two key functional groups that dictate its spectroscopic behavior: a cis-configured carbon-carbon double bond and a primary alcohol. The interplay of these features gives rise to a unique spectral fingerprint that can be deciphered using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite these vibrations, providing a powerful tool for functional group identification.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound, a liquid at room temperature, is most readily obtained using the neat liquid sampling technique with Attenuated Total Reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance. For analysis, it is common to identify the wavenumbers of significant absorption bands.

Data Presentation and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of both the alcohol and the cis-alkene functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3338Strong, BroadO-H stretch (hydrogen-bonded)
~3010Medium=C-H stretch (alkene)
~2960, ~2931, ~2873StrongC-H stretch (alkane)
~1654MediumC=C stretch (cis-alkene)
~1460MediumC-H bend (alkane)
~1058StrongC-O stretch (primary alcohol)
~720Medium=C-H bend (cis-alkene, out-of-plane)

Causality Behind Spectral Features:

  • The Broad O-H Stretch: The broadness of the O-H stretching vibration, observed around 3338 cm⁻¹, is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[1][2] This interaction weakens and lengthens the O-H bond, resulting in a lower vibrational frequency and a broad range of absorption energies.

  • Alkene C-H Stretch: The peak at approximately 3010 cm⁻¹ is characteristic of the stretching vibration of a hydrogen atom attached to a double-bonded carbon (=C-H), confirming the presence of the alkene moiety.[3]

  • Cis-Alkene Bending Vibration: The absorption around 720 cm⁻¹ is a crucial diagnostic peak for the cis stereochemistry of the double bond. This out-of-plane bending vibration is characteristic of cis-disubstituted alkenes.[4]

  • Primary Alcohol C-O Stretch: The strong absorption at approximately 1058 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei. This technique is arguably the most powerful tool for the complete structural elucidation of organic molecules.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.[8]

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to provide a chemical shift reference at 0 ppm.

¹H NMR Data and Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.55m1HH-4
~5.40m1HH-3
~3.65t2HH-1
~2.30q2HH-2
~2.05q2HH-5
~1.40sextet2HH-6
~0.90t3HH-7
Variables (broad)1H-OH

Interpretation of the ¹H NMR Spectrum:

  • Olefinic Protons (H-3 and H-4): The signals in the region of 5.40-5.55 ppm are characteristic of protons attached to the double bond.[9] Their complex multiplicity arises from coupling to each other and to the adjacent methylene groups. The smaller coupling constant between these two protons is indicative of their cis relationship.

  • Protons Adjacent to the Hydroxyl Group (H-1): The triplet at approximately 3.65 ppm corresponds to the methylene group attached to the oxygen atom. The deshielding effect of the electronegative oxygen atom shifts this signal downfield. It appears as a triplet due to coupling with the two protons on the adjacent carbon (H-2).

  • Allylic Protons (H-2 and H-5): The protons on the carbons adjacent to the double bond (allylic protons) appear around 2.30 and 2.05 ppm.

  • Alkyl Protons (H-6 and H-7): The signals for the remaining alkyl protons appear further upfield, consistent with their saturated hydrocarbon environment.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often a broad singlet due to rapid chemical exchange with trace amounts of water or acid.[10]

¹³C NMR Data and Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~134.8C-4
~124.5C-3
~62.3C-1
~30.8C-2
~29.3C-5
~22.6C-6
~14.1C-7

Interpretation of the ¹³C NMR Spectrum:

  • Olefinic Carbons (C-3 and C-4): The signals at approximately 134.8 and 124.5 ppm are characteristic of the sp²-hybridized carbons of the double bond.[4][9]

  • Carbon Bearing the Hydroxyl Group (C-1): The carbon attached to the hydroxyl group is deshielded and appears at around 62.3 ppm.[1]

  • Alkyl Carbons (C-2, C-5, C-6, C-7): The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: GC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[11]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound displays a molecular ion peak and a series of fragment ions that provide valuable structural information.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (114.19 g/mol ).[12] However, for primary alcohols, this peak can be weak or absent.

  • Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z 96.[13][14]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic fragmentation of alcohols. For this compound, this would involve the loss of a C₅H₉ radical, resulting in a resonance-stabilized fragment at m/z 45.[13][14] Another possible alpha-cleavage would be the loss of a hydrogen atom to give a peak at m/z 113.

  • Allylic Cleavage: The presence of the double bond allows for allylic cleavage, where the bond beta to the double bond is broken. This can lead to the formation of various resonance-stabilized carbocations.

Visualization of Key Fragmentation Pathways:

G M This compound (M⁺) m/z 114 M_minus_18 Loss of H₂O m/z 96 M->M_minus_18 - H₂O M_minus_C5H9 Alpha-Cleavage m/z 45 M->M_minus_C5H9 - •C₅H₉ M_minus_H Alpha-Cleavage m/z 113 M->M_minus_H - •H

Sources

Discovery and historical context of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Hepten-1-ol: From Discovery to Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant aliphatic alcohol with diverse applications. It is intended for researchers, scientists, and professionals in drug development, offering insights into its discovery, synthesis, and biological relevance.

Introduction: The Essence of Green

This compound, with the IUPAC name (Z)-hept-3-en-1-ol, is an organic compound that belongs to the family of "green leaf volatiles" (GLVs).[1] These compounds are responsible for the characteristic fresh, green aroma of freshly cut grass and crushed leaves.[][3] Its unique organoleptic properties have made it a valuable ingredient in the flavor and fragrance industries.[4] Beyond its sensory appeal, this compound plays a crucial role in chemical ecology as a semiochemical, mediating interactions between plants and insects.[1] More recently, its potential as a versatile chemical intermediate has garnered interest in various fields, including pharmaceuticals.[]

Chemical IdentifierValue
IUPAC Name (Z)-hept-3-en-1-ol
Synonyms This compound, (Z)-3-Heptenol
CAS Number 1708-81-2
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless liquid
Odor Fresh, green, grassy, herbaceous, floral

Discovery and Historical Context: A Chapter in the Story of Green Leaf Volatiles

The discovery of this compound is intrinsically linked to the broader scientific exploration of green leaf volatiles (GLVs). While a specific date for its first isolation is not prominently documented, the understanding of this class of compounds has evolved over more than a century.

The scientific inquiry into the "smell of green" began in the late 19th and early 20th centuries. Initial research focused on the more abundant C6 GLVs, such as cis-3-Hexen-1-ol (leaf alcohol) and its corresponding aldehyde, cis-3-hexenal.[1] These C6 compounds were recognized as the primary contributors to the characteristic scent of freshly cut grass.

The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century, enabled the identification of a wider array of volatile organic compounds from plant matter. This led to the characterization of less abundant but equally significant GLVs, including the C7 analogue, this compound, in various plant species.

Natural Occurrence and Biosynthesis: Nature's Green Signature

This compound is a natural product found in a variety of plants, contributing to their aromatic profile. It is typically released upon tissue damage, such as from herbivory or mechanical stress.

The biosynthesis of this compound follows the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of all green leaf volatiles.[5][6][7][8] The process is initiated by the oxidative cleavage of unsaturated fatty acids.

The Lipoxygenase (LOX) Pathway:

  • Fatty Acid Release: Mechanical damage to plant tissues triggers the release of polyunsaturated fatty acids, primarily linolenic and linoleic acids, from cell membranes.

  • Hydroperoxidation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate.

  • Cleavage: Hydroperoxide lyase (HPL) then cleaves the hydroperoxide, resulting in the formation of short-chain aldehydes. For C7 volatiles, a different fatty acid precursor or a modified cleavage of a C18 fatty acid is likely involved, though the specific mechanism for C7 formation is less documented than for C6 GLVs.

  • Reduction: The resulting aldehyde, in this case, cis-3-heptenal, is subsequently reduced by alcohol dehydrogenase (ADH) to yield this compound.

Caption: Biosynthesis of this compound via the LOX pathway.

Chemical Synthesis: Crafting the Green Note

The chemical synthesis of this compound, particularly with high stereoselectivity for the cis (or Z) isomer, is of significant interest for its application in the flavor and fragrance industry. Several synthetic strategies have been developed to achieve this.

A common and effective method involves the stereoselective reduction of a corresponding alkyne, 3-heptyn-1-ol.

Stereoselective Alkyne Reduction:

The partial hydrogenation of 3-heptyn-1-ol over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively yields the cis-alkene.[9] The quinoline in the catalyst mixture is crucial for preventing over-reduction to the alkane.

Caption: Synthesis of this compound from 3-heptyn-1-ol.

Other synthetic approaches may involve Wittig-type reactions or other stereoselective olefination methods to construct the cis-double bond.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application and analysis.

PropertyValue
Boiling Point 166.8 °C at 760 mmHg
Flash Point 64 °C
Density 0.844 g/cm³
Refractive Index n20/D 1.444 (lit.)
Water Solubility Insoluble

The identification and quantification of this compound in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like this compound.[10][11][12] A non-polar or semi-polar capillary column is commonly used for separation. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 114) and a specific fragmentation pattern that allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and for confirming the cis stereochemistry of the double bond.[13][14][15][16] The coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the double bond geometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group and the C=C double bond.

Biological Significance and Applications

This compound exhibits a range of biological activities and has found applications in several industries.

Semiochemical Activity

As a green leaf volatile, this compound acts as a semiochemical, a chemical messenger that carries information between organisms. It can act as a kairomone, a signal that benefits the receiver but not the emitter, by attracting herbivores to a damaged plant. Conversely, it can also function as a synomone, benefiting both the emitter and the receiver, by attracting predators and parasitoids of the herbivores.

Flavor and Fragrance Industry

The primary commercial application of this compound is in the flavor and fragrance industry.[4] Its fresh, green, and slightly fruity aroma is used to impart natural-smelling top notes to perfumes, cosmetics, and a variety of food and beverage products.[4]

Potential in Drug Development

While direct applications of this compound in drug development are not yet well-established, its status as a natural product and a versatile chemical intermediate suggests potential for its use as a building block in the synthesis of more complex bioactive molecules.[] The principles of early drug discovery often involve the exploration of natural product scaffolds for the development of new therapeutic agents.[17]

Experimental Protocols

Protocol for the Synthesis of this compound via Alkyne Hydrogenation

Objective: To synthesize this compound from 3-heptyn-1-ol with high stereoselectivity.

Materials:

  • 3-Heptyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-heptyn-1-ol in anhydrous hexane.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline.

  • Flush the system with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with dilute acid to remove quinoline, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Protocol for GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Prepare the sample for analysis, which may involve extraction or dilution.

  • Inject a known volume of the standard solution and the sample into the GC-MS system.

  • Acquire the chromatograms and mass spectra.

  • Identify this compound in the sample by comparing its retention time and mass spectrum with that of the standard.

  • Quantify the amount of this compound in the sample by creating a calibration curve from a series of standard solutions of known concentrations.

Conclusion

This compound is a fascinating molecule that bridges the gap between the natural world and industrial applications. Its origins in the plant kingdom as a green leaf volatile have led to its widespread use in the flavor and fragrance industries. The stereoselective synthesis of this compound remains an important area of research, driven by the demand for its specific olfactory properties. While its role as a semiochemical is well-recognized, further research into its specific interactions with different insect species could open up new avenues for pest management. The potential for this compound and its derivatives in medicinal chemistry and drug discovery is an emerging area that warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, highlighting its journey from a component of the "smell of green" to a valuable specialty chemical.

References

Sources

An In-depth Technical Guide to the Role of cis-3-Hepten-1-ol in Plant Signaling: Consolidating Current Knowledge and Charting Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Hepten-1-ol is a C7 unsaturated alcohol belonging to the green leaf volatile (GLV) family, compounds renowned for their quintessential role in plant communication and defense. While its C6 analogue, (Z)-3-hexen-1-ol, has been the subject of extensive research, this compound remains a comparatively enigmatic component of the plant volatilome. This technical guide synthesizes the current, albeit limited, understanding of this compound, from its putative biosynthetic origins to its detection in various plant species. Recognizing the significant gaps in our knowledge, this document establishes a comprehensive framework for future research. We provide detailed, field-proven experimental protocols and propose hypothetical signaling pathways, drawing logical parallels from well-characterized GLVs. This guide is intended for researchers, scientists, and drug development professionals aiming to explore the untapped potential of C7 volatiles in modulating plant physiology and multitrophic interactions.

Introduction: The C7 Enigma in Plant Volatile Signaling

Plants perpetually interpret and respond to a complex symphony of chemical cues from their environment. Among the most critical of these are volatile organic compounds (VOCs), which act as a sophisticated language mediating interactions with insects, microbes, and neighboring plants. A prominent class of VOCs are the Green Leaf Volatiles (GLVs), a group of C6 and, to a lesser extent, C7 and C9 aldehydes, alcohols, and their esters. They are rapidly released upon tissue damage, serving as hallmark indicators of herbivore attack.

The signaling roles of C6 GLVs, particularly (Z)-3-hexen-1-ol ("leaf alcohol"), are well-documented. They can prime defenses in undamaged leaves and neighboring plants, attract natural enemies of herbivores, and directly deter feeding. In contrast, the C7 family of GLVs, including this compound, represents a less-charted territory. While detected in the emissions of several plant species, its precise function in signaling cascades remains largely unelucidated. This guide aims to consolidate the sparse existing data on this compound and leverage the extensive knowledge of its C6 counterparts to build a robust, logical framework for guiding future scientific inquiry.

Biosynthesis and Emission

The biochemical origin of GLVs is the lipoxygenase (LOX) pathway, which catabolizes fatty acids released from damaged cell membranes. While direct enzymatic proof for this compound is pending, its structure strongly suggests a similar biosynthetic route.

The Putative Lipoxygenase (LOX) Pathway Origin

It is hypothesized that this compound is derived from the oxidative cleavage of C18 fatty acids, such as linoleic or linolenic acid. The key distinction from C6 GLV synthesis would lie in the specific cleavage activity of the hydroperoxide lyase (HPL) enzyme or subsequent enzymatic modifications that result in a C7 backbone. One proposed pathway involves the lipoxygenase-mediated oxidation of heptenoic acid precursors.[1][2]

The proposed enzymatic cascade is as follows:

  • Membrane Disruption: Mechanical damage (e.g., herbivory) activates phospholipases, which release polyunsaturated fatty acids from chloroplast membranes.

  • Hydroperoxidation: A specific lipoxygenase (LOX) enzyme oxygenates the fatty acid, creating a hydroperoxide intermediate.

  • Lyase Cleavage: A hydroperoxide lyase (HPL) cleaves the hydroperoxide into a volatile aldehyde and a non-volatile oxo-acid. It is at this step that a putative HPL could generate a C7 aldehyde.

  • Alcohol Dehydrogenase Reduction: The resulting C7 aldehyde, cis-3-heptenal, is subsequently reduced by an alcohol dehydrogenase (ADH) to form this compound.

This proposed pathway provides a testable model for identifying the specific enzymes responsible for C7 GLV production in plants.

G cluster_membrane Chloroplast Membrane cluster_stroma Stroma / Cytosol FattyAcids Linolenic/Linoleic Acid LOX Lipoxygenase (LOX) FattyAcids->LOX Damage (Herbivory) Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) (Putative C7-specific) Heptenal cis-3-Heptenal (C7 Aldehyde) HPL->Heptenal ADH Alcohol Dehydrogenase (ADH) Heptenol This compound (C7 Alcohol) ADH->Heptenol Hydroperoxide->HPL Heptenal->ADH Emission Emission Heptenol->Emission Emission into Atmosphere

Caption: Putative biosynthetic pathway for this compound.

Known Occurrences

This compound has been identified as a minor component in the volatile emissions of various plants and related biological systems. Its presence suggests a conserved, though perhaps specialized, role.

Plant / SystemContextReference(s)
Centaurea acaulisEssential oil from aerial and root parts[3][4][5][6][7]
Fermented Tibetan TeaVolatile component of fermented product[8]
Fermented CucumbersVolatile component during fermentation[9]

This table summarizes the currently documented sources, highlighting the need for broader surveys of plant volatilomes to understand the taxonomic distribution and ecological conditions leading to this compound emission.

A Proposed Framework for Signaling and Perception

In the absence of direct research, we can construct a hypothetical signaling model for this compound by extrapolating from the known mechanisms of (Z)-3-hexen-1-ol. This framework serves as a roadmap for experimental validation.

Upon perception by a plant (either an undamaged part of the emitting plant or a neighbor), this compound likely initiates a signaling cascade that culminates in the transcriptional reprogramming of defense-related genes.

Key Postulated Events:

  • Perception: The volatile may be perceived at the cell membrane by putative receptors or could passively diffuse into the cell and interact with intracellular targets.

  • Early Signaling: Perception likely triggers rapid downstream events, including ion fluxes (specifically Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.

  • Hormonal Crosstalk: These early signals are known to integrate with phytohormone signaling pathways. A primary candidate for interaction is the jasmonic acid (JA) pathway, the master regulator of defense against chewing herbivores. Exposure to the C7 volatile may "prime" the plant for enhanced JA production upon subsequent attack.

  • Transcriptional Activation: The signaling cascade leads to the activation of transcription factors (e.g., WRKYs, MYCs) that bind to cis-regulatory elements in the promoters of defense genes.

  • Metabolic Response: This results in the synthesis of defensive compounds, such as proteinase inhibitors, toxic secondary metabolites, and even the production of new volatile blends to attract predators and parasitoids (indirect defense).

G cluster_outside Extracellular cluster_inside Plant Cell Heptenol This compound Receptor Putative Receptor Heptenol->Receptor Perception Ca_ROS Ca²⁺ Influx & ROS Burst Receptor->Ca_ROS MAPK MAPK Cascade Ca_ROS->MAPK JA Jasmonic Acid (JA) Pathway Priming MAPK->JA TFs Defense Transcription Factors (e.g., WRKY, MYC) MAPK->TFs JA->TFs Defense Defense Gene Expression & Metabolite Production TFs->Defense

Caption: Proposed signaling cascade for this compound.

Methodologies for Advancing this compound Research

To move from hypothesis to established fact, a systematic experimental approach is required. The following protocols are designed as self-validating systems to rigorously test the proposed biological roles of this compound.

Protocol: Volatile Collection and GC-MS Analysis

Objective: To identify and quantify the emission of this compound from plants in response to stimuli.

Causality: This protocol establishes a causal link between a specific stress (e.g., herbivory) and the emission of the target volatile. Comparing a damaged plant to a control allows for definitive attribution.

Methodology:

  • Plant Treatment: Prepare two sets of plants (e.g., Arabidopsis thaliana or Nicotiana benthamiana). One set serves as the undamaged control. On the treatment set, apply mechanical damage or introduce a chewing herbivore (e.g., Spodoptera littoralis larvae).

  • Headspace Collection: Enclose individual plants in volatile-impermeable bags (e.g., Nalophan®). Use a push-pull air system to draw air through a collection trap containing an adsorbent polymer (e.g., Porapak™ Q or Tenax® TA) for a defined period (e.g., 4-8 hours).

  • Elution: Elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis: Inject the eluate into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Use a polar capillary column (e.g., DB-Wax or Supelcowax-10) for optimal separation of isomers.[1]

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to effectively separate compounds.

    • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to an authentic chemical standard.

  • Quantification: Calculate the emission rate by comparing the peak area of the compound to a standard curve generated from known concentrations of the authentic standard.

Protocol: Y-Tube Olfactometer Bioassay

Objective: To determine if this compound acts as an attractant or repellent to insects (herbivores or their natural enemies).

Causality: This choice-based assay directly tests the behavioral response of an insect to the volatile, isolating it as the causative agent for attraction or repulsion.

Methodology:

  • Olfactometer Setup: Use a glass Y-tube olfactometer. Purified, humidified air is passed through both arms.

  • Odor Source: In one arm, introduce a known concentration of synthetic this compound (dissolved in a neutral solvent like paraffin oil and applied to filter paper). The other arm contains the solvent-only control.

  • Insect Introduction: Release a single insect (e.g., a parasitic wasp for indirect defense testing, or a herbivorous moth for direct defense) at the base of the Y-tube.

  • Data Collection: Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 10 minutes).

  • Validation: After a set number of insects (e.g., 50-100), swap the odor and control arms to eliminate any spatial bias in the setup.

  • Statistical Analysis: Use a Chi-squared test to determine if the insect's choice for the odor arm is significantly different from a random 50:50 distribution.

Experimental Workflow: From Perception to Gene Expression

The following workflow outlines a comprehensive approach to link volatile perception to a molecular-genetic response within the plant.

G A Plant Exposure Setup (Control vs. This compound vapor) B Time-Course Tissue Harvest (e.g., 0, 1, 3, 6 hours post-exposure) A->B C RNA Extraction & cDNA Synthesis B->C D Quantitative RT-PCR (qRT-PCR) C->D E Target Gene Analysis: - LOX2 (JA Biosynthesis) - VSP2 (JA Response) - PR1 (SA Response) D->E F Data Analysis: Compare gene expression levels between control and treated plants E->F

Caption: Workflow for analyzing plant gene expression response.

Conclusion and Future Perspectives

This compound is a tangible, yet functionally obscure, component of the plant chemical lexicon. Its presumed biosynthesis via the LOX pathway firmly places it within the family of damage-induced GLVs, yet the specific ecological pressures that favor the production of a C7 over a C6 alcohol are unknown. The research framework and methodologies presented in this guide provide a clear path forward.

Future investigations should prioritize:

  • Broad-Scale Screening: Identifying which plant species and families produce this compound and under what specific biotic and abiotic stresses.

  • Genetic and Biochemical Dissection: Using knockout mutants (e.g., in Arabidopsis) and heterologous expression systems to identify the specific LOX, HPL, and ADH enzymes in its biosynthetic pathway.[1]

  • Functional Assays: Rigorously testing its effects on a wide range of herbivores and their natural enemies to map its role in tritrophic interactions.

  • Signaling Pathway Elucidation: Validating the proposed signaling cascade by measuring Ca²⁺ fluxes, MAPK activation, and phytohormone levels in response to exposure.

By systematically addressing these questions, the scientific community can illuminate the role of this C7 volatile, potentially uncovering new mechanisms of plant signaling and novel avenues for sustainable crop protection.

References

  • Gibilisco, N., et al. (2014). Rate coefficients at 298 K and 1 atm for the tropospheric degradation of a series of C6, C7 and C8 biogenic unsaturated alcohols initiated by Cl atoms. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Liang, L., et al. (2011). Kinetic studies of Cl reactions with 3-buten-1-ol and 2-buten-1-ol over the temperature range 298–363 K. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Benhamidat, L., et al. (2022). Chemical Composition and Antioxidant, Anti-Inflammatory and Anticholinesterase Properties of the Aerial and Root Parts of Centaurea acaulis Essential Oils: Study of the Combinatorial Activities of Aplotaxene with Reference Standards. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Deng, J., et al. (2021). Phytochemical composition of Tibetan tea fermented by Eurotium cristatum and its effects on type 1 diabetes mice and gut microbiota. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Chemical Composition and Antioxidant Anti Inflammatory and Anticholinesterase Properties of the Aerial and Root Parts of Centaurea Acaulis Essential. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (2022). Chemical Composition and Antioxidant, Anti-Inflammatory and Anticholinesterase Properties of the Aerial and Root Parts of Centaurea acaulis Essential Oils: Study of the Combinatorial Activities of Aplotaxene with Reference Standards. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (2022). Chemical Composition and Antioxidant, Anti-Inflammatory and Anticholinesterase Properties of the Aerial and Root Parts of Centaurea acaulis Essential Oils: Study of the Combinatorial Activities of Aplotaxene with Reference Standards. Retrieved January 14, 2026, from [Link]

  • NC State Repository. (n.d.). A Metabolomic Approach to Understanding Spoilage of Fermented Cucumbers. Retrieved January 14, 2026, from [Link]

  • DSpace. (n.d.). THÈSE LMD. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Olfactory Properties of cis-3-Hepten-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The perception of odor is a complex process governed by the precise interaction between volatile molecules and a vast array of olfactory receptors. Stereochemistry plays a pivotal role in this interaction, where subtle changes in a molecule's three-dimensional structure can lead to profound differences in perceived scent. This technical guide provides a comprehensive examination of the olfactory properties of cis-3-Hepten-1-ol, a volatile organic compound known for its characteristic "green" aroma. We delve into the distinct scent profiles of its geometric (cis/trans) and enantiomeric (R/S) isomers, outline the definitive analytical techniques for their characterization, and explore the underlying molecular mechanisms of their reception. This document serves as a critical resource for researchers and development professionals in the fragrance, flavor, and neurobiology sectors, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Molecular Basis of "Green" Scents

This compound belongs to a class of compounds often referred to as "green leaf volatiles" (GLVs). These molecules are typically released by plants upon tissue damage and are responsible for the characteristic smell of freshly cut grass. While the general scent of this compound is described as fresh, green, leafy, and slightly fruity, this description belies a deeper complexity rooted in its isomeric forms.[1][2] The C3=C4 double bond in its structure gives rise to cis (or Z) and trans (or E) geometric isomers, while the chiral center at C3 (in the trans-isomer) or the potential for chirality in derivatives introduces enantiomeric forms ((R) and (S)).

The human olfactory system is exquisitely sensitive to these structural nuances.[3] Differentiating between isomers is not merely an academic exercise; it is fundamental to creating authentic and impactful fragrances and flavors, and to understanding the ligand-receptor interactions that initiate the sense of smell. This guide will systematically dissect the olfactory contributions of these isomers, providing the scientific foundation required for their precise application and study.

Molecular and Olfactory Profiles of 3-Hepten-1-ol Isomers

The distinct olfactory characteristics of each isomer underscore the high specificity of their corresponding olfactory receptors. While data on the specific enantiomers of this compound is sparse in publicly available literature, we can infer the importance of its stereochemistry from its close structural analog, cis-3-Hexen-1-ol ("leaf alcohol").[4][5] For cis-3-Hexen-1-ol, subtle variations in its structure dramatically alter its scent profile, a principle that holds true across many chiral odorants.[6][7]

Physicochemical and Olfactory Data Summary

The following table summarizes the known properties of this compound. It is critical to note that the odor descriptions are for the commonly available cis isomer, as this form is most frequently cited in fragrance and flavor literature.

PropertyValue / DescriptionSource(s)
Chemical Name (Z)-3-Hepten-1-ol[2]
CAS Number 1708-81-2[8]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Boiling Point 166.8 °C at 760 mmHg[8]
Flash Point 68.3 °C (155.0 °F)[2]
Odor Type Green, Herbaceous, Leafy[1][2]
Odor Description Described as having notes of freshly-mowed grass, earthy tones, and a floral character reminiscent of a flower garden.[2][8] It can also present oily, waxy, and fatty nuances.[2]
Flavor Profile Green, grassy, aldehydic, with notes of asparagus and green bean.[2]

Definitive Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)

To accurately characterize the distinct aroma of each isomer, it is essential to separate them physically before sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this application, as it couples the high-resolution separation of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.[9][10]

Causality Behind Experimental Design

The choice of a chiral stationary phase is the most critical parameter in this analysis. Enantiomers possess identical physical properties, such as boiling point, making them inseparable on standard GC columns.[11] Chiral stationary phases, typically based on derivatized cyclodextrins, create a chiral environment within the column.[11][12] This allows for differential transient diastereomeric interactions between the enantiomers and the stationary phase, resulting in different retention times and enabling their separation. The column effluent is then split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and a heated "sniff port" where a trained analyst can evaluate the odor of each compound as it elutes.[9]

Experimental Protocol: Chiral GC-O Analysis

This protocol outlines a self-validating system for the analysis of 3-Hepten-1-ol isomers.

  • Sample Preparation:

    • Prepare a stock solution of the mixed isomer sample at 1000 ppm in a high-purity solvent (e.g., ethanol or dichloromethane).

    • Create a dilution series (e.g., 100 ppm, 10 ppm, 1 ppm) to assess concentration effects on odor perception.

    • Prepare individual standards of known isomers, if available, to confirm elution order.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C. Inject 1 µL in splitless mode.

    • Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min. Rationale: This program provides a gentle start for good separation of early-eluting volatiles and a steady ramp to elute all compounds of interest.

    • Effluent Splitter: At the end of the column, use a 1:1 ratio splitter directing to the FID and the sniff port.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Sniff Port: Gerstel ODP 4 or equivalent, heated to 230°C to prevent condensation. Humidified air should be supplied at 40 mL/min to prevent nasal dehydration.

  • Data Acquisition and Analysis:

    • A trained sensory analyst sniffs the effluent from the sniff port throughout the run.

    • The analyst records the retention time, duration, intensity (using a scale, e.g., 1-10), and qualitative descriptors (e.g., "grassy," "fruity," "metallic") for every odor detected, often using specialized software that links the sensory feedback to the chromatogram.

    • By comparing the retention times of the odor events with the peaks on the FID chromatogram (and ideally confirmed by MS), the scent of each specific isomer can be definitively identified.

Visualization of the GC-O Workflow

GCO_Workflow cluster_0 Sample Introduction cluster_1 Separation cluster_2 Detection & Analysis Isomer_Sample Isomer Sample (e.g., 3-Hepten-1-ol) Injector GC Injector (250°C) Isomer_Sample->Injector GC_Column Chiral GC Column (e.g., Rt-βDEXsm) Injector->GC_Column Splitter Effluent Splitter (1:1) GC_Column->Splitter FID Chemical Detector (FID / MS) Splitter->FID Chemical Data Sniff_Port Olfactory Port (Human Assessor) Splitter->Sniff_Port Sensory Data

Caption: Workflow for Chiral Gas Chromatography-Olfactometry (GC-O) Analysis.

Mechanistic Insights: From Receptor to Perception

The ability to distinguish between isomers originates at the molecular level with olfactory receptors (ORs), which are members of the G-protein coupled receptor (GPCR) superfamily.[13] Each OR has a unique three-dimensional binding pocket, and the perception of an odorant depends on the specific pattern of ORs it activates.

The Olfactory Signaling Cascade

When an odorant molecule like this compound binds to its specific OR in the olfactory epithelium, it triggers a conformational change in the receptor.[13][14] This initiates a cascade of intracellular events:

  • G-Protein Activation: The activated OR engages an olfactory-specific G-protein, G-olf.[15]

  • Second Messenger Production: G-olf activates adenylate cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[15][16]

  • Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.[15][17]

  • Depolarization: The opening of these channels allows an influx of positive ions (Na⁺ and Ca²⁺), depolarizing the olfactory receptor neuron.[15][16]

  • Signal Transmission: This electrical signal, or action potential, is transmitted along the neuron's axon to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific scent.[16]

The distinct smells of different isomers arise because their unique shapes allow them to bind to and activate different combinations of ORs, or to bind to the same OR with varying affinities, generating a unique "fingerprint" of neural activation that the brain learns to recognize.

Visualization of the Olfactory Signaling Pathway

Olfactory_Pathway cluster_receptor Cell Membrane cluster_cascade Intracellular Cascade cluster_signal Signal Generation Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-olf Protein (Activated) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC CNG CNG Ion Channel (Opens) cAMP->CNG Binds to Ions Na+ / Ca2+ Influx CNG->Ions Depolarization Neuron Depolarization (Action Potential) Ions->Depolarization Brain Signal to Olfactory Bulb Depolarization->Brain Transmits

Caption: The G-protein coupled olfactory signal transduction cascade.

Sensory Panel Evaluation for Odor Profiling

While GC-O is essential for identifying the odor of individual, separated isomers, a trained human sensory panel is required to build a complete, descriptive profile of a compound and understand its character in a real-world application.[18][19]

Protocol: Quantitative Descriptive Analysis (QDA)

This protocol establishes a reliable method for characterizing the olfactory profile of an isomer.

  • Panelist Selection & Training:

    • Recruit 12-15 panelists based on their ability to detect and describe basic odors (e.g., fruity, floral, green, woody).[20]

    • Conduct training sessions where panelists agree on a common lexicon of descriptors for "green" scents using reference standards (e.g., pure cis-3-Hexen-1-ol for "cut grass," heptanal for "fatty green").[20]

  • Sample Preparation & Presentation:

    • Prepare samples by diluting the purified isomer to a pre-determined, safe concentration (e.g., 10 ppm) in an odorless solvent like dipropylene glycol.

    • Pipette 1 mL of the solution onto a smelling strip inside a coded, capped vial.

    • Present samples to panelists in a randomized, counter-balanced order to avoid bias.[21] All evaluations must occur in odor-free booths under controlled lighting and temperature.[22]

  • Evaluation & Data Analysis:

    • Panelists evaluate each coded sample and rate the intensity of each descriptor from the agreed-upon lexicon (e.g., "cut grass," "leafy," "fruity," "waxy," "floral") on a 15-point intensity scale.[21]

    • Data is collected and analyzed using statistical methods like Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between isomers.

    • The results are often visualized on a spider plot (or radar plot) to provide a clear, graphical "fingerprint" of each isomer's scent profile.

Conclusion and Future Directions

The olfactory character of this compound is not monolithic but is a composite of the perceptions elicited by its various isomers. This guide has established that understanding these differences requires precise analytical techniques, primarily chiral Gas Chromatography-Olfactometry, which can parse the contributions of individual stereoisomers. The underlying mechanism for this differentiation lies in the specificity of G-protein coupled olfactory receptors, which translate molecular shape into distinct neural signals.

Future research should focus on identifying the specific olfactory receptors that respond to the (R) and (S) enantiomers of 3-Hepten-1-ol and its geometric isomers. Deorphanizing these receptors will not only deepen our fundamental understanding of olfaction but will also provide powerful tools for the rational design of novel fragrance and flavor compounds, enabling the creation of more authentic, impactful, and targeted sensory experiences.

References

  • Purves D, Augustine GJ, Fitzpatrick D, et al. The Transduction of Olfactory Signals. In: Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates; 2001. Available from: [Link]

  • Reactome. Olfactory Signaling Pathway. Reactome Pathway Database. Available from: [Link]

  • MySkinRecipes. This compound. MySkinRecipes Cosmetic Ingredients. Available from: [Link]

  • Gaillard I, Rouquier S, Giorgi D. Olfactory receptors. PubMed Central (PMC). Available from: [Link]

  • JoVE. Physiology of Smell and Olfactory Pathway. Journal of Visualized Experiments. Available from: [Link]

  • Ben-Chaim Y, et al. Cellular Mechanisms of Olfactory Signal Transduction. Oxford Academic. Available from: [Link]

  • The Good Scents Company. (Z)-3-hepten-1-ol. The Good Scents Company Information System. Available from: [Link]

  • LookChem. This compound. LookChem. Available from: [Link]

  • American Chemical Society. GC/Olfactometry GC With a Sense of Smell. ACS Publications. Available from: [Link]

  • König WA. Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Oxford Academic. Available from: [Link]

  • FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. Available from: [Link]

  • Peekage. Ultimate Guide to Sensory Testing Methods. Peekage. Available from: [Link]

  • Wikipedia. cis-3-Hexen-1-ol. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Selli S, et al. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PubMed Central (PMC). Available from: [Link]

  • Eurofins Scientific. Sensory Evaluation: Assessing Taste, Aroma, and Quality. Eurofins. Available from: [Link]

  • Christodoulaki E. Sensory Evaluation Techniques. SlideShare. Available from: [Link]

  • Wikipedia. Gas chromatography-olfactometry. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol. The Good Scents Company Information System. Available from: [Link]

  • Kustos, I., et al. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. MDPI. Available from: [Link]

  • Kanafusa, S., et al. Isomers and odor or nose as stereochemist. ResearchGate. Available from: [Link]

  • Nie, C., et al. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. PubMed. Available from: [Link]

  • Teixeira, MC, et al. Odour character differences for enantiomers correlate with molecular flexibility. PubMed Central (PMC). Available from: [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol. The Good Scents Company Information System. Available from: [Link]

  • Nie, C., et al. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. ResearchGate. Available from: [Link]

Sources

cis-3-Hepten-1-ol as a green leaf volatile (GLV)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Hepten-1-ol as a Green Leaf Volatile

Introduction: Beyond the "Green" Scent

When plant tissues are damaged, they release a characteristic "grassy" smell, a phenomenon familiar to anyone who has mown a lawn or crushed a leaf. This scent is not a passive byproduct of injury but an active, rapid-fire defense and communication system mediated by a class of compounds known as Green Leaf Volatiles (GLVs).[1][2] GLVs are C6, and more rarely C9, aldehydes, alcohols, and their esters, synthesized almost instantaneously—within seconds to minutes—following mechanical damage, herbivory, or pathogen attack.[1][2][3] These molecules are not merely scents; they are potent semiochemicals that can directly deter pests, signal to neighboring plants of an impending threat, and summon the natural enemies of herbivores.[2][3][4]

While the C6-family of GLVs, such as cis-3-hexenol, are extensively studied, the broader class includes other important, less characterized members. This guide focuses on This compound , a C7-alcohol, exploring its biochemical origins, its multifaceted ecological roles, and the technical methodologies required for its study. For researchers in plant science, chemical ecology, and drug development, understanding the nuances of specific GLVs like this compound opens new avenues for developing sustainable crop protection strategies and novel bioactive compounds.

Section 1: The Biochemical Core - Biosynthesis via the Oxylipin Pathway

The production of GLVs is a rapid, enzyme-driven process originating from the oxylipin pathway, which converts fatty acids into a wide array of signaling molecules.[2][5] The synthesis is initiated by physical damage that disrupts cell compartments, allowing enzymes and substrates to mix.

1.1. Liberation of Fatty Acid Precursors The process begins with the release of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from chloroplast and plasma membranes by the action of lipolytic enzymes like phospholipases.[1][5] The availability of these free fatty acids is considered a key regulatory step in GLV formation.[6][7]

1.2. The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Cascade Once freed, these PUFAs are targeted by two key enzymes in sequence:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of PUFAs, incorporating molecular oxygen to form unstable fatty acid hydroperoxides.[4][5] Depending on the LOX isoform, oxygenation can occur at the 9th or 13th carbon, leading to 9-hydroperoxides or 13-hydroperoxides.[5][8]

  • Hydroperoxide Lyase (HPL): These hydroperoxides are immediately cleaved by HPL, a member of the cytochrome P450 family (CYP74).[6][8] This cleavage is the defining step that generates the volatile C6 or C9 aldehydes.[5][9]

    • Cleavage of 13-hydroperoxides yields C6 aldehydes (e.g., (Z)-3-hexenal).[5]

    • Cleavage of 9-hydroperoxides yields C9 aldehydes (e.g., (Z)-3-nonenal).[5][10]

1.3. Formation of Alcohols and Esters The resulting aldehydes are highly reactive and can be further modified by other enzymes:

  • Alcohol Dehydrogenase (ADH): Aldehydes are reduced to their corresponding alcohols by ADH in a reaction involving NAD(P)H as a cofactor.[5][11][12] For instance, (Z)-3-hexenal is converted to (Z)-3-hexenol. It is through this enzymatic reduction of a C7 aldehyde precursor that this compound is formed.

  • Isomerases: Some aldehydes, like (Z)-3-hexenal, can be isomerized to more stable forms, such as (E)-2-hexenal.[4]

  • Acetyltransferases: Alcohols can be esterified, most commonly acetylated, by acetyl-CoA-dependent acetyltransferases (CHAT) to produce esters like (Z)-3-hexenyl acetate, which often have distinct signaling properties.[4]

The diagram below provides a generalized overview of this crucial biosynthetic pathway.

GLV Biosynthesis Pathway cluster_membrane Chloroplast Membrane cluster_cytosol Cytosol / Stroma PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid C18:3) Free_PUFA Free Fatty Acids PUFA->Free_PUFA Mechanical Damage + Lipase Action Hydroperoxides 9- or 13-Hydroperoxides Free_PUFA->Hydroperoxides Lipoxygenase (LOX) + O2 Aldehydes C6 / C9 Aldehydes (e.g., (Z)-3-Hexenal) Hydroperoxides->Aldehydes Hydroperoxide Lyase (HPL) Alcohols C6 / C9 / C7 Alcohols (e.g., this compound) Aldehydes->Alcohols Alcohol Dehydrogenase (ADH) Isomers Isomerized Aldehydes (e.g., (E)-2-Hexenal) Aldehydes->Isomers Isomerase Esters Esters (e.g., (Z)-3-Hexenyl Acetate) Alcohols->Esters Acetyltransferase (CHAT)

Generalized Biosynthesis of Green Leaf Volatiles (GLVs).

Section 2: Ecological Functions and Signaling Roles

This compound, like other GLVs, is a powerful infochemical that mediates a plant's interactions with its environment. Its functions span direct defense, indirect defense, and communication with other plants.

2.1. Plant Defense Mechanisms GLVs are a cornerstone of induced plant defenses.[2]

  • Direct Defense: GLVs exhibit direct antimicrobial and antifungal properties, helping to protect the wounded site from opportunistic pathogens.[1][13] Aldehydes are generally more potent than alcohols due to their electrophilic nature, which allows them to disrupt microbial membranes and modify proteins.[1]

  • Indirect Defense: A primary role of GLVs is to attract natural enemies of the attacking herbivores, a "cry for help."[14][15] For example, parasitic wasps that lay their eggs in caterpillars are guided to their hosts by the specific blend of GLVs and other volatiles released by the damaged plant.

  • Defense Priming: Within the emitting plant, GLVs can travel systemically to prime defenses in undamaged leaves.[3] More significantly, airborne GLVs act as signals to neighboring plants, which "eavesdrop" on the cue.[6][16] Upon perceiving the GLV signal, the receiving plant enters a primed state, allowing it to mount a faster and stronger defense response (e.g., higher production of jasmonic acid or defensive proteins) if it is subsequently attacked.[15][17] This plant-plant communication can enhance the defensive posture of an entire plant community.[18]

2.2. Interactions with Insects The effect of this compound on insects is context-dependent, acting as either an attractant or a repellent.[15][19]

  • Attraction: For herbivores, GLVs can be a key cue for locating host plants.[20] However, for predatory and parasitic insects, these same compounds signal the presence of their prey.[15] Studies have shown that specific alkenol analogs, including (Z)-3-hepten-1-ol, can be effective attractants for mosquito species, sometimes even more so than standard lures.[21]

  • Repellence: For other herbivores, a burst of GLVs can act as a repellent, deterring feeding on a damaged or well-defended plant.[3]

Section 3: Methodologies for Research and Analysis

Studying volatile compounds like this compound requires specialized techniques for collection, chemical identification, and functional characterization.

3.1. Physicochemical Properties A foundational understanding of the compound's properties is essential for developing analytical methods and interpreting its biological activity.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[22][][24]
Molecular Weight 114.19 g/mol [][24][25]
Boiling Point ~167-187 °C at 760 mmHg[22][]
Density ~0.844 - 0.850 g/cm³[22][26]
Flash Point ~64 °C[22]
Water Solubility Insoluble[22][]
Odor Profile Fresh, green, leafy, slightly fruity[24][27]

3.2. Analytical Workflow: From Plant to Data The standard workflow for analyzing GLVs involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS).[28] This approach allows for the separation, identification, and quantification of individual volatile compounds from a complex blend.

GLV Analysis Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_data Data Processing Plant Plant Sample (Controlled Damage) Chamber Enclosure / Chamber Plant->Chamber Trap Adsorbent Trap (e.g., Tenax TA) Chamber->Trap Airflow Pump Vacuum Pump Trap->Pump Elution Solvent Elution of Trap Trap->Elution Transfer GC Gas Chromatograph (GC) Separation Elution->GC MS Mass Spectrometer (MS) Detection & Identification GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Quant Compound Identification & Quantification Chromatogram->Quant Library Mass Spectral Library (e.g., NIST) Library->Quant

Sources

The Enigmatic Origins of a "Green" Aroma: A Technical Guide to the Biochemical Pathways of cis-3-Hepten-1-ol Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hepten-1-ol, a C7 volatile organic compound, contributes to the characteristic "green" and fruity aromas of various plants and fungi. While the biosynthetic pathways of the related C6 and C9 green leaf volatiles (GLVs) are well-established, the precise enzymatic cascade leading to the formation of C7 compounds remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of the likely biochemical pathways involved in this compound biosynthesis. Drawing parallels with the canonical GLV pathway, we will explore the roles of lipoxygenases (LOX), hydroperoxide lyases (HPL), and alcohol dehydrogenases (ADH) in the transformation of polyunsaturated fatty acid precursors into this specific C7 alcohol. This document will delve into the substrate specificities of these key enzymes, propose potential fatty acid precursors for C7 volatiles, and outline experimental protocols for the elucidation of this pathway.

Introduction: The Significance of this compound

This compound is a naturally occurring alcohol that imparts a fresh, green, and slightly fruity aroma. It is a key contributor to the scent profile of a variety of plants, including fruits and vegetables, and has also been identified as a volatile metabolite in several fungal species. Beyond its role in flavor and fragrance, this compound, like other GLVs, is implicated in plant defense signaling and tritrophic interactions, acting as a chemical cue in the intricate communication between plants, herbivores, and their natural enemies.

The established paradigm for GLV biosynthesis involves the oxygenation of C18 polyunsaturated fatty acids (PUFAs), such as linoleic and α-linolenic acids, by lipoxygenase (LOX) to form hydroperoxides. These are subsequently cleaved by hydroperoxide lyase (HPL) into C6 or C9 aldehydes, which can then be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). The formation of a C7 alcohol, however, necessitates a deviation from this standard pathway, either through the utilization of a different fatty acid precursor or a novel enzymatic cleavage activity.

The Proposed Biosynthetic Pathway: A Triad of Enzymatic Action

The formation of this compound is hypothesized to follow a three-step enzymatic sequence analogous to the canonical GLV pathway. This involves the sequential action of lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase.

Step 1: Lipoxygenase-Mediated Oxygenation of a Polyunsaturated Fatty Acid Precursor

The initial and perhaps most critical step in defining the carbon chain length of the resulting volatile is the selection of the fatty acid substrate by lipoxygenase. While C18 PUFAs are the established precursors for C6 and C9 GLVs, the formation of a C7 volatile likely originates from a different starting material.

One plausible candidate is a longer-chain PUFA, such as arachidonic acid (C20:4) . The metabolism of arachidonic acid by various lipoxygenases is well-documented in both animals and plants, leading to a diverse array of signaling molecules.[1][2] The action of a specific LOX on arachidonic acid could generate a hydroperoxyeicosatetraenoic acid (HPETE) with a hydroperoxy group positioned to facilitate the eventual cleavage into a C7 fragment.

Another possibility involves the utilization of less common fatty acids or the action of LOX enzymes with atypical positional specificity on common C18 PUFAs. The diversity of LOX enzymes across different organisms suggests a broad range of potential substrate-product relationships.[3]

Step 2: Hydroperoxide Lyase-Catalyzed Cleavage to a C7 Aldehyde

The second key enzymatic step is the cleavage of the fatty acid hydroperoxide by a hydroperoxide lyase (HPL). HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group.[3][4] The specificity of this cleavage determines the chain length of the resulting aldehyde.

For the production of a C7 aldehyde, a hypothetical HPL would need to cleave the hydroperoxide precursor at a specific position. For instance, if a 13-hydroperoxide of a C20 fatty acid were the substrate, cleavage could theoretically yield a C7 aldehyde. The identification of HPLs with the requisite substrate and cleavage specificity is a key area for future research. While many plant HPLs are specific for 13- or 9-hydroperoxides of C18 fatty acids, leading to C6 and C9 aldehydes respectively, the existence of HPLs with different specificities in other organisms, such as fungi, is highly probable.[5]

The immediate product of this cleavage would be a C7 aldehyde, likely cis-3-heptenal .

Step 3: Alcohol Dehydrogenase-Mediated Reduction to this compound

The final step in the proposed pathway is the reduction of the C7 aldehyde, cis-3-heptenal, to its corresponding alcohol, this compound. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a broad family of NAD(P)H-dependent oxidoreductases.[6][7] ADHs are ubiquitous in plants and microorganisms and exhibit a wide range of substrate specificities. The reduction of various aldehydes to their corresponding alcohols is a common reaction in cellular metabolism. The conversion of cis-3-heptenal to this compound would be a straightforward reduction reaction for a suitable ADH.

Visualizing the Proposed Pathway

The following diagram illustrates the hypothesized biochemical pathway for the formation of this compound.

This compound Biosynthesis cluster_0 Fatty Acid Precursor Pool cluster_1 Enzymatic Cascade cluster_2 Volatile Product Fatty Acid Polyunsaturated Fatty Acid (e.g., Arachidonic Acid, C20:4) LOX Lipoxygenase (LOX) Fatty Acid->LOX O2 HPL Hydroperoxide Lyase (HPL) LOX->HPL Fatty Acid Hydroperoxide ADH Alcohol Dehydrogenase (ADH) HPL->ADH cis-3-Heptenal (C7 Aldehyde) Heptenol This compound ADH->Heptenol NAD(P)H -> NAD(P)+

Caption: Proposed enzymatic pathway for this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The validation of this proposed pathway requires a multi-faceted experimental approach. The following outlines key methodologies for researchers in this field.

Identification and Quantification of this compound

Objective: To confirm the presence and quantify the amount of this compound in biological samples.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Homogenize fresh plant or fungal tissue in a suitable buffer. For induced volatile production, mechanical wounding or elicitor treatment may be necessary.

  • Volatile Trapping: Place the homogenate in a sealed vial and expose a SPME fiber to the headspace to adsorb the volatile compounds.

  • GC-MS Analysis: Desorb the trapped volatiles in the GC inlet for separation on a suitable capillary column (e.g., DB-WAX).

  • Identification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard.

  • Quantification: Use an internal standard for accurate quantification.

ParameterRecommended Setting
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
GC Column DB-WAX or equivalent polar column
Oven Program Start at 40°C, ramp to 220°C
MS Mode Electron Ionization (EI), full scan mode
In Vitro Enzyme Assays

Objective: To demonstrate the enzymatic activities of LOX, HPL, and ADH in the formation of this compound.

Methodology:

  • Crude Enzyme Extraction: Prepare a protein extract from the biological source of interest.

  • LOX Assay: Incubate the crude extract with a potential fatty acid precursor (e.g., arachidonic acid) and monitor the formation of hydroperoxides using spectrophotometry or HPLC.

  • HPL Assay: Incubate the hydroperoxide product from the LOX assay with the crude extract and analyze the headspace for the production of cis-3-heptenal using SPME-GC-MS.

  • ADH Assay: Incubate cis-3-heptenal with the crude extract in the presence of NADPH and monitor the formation of this compound by GC-MS.

Experimental Workflow Diagram

Experimental_Workflow cluster_A Sample Preparation cluster_B Volatile Analysis cluster_C Enzyme Assays A1 Biological Material (Plant/Fungus) A2 Homogenization A1->A2 B1 HS-SPME A2->B1 C1 Crude Protein Extraction A2->C1 B2 GC-MS Analysis B1->B2 B3 Identification & Quantification B2->B3 D1 Pathway Elucidation B3->D1 Confirms Presence C2 LOX Assay C1->C2 C3 HPL Assay C2->C3 C4 ADH Assay C3->C4 C4->D1 Confirms Pathway

Caption: Workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating variation of the well-established green leaf volatile pathway. While the core enzymatic machinery of lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase is likely conserved, the specific substrates and enzyme specificities that dictate the formation of this C7 alcohol are yet to be fully elucidated. The proposed involvement of longer-chain polyunsaturated fatty acids, such as arachidonic acid, opens up new avenues for research into the diversity of the oxylipin pathway in plants and fungi.

Future research should focus on:

  • Identifying the specific fatty acid precursors for C7 volatiles in organisms known to produce this compound.

  • Characterizing the LOX and HPL enzymes responsible for the generation of the C7 aldehyde intermediate, including their substrate and product specificities.

  • Exploring the diversity of these pathways across different plant and fungal species to understand the evolutionary origins and ecological significance of C7 volatiles.

A deeper understanding of these biochemical pathways will not only enhance our knowledge of plant and fungal metabolism but also provide opportunities for the biotechnological production of natural flavor and fragrance compounds.

References

  • Grechkin, A. N., Brühlmann, F., Mukhtarova, L. S., Gogolev, Y. V., & Hamberg, M. (2006). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(12), 1419-1428. [Link]

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current opinion in plant biology, 9(3), 274-280. [Link]

  • Noordermeer, M. A., Veldink, G. A., & Vliegenthart, J. F. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. ChemBioChem, 2(7‐8), 494-504. [Link]

  • Dudareva, N., & Pichersky, E. (2008). Floral scent metabolic pathways: their regulation and evolution. In The chemistry of plant-insect interactions (pp. 55-78). Springer, Dordrecht.
  • Hatanaka, A. (1993). The biogeneration of green odour by green leaves. Phytochemistry, 34(5), 1201-1218. [Link]

  • Goff, S. A., & Klee, H. J. (2006). Plant volatile compounds: sensory cues for health and nutritional value?. Science, 311(5762), 815-819. [Link]

  • Brash, A. R. (2009). The structural basis for specificity in lipoxygenase catalysis. Prostaglandins & other lipid mediators, 88(3-4), 107-113. [Link]

  • Kermasha, S., Bisakowski, B., Ramaswamy, H. S., & Van De Voort, F. R. (1995). The effect of the lipoxygenase and hydroperoxide lyase on the generation of volatile compounds in the homogenates of green beans (Phaseolus vulgaris). Journal of the Science of Food and Agriculture, 67(3), 363-369.
  • Kallberg, Y., Oppermann, U., Jörnvall, H., & Persson, B. (2002). Short-chain dehydrogenases/reductases (SDRs). European Journal of Biochemistry, 269(18), 4409-4417. [Link]

  • Brodhun, F., & Feussner, I. (2011). Oxylipins in fungi. FEBS Journal, 278(7), 1047-1063. [Link]

  • Bate, N. J., & Rothstein, S. J. (1998). C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes. The Plant Journal, 16(5), 561-569.
  • Howe, G. A., Lee, G. I., Itoh, A., Li, L., & DeRocher, A. E. (2000). Cytochrome P450-dependent metabolism of fatty acid hydroperoxides to defensive signal molecules in plants. Plant Physiology, 123(2), 711-724.
  • Needleman, P., Turk, J., Jakschik, B. A., Morrison, A. R., & Lefkowith, J. B. (1986). Arachidonic acid metabolism. Annual review of biochemistry, 55(1), 69-102.
  • Zhu, B. Q., Xu, H. F., Wang, J., Wu, J. Q., & Chen, J. (2012). Cloning and functional characterization of a hydroperoxide lyase from grape berries (Vitis vinifera L. cv. Cabernet Sauvignon). Journal of agricultural and food chemistry, 60(3), 812-821.
  • Farmer, E. E., & Mueller, M. J. (2013). ROS-mediated lipid peroxidation and RES-activated signaling. Annual review of plant biology, 64, 429-450.
  • Persson, B., Hedlund, J., & Jörnvall, H. (2009). The SDR (short-chain dehydrogenase/reductase) nomenclature initiative. Chemico-biological interactions, 178(1-3), 84-88.
  • Croft, K. P., Jüttner, F., & Slusarenko, A. J. (1993). Volatile products of the lipoxygenase pathway evolved from Phaseolus vulgaris (L.) leaves inoculated with Pseudomonas syringae pv. phaseolicola. Plant physiology, 101(1), 13-24.
  • Hamilton-Kemp, T. R., McCracken Jr, C. T., Loughrin, J. H., Andersen, R. A., & Hildebrand, D. F. (1992). Effects of some natural volatile compounds on the pathogenic fungus, Phytophthora parasitica var. nicotianae. Journal of chemical ecology, 18(7), 1083-1091.
  • Samuelsson, B., Dahlén, S. E., Lindgren, J. Å., Rouzer, C. A., & Serhan, C. N. (1987). Leukotrienes and lipoxins: structures, biosynthesis, and biological effects. Science, 237(4819), 1171-1176.
  • Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual review of plant biology, 53(1), 275-297.

Sources

The Pivotal Role of cis-3-Hepten-1-ol in Defining Fresh Fruit Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of cis-3-Hepten-1-ol, a key volatile organic compound (VOC) that imparts characteristic fresh, green, and slightly fruity notes to a variety of fruits. We will delve into the chemical and physical properties of this C7 alcohol, its biosynthetic origins within the plant's lipoxygenase pathway, and its significant contribution to the complex aroma profiles of fruits such as passion fruit, guava, and plums. This document will also present a detailed methodology for the extraction and quantification of this compound from fruit matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Furthermore, we will examine the sensory perception of this compound, the influence of pre- and post-harvest conditions on its abundance, and its applications in the flavor and fragrance industry. This guide is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of fruit aroma and flavor.

Introduction: The "Green" Note of Ripening Fruit

The perception of fruit flavor is a complex interplay of taste and aroma. While sugars and organic acids provide the fundamental taste profile, it is the volatile organic compounds that create the nuanced and characteristic aroma we associate with different fruits. Among the vast array of these volatiles, a class known as "Green Leaf Volatiles" (GLVs) is responsible for the fresh, "green" aromas reminiscent of freshly cut grass and leaves. This compound, a seven-carbon alcohol, is a significant contributor to this group, lending a desirable fresh and slightly fruity character to many fruits.[1][2] Its presence and concentration are critical in defining the aroma profile and can be indicative of the fruit's ripeness and quality.

This guide will provide a detailed examination of this compound, from its molecular origins to its sensory impact, offering a valuable resource for its study and application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis and for comprehending its behavior in both natural and industrial systems.

PropertyValueSource
Chemical Name (Z)-3-Hepten-1-ol[2]
Synonyms cis-3-Heptenol
CAS Number 1708-81-2[2]
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless liquid
Odor Profile Fresh, green, leafy, slightly fruity[1][2]
Boiling Point 166-167 °C at 760 mmHg
Density 0.844 g/cm³ at 25 °C
Flash Point 64 °C
Solubility Insoluble in water; soluble in ethanol

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound is a product of the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to tissue damage in plants.[3][4][5] This pathway is responsible for the production of a variety of GLVs, including C6 and C9 aldehydes and alcohols, from the oxidative degradation of polyunsaturated fatty acids. While the biosynthesis of C6 GLVs like cis-3-hexen-1-ol is well-elucidated, the specific steps leading to C7 compounds are less defined but are believed to follow a similar mechanism.

The proposed biosynthetic pathway for this compound begins with the release of polyunsaturated fatty acids, such as linolenic acid (C18:3), from plant cell membranes by lipases upon tissue disruption.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Linolenic_Acid Linolenic Acid (C18:3) Lipoxygenase Lipoxygenase (LOX) Linolenic_Acid->Lipoxygenase Released upon tissue damage C7_Precursor Putative C7 Precursor Linolenic_Acid->C7_Precursor Hypothesized Pathway 13-HPOT 13-Hydroperoxylinolenic Acid (13-HPOT) Lipoxygenase->13-HPOT HPL Hydroperoxide Lyase (HPL) 13-HPOT->HPL cis-3-Hexenal cis-3-Hexenal (C6) HPL->cis-3-Hexenal C6 Pathway C7_Aldehyde Putative C7 Aldehyde HPL->C7_Aldehyde C7 Pathway C7_Precursor->HPL ADH Alcohol Dehydrogenase (ADH) C7_Aldehyde->ADH This compound This compound (C7) ADH->this compound

Figure 1: A conceptual diagram of the lipoxygenase pathway leading to the formation of Green Leaf Volatiles, including the hypothesized route to this compound.

The key steps are:

  • Lipoxygenase (LOX) Action: LOX introduces molecular oxygen into linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).[3][4]

  • Hydroperoxide Lyase (HPL) Cleavage: HPL then cleaves 13-HPOT. In the well-established C6 pathway, this cleavage yields cis-3-hexenal and a C12 oxo-acid.[3][5]

  • Formation of C7 Precursors: The precise mechanism for the formation of C7 volatiles is still an area of active research. It is hypothesized that a different cleavage of the hydroperoxide or a subsequent enzymatic modification of the initial products leads to the formation of a C7 aldehyde precursor.

  • Reduction by Alcohol Dehydrogenase (ADH): The resulting C7 aldehyde is then reduced by alcohol dehydrogenase (ADH) to form this compound.[6]

Analytical Methodology: HS-SPME-GC-MS for this compound Quantification

The accurate identification and quantification of this compound in complex fruit matrices require a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose.[7][8][9][10][11]

Experimental Protocol

Protocol_Workflow Sample_Prep 1. Sample Preparation - Homogenize fruit pulp - Add internal standard - Add saturated NaCl solution HS_SPME 2. Headspace SPME - Equilibrate sample - Expose DVB/CAR/PDMS fiber Sample_Prep->HS_SPME GC_MS 3. GC-MS Analysis - Thermal desorption in GC inlet - Separation on a polar capillary column - MS detection in scan and SIM mode HS_SPME->GC_MS Data_Analysis 4. Data Analysis - Peak identification - Quantification using internal standard GC_MS->Data_Analysis

Figure 2: Workflow for the analysis of this compound in fruit samples.

Step 1: Sample Preparation

  • Weigh 2-5 g of homogenized fruit pulp into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2-octanol or 4-methyl-2-pentanol) for quantification.

  • Add 1-2 g of NaCl to enhance the release of volatiles from the matrix by increasing the ionic strength.

  • Seal the vial immediately with a PTFE/silicone septum cap.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad polarity range, which is effective for trapping a wide range of volatile compounds, including alcohols.

  • Incubation/Extraction:

    • Equilibrate the sample vial at 40-60°C for 15-30 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature with continued agitation.

Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: Thermally desorb the trapped volatiles from the SPME fiber in the GC inlet at 240-260°C for 2-5 minutes in splitless mode.

  • GC Column: A polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polar compounds like alcohols.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3-5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10-15°C/minute, hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • For enhanced sensitivity and quantification, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound (e.g., m/z 41, 57, 67, 81, 96, 114).

Step 4: Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantify the concentration of this compound by calculating the ratio of its peak area to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the standard.

The Role of this compound in Fruit Aroma

This compound is a notable contributor to the aroma of several fruits, often in synergy with other volatile compounds.

Natural Occurrence and Contribution to Aroma Profiles
  • Passion Fruit (Passiflora edulis): In passion fruit, this compound, along with its C6 analog cis-3-hexen-1-ol, contributes to the characteristic green and slightly fruity notes that balance the more dominant estery and tropical aromas.[12][13][14] Its concentration tends to increase as the fruit ripens.[12]

  • Guava (Psidium guajava): The aroma of guava is a complex blend of esters, terpenes, and sulfur compounds. This compound is part of the "green" note that provides a fresh counterpoint to the sweet and sometimes "catty" notes of other volatiles.[15][16][17][18][19]

  • Plum (Prunus domestica): In plums, this compound is one of many alcohols and esters that create the fruit's characteristic sweet and fruity aroma with a fresh, green background.[20]

Sensory Perception and Odor Threshold

The sensory experience of this compound is often described as "green," "leafy," and "herbaceous," with a subtle fruity nuance.[1][2] The perception of its aroma can be influenced by the presence of other volatile compounds in a fruit's aroma profile. For instance, its fresh, green character can be enhanced by other GLVs or can provide a pleasant contrast to sweet, estery notes. The complex interactions between aroma compounds can lead to synergistic or masking effects, making the study of the complete volatile profile essential for understanding the overall sensory perception.[23][24]

Influence of Pre- and Post-Harvest Factors

The concentration of this compound in fruits is not static and can be significantly influenced by factors before and after harvesting.

Ripening

As a fruit ripens, a cascade of biochemical changes occurs, leading to the development of its characteristic color, texture, and flavor. The biosynthesis of many volatile compounds, including this compound, is closely linked to the ripening process. In many fruits, the concentration of GLVs, including C7 alcohols, increases during the early to mid-stages of ripening, contributing to the fresh, "green" notes of a not-yet-fully-ripe fruit. As the fruit becomes fully ripe, the production of other compounds, such as esters, may increase, altering the overall aroma balance.

Post-Harvest Storage

The conditions under which fruits are stored after harvesting can have a profound impact on their aroma profile.

  • Temperature: Cold storage is a common practice to extend the shelf life of fruits by slowing down metabolic processes. However, low temperatures can also affect the activity of enzymes involved in the LOX pathway, potentially altering the production of this compound. Some studies on kiwifruit have shown that the concentration of related GLVs, such as (Z)-3-hexen-1-ol, can initially increase during cold storage before declining.[25][26]

  • Storage Duration: Prolonged storage can lead to a general decline in the concentration of many volatile compounds, including fresh, green notes, as the fruit begins to senesce.

  • Atmosphere: Modified atmosphere packaging (MAP) and controlled atmosphere (CA) storage, which involve altering the levels of oxygen and carbon dioxide, can also influence the enzymatic pathways responsible for aroma production.

Industrial Applications

The distinct fresh and green aroma of this compound makes it a valuable ingredient in the flavor and fragrance industry.[2] It is used to:

  • Recreate Natural Fruit Flavors: In the formulation of artificial fruit flavors, this compound can be used to impart a more authentic, fresh-picked character.

  • Enhance Fragrances: In perfumery, it is used to add a natural, green top note to floral and citrus fragrances.

  • Food and Beverage Products: It can be added to a variety of products, including beverages, candies, and dairy products, to provide a fresh, fruity nuance.

Conclusion and Future Perspectives

This compound is a vital component of the aroma profile of many fruits, contributing a desirable fresh and green character. Its biosynthesis via the lipoxygenase pathway, while not fully elucidated for C7 compounds, is a key area of plant metabolism. The analytical methodology for its quantification is well-established, allowing for a deeper understanding of its role in different fruit matrices.

Future research should focus on several key areas:

  • Elucidation of the C7 Biosynthetic Pathway: Identifying the specific enzymes and substrates involved in the formation of C7 GLVs will provide a more complete picture of plant volatile production.

  • Quantitative Profiling in a Wider Range of Fruits: A broader survey of the concentration of this compound in various fruits and cultivars is needed to better understand its distribution and importance.

  • Determination of the Odor Threshold: Establishing a definitive odor detection threshold for this compound is crucial for accurately assessing its contribution to fruit aroma through Odor Activity Value (OAV) calculations.

  • Sensory Interaction Studies: Investigating the synergistic and antagonistic effects of this compound with other key aroma compounds will provide a more nuanced understanding of fruit flavor perception.

By continuing to explore the intricacies of this compound, we can gain valuable insights into the chemistry of fruit aroma, leading to improvements in fruit quality, processing, and the development of novel flavors and fragrances.

References

  • HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Lypoxygenase pathway for the formation of major volatile compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Changes in the aroma of organic passion fruit (Passiflora edulis Sims f. flavicarpa Deg.) during ripeness. (2014). CORE. Retrieved from [Link]

  • Lypoxygenase pathway for the formation of major volatile compounds. (Source: Benincasa et al., 2003). (n.d.). ResearchGate. Retrieved from [Link]

  • Changes in the aroma of organic passion fruit (Passiflora edulis Sims f. flavicarpa Deg.) during ripeness | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Analyzing Volatile Compounds of Young and Mature Docynia delavayi Fruit by HS-SPME-GC-MS and rOAV. (2022). MDPI. Retrieved from [Link]

  • Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • HS-SPME AND GC-MS FOR VOLATILE COMPONENT ANALYSIS OF DRIED FRUIT WASTES. (2023). IRIS. Retrieved from [Link]

  • Volatile Profile Characterization of Jujube Fruit via HS-SPME-GC/MS and Sensory Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Acetaldehyde and Ethanol Biosynthesis in Leaves of Plants. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Volatile components and aroma active compounds in aqueous essence and fresh pink guava fruit puree (Psidium guajava L.) by GC-MS and multidimensional GC/GC-O. (2003). PubMed. Retrieved from [Link]

  • Start of lipoxygenase pathway for the production of volatile organic... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. (2020). PubMed. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. (1998). ACS Publications. Retrieved from [Link]

  • Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis. (n.d.). PubMed. Retrieved from [Link]

  • Characterization of volatiles in Guava (Psidium guajava L. cv. Chung-Shan-Yueh-Pa) fruit from Taiwan. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.). J-STAGE. Retrieved from [Link]

  • Study of the volatile compounds from plum (Prunus domestica L. cv. Horvin) and estimation of their contribution to the fruit aroma. (n.d.). SciELO. Retrieved from [Link]

  • Study of the volatile compounds from plum (Prunus domestica L. cv. Horvin) and estimation of their contribution to the fruit aroma. (n.d.). SciELO. Retrieved from [Link]

  • 1-penten-3-ol, 616-25-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • Acetaldehyde and Ethanol Biosynthesis in Leaves of Plants. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Characterization of the Key Aroma Compounds in Pink Guava (Psidium guajava L.) by Means of Aroma Re-engineering Experiments and Omission Tests. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Key Compounds of Organic Acids and Aroma Volatiles in Fruits of Different Actinidia argute Resources Based on High-Performance Liquid Chromatography (HPLC) and Headspace Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Detection thresholds for an olfactory mixture and its three constituent compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

  • (PDF) Characterization of the Aroma-Active Compounds in Pink Guava ( Psidium guajava , L.) by Application of the Aroma Extract Dilution Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Odor Detection Thresholds & References. (n.d.). Leffingwell & Associates. Retrieved from [Link]

  • (PDF) Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. (n.d.). ResearchGate. Retrieved from [Link]

  • (Z)-3-hexen-1-ol, 928-96-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Changes in Volatile Compounds of 'Hayward' Kiwifruit During Storage. (n.d.). Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. Retrieved from [Link]

  • Cinnamyl alcohol dehydrogenases‐C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Based on HPLC and HS-GC-IMS Techniques, the Changes in the Internal Chemical Components of Schisandra chinensis (Turcz.) Baill. Fruit at Different Harvesting Periods Were Analyzed. (2024). National Institutes of Health. Retrieved from [Link]

  • Changes in Volatile Compounds of 'Hayward' Kiwifruit During Storage. (n.d.). ResearchGate. Retrieved from [Link]

  • S02.476 Changes in Chemical Composition during Cold-Storage of Several Peach Cultivars (Prunus persica). (n.d.). Embrapa. Retrieved from [Link]

  • GC-MS Analysis of Volatile Compounds the Peel and Pulp of Citrus Medica L. Var. Sarcodactylis Swingle (Foshou Fruit). (2019). International Journal of Research in Agricultural Sciences. Retrieved from [Link]

  • Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. (n.d.). Synthetic Biology and Engineering - SCIEPublish. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 3-hexen-1-ol (isomer unspecified), CAS Registry Number 544-12-7. (2017). ScienceDirect. Retrieved from [Link]

  • Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. (n.d.). MDPI. Retrieved from [Link]

  • Analysis on Volatile Constituents in Leaves and Fruits of Ficus carica by GC-MS. (n.d.). IOPscience. Retrieved from [Link]

  • Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose. (2018). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Industrial Scale Production of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the multi-step, industrial-scale synthesis of cis-3-Hepten-1-ol, a valuable compound in the fragrance and pharmaceutical industries. The synthesis route is designed for scalability and stereochemical control, proceeding via a Z-selective Wittig reaction. The protocol covers the preparation of key intermediates, including the phosphonium salt and a protected C3 aldehyde, the core Wittig olefination, and final deprotection and purification steps. Emphasis is placed on the causality behind procedural choices, process safety for handling hazardous reagents, and robust analytical validation of the final product.

Introduction and Strategic Overview

This compound is an organic alcohol characterized by a fresh, green, and grassy aroma, making it a significant component in the flavor and fragrance industry. Its synthesis on an industrial scale requires a strategy that is not only high-yielding but also provides rigorous control over the stereochemistry of the carbon-carbon double bond, as the cis (Z) isomer is responsible for the desired organoleptic properties.

The Wittig reaction stands as a cornerstone of modern organic synthesis for its reliability in forming C=C bonds with defined stereochemistry.[1][2] Specifically, the reaction of non-stabilized phosphorus ylides with aldehydes under salt-free or lithium-salt conditions kinetically favors the formation of the cis or (Z)-alkene.[2][3] This principle is the foundation of the synthetic strategy detailed herein.

This guide outlines a robust, four-stage process:

  • Precursor Synthesis I: Preparation of the C4 Wittig salt, butyltriphenylphosphonium bromide, from readily available starting materials.

  • Precursor Synthesis II: A two-step synthesis of the required C3 aldehyde, 3-((tetrahydro-2H-pyran-2-yl)oxy)propanal, starting from 1,3-propanediol. This involves a selective mono-protection followed by a mild oxidation.

  • Core Synthesis (Wittig Olefination & Deprotection): The stereoselective coupling of the two precursors to form the protected alkenol, followed by in-situ or subsequent deprotection to yield crude this compound.

  • Purification & Quality Control: Final purification of the target molecule to industry standards via vacuum fractional distillation and characterization.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below, proceeding from common starting materials to the final purified product.

G cluster_0 Stage 1: Wittig Salt Preparation cluster_1 Stage 2: Aldehyde Preparation cluster_2 Stage 3: Core Synthesis cluster_3 Stage 4: Purification A1 1-Bromobutane A3 Butyltriphenylphosphonium Bromide A1->A3 A2 Triphenylphosphine A2->A3 C1 Ylide Formation (n-BuLi) A3->C1 B1 1,3-Propanediol B3 3-(THP-oxy)propan-1-ol B1->B3 B2 Dihydropyran (DHP) B2->B3 H+ cat. B5 3-(THP-oxy)propanal B3->B5 [Ox] B4 Swern Oxidation C2 Wittig Reaction (-78 °C to RT) B5->C2 C1->C2 C3 Acidic Deprotection C2->C3 C4 Crude this compound C3->C4 D1 Vacuum Fractional Distillation C4->D1 D2 Pure this compound (>98%) D1->D2

Caption: Overall workflow for the synthesis of this compound.

Reagents and Materials

Reagent / MaterialFormulaM.W. ( g/mol )CAS No.Notes
TriphenylphosphineP(C₆H₅)₃262.29603-35-0Solid, handle in ventilated area.
1-BromobutaneC₄H₉Br137.02109-65-9Liquid, flammable.
1,3-PropanediolC₃H₈O₂76.09504-63-2Liquid, hygroscopic.
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.12110-87-2Liquid, flammable, acid-sensitive.
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.20104-15-4Solid, corrosive, catalyst.
Oxalyl Chloride(COCl)₂126.9379-37-8Liquid, toxic, corrosive, reacts violently with water.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.1367-68-5Anhydrous grade required.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Liquid, corrosive, stench.
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-82.5 M in hexanes, pyrophoric, handle under inert gas.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade required.
Hydrochloric Acid (HCl)HCl36.467647-01-0e.g., 2 M aqueous solution.
Celite®-61790-53-2Filtration aid.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.

Detailed Experimental Protocols

PART 4.1: Synthesis of Butyltriphenylphosphonium Bromide (Wittig Salt)

Principle: This is a standard quaternization of a phosphine via an Sₙ2 reaction. Triphenylphosphine acts as a potent nucleophile, displacing the bromide from 1-bromobutane to form the stable phosphonium salt.

Protocol:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Charging: Under a nitrogen atmosphere, charge the reactor with triphenylphosphine (2.62 kg, 10.0 mol) and anhydrous toluene (8 L).

  • Reaction: Begin stirring and add 1-bromobutane (1.51 kg, 11.0 mol, 1.1 equiv.).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours. A white precipitate of the phosphonium salt will form as the reaction proceeds.

  • Isolation: Cool the reactor to 15-20 °C. Filter the thick slurry using a large Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold toluene (2 x 1 L) to remove any unreacted starting materials. Dry the solid in a vacuum oven at 80 °C to a constant weight.

  • Yield: The expected yield is 3.7 - 3.9 kg (93-98%) of a white crystalline solid. The product is stable and can be stored at ambient temperature.

PART 4.2: Synthesis of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propanal

This precursor is synthesized in two steps: selective protection of 1,3-propanediol followed by oxidation.

Step 4.2.1: Selective Mono-protection of 1,3-Propanediol

Principle: The tetrahydropyranyl (THP) group is an excellent protecting group for alcohols, forming a stable acetal that is resistant to basic and organometallic reagents.[4] By controlling the stoichiometry in a batch process or utilizing flow chemistry, selective mono-protection of a symmetric diol can be achieved.[5][6]

Protocol:

  • Setup: In a 10 L reactor, combine 1,3-propanediol (1.52 kg, 20.0 mol, 2.0 equiv.) and anhydrous dichloromethane (DCM, 4 L).

  • Catalyst: Add p-toluenesulfonic acid (PTSA) monohydrate (19 g, 0.1 mol, 0.01 equiv. relative to DHP).

  • DHP Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (0.84 kg, 10.0 mol, 1.0 equiv.) dropwise over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by GC or TLC until the DHP is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (1 L). Stir for 15 minutes, then separate the organic layer. Wash the organic layer with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM.

  • Purification: The crude product contains the desired mono-protected product, some di-protected byproduct, and excess 1,3-propanediol. The excess diol can be largely removed by aqueous washes. The mono-protected alcohol, 3-(tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , can be purified by vacuum distillation for use in the next step.

Step 4.2.2: Swern Oxidation to the Aldehyde

Principle: The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7][8] It uses DMSO activated by oxalyl chloride at low temperatures, making it ideal for sensitive substrates.[9][10]

Protocol:

  • Setup: Equip a 20 L jacketed reactor with a mechanical stirrer, nitrogen inlet, two addition funnels, and a temperature probe. The system must be rigorously dry and maintained under a nitrogen atmosphere.

  • Oxalyl Chloride Solution: Charge the reactor with anhydrous DCM (8 L) and cool to -78 °C using a dry ice/acetone or cryogenic cooling system. Add oxalyl chloride (1.0 kg, 7.9 mol, 1.5 equiv.) slowly, maintaining the temperature below -70 °C.

  • DMSO Activation: Add anhydrous DMSO (1.23 kg, 15.8 mol, 3.0 equiv.) dropwise from an addition funnel over 1 hour. Ensure the internal temperature remains below -65 °C. Stir for 30 minutes after addition is complete.

  • Alcohol Addition: In a separate flask, dissolve the 3-(THP-oxy)propan-1-ol from the previous step (0.84 kg, 5.25 mol, 1.0 equiv.) in anhydrous DCM (2 L). Add this solution dropwise to the reactor over 1.5 hours, keeping the temperature below -65 °C. Stir for an additional hour.

  • Quenching: Add triethylamine (TEA) (2.66 kg, 26.3 mol, 5.0 equiv.) dropwise over 1 hour, allowing for a slight exotherm but keeping the temperature below -50 °C.

  • Warm-up & Work-up: After the addition of TEA, remove the cooling bath and allow the mixture to warm to room temperature over ~2 hours. A thick white precipitate will form. Add water (5 L) and stir vigorously. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 2 L), water (2 L), and saturated brine (2 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully on a rotary evaporator. The crude aldehyde, 3-((tetrahydro-2H-pyran-2-yl)oxy)propanal , is a pale yellow oil and is often used in the next step without further purification due to its sensitivity.

PART 4.3: Wittig Reaction and Deprotection

Principle: A non-stabilized phosphorus ylide is generated in situ by deprotonating the phosphonium salt with n-BuLi. This strongly nucleophilic ylide reacts rapidly with the aldehyde via a kinetically controlled pathway, leading to a syn-oxaphosphetane intermediate which collapses to form the Z-alkene with high selectivity.[3] The THP protecting group is then removed under mild acidic conditions.

Protocol:

  • Ylide Generation:

    • Setup: To a 50 L jacketed reactor (rigorously dried and under nitrogen), add butyltriphenylphosphonium bromide (1.99 kg, 5.0 mol, 1.2 equiv.).

    • Solvent: Add anhydrous THF (20 L) via cannula.

    • Deprotonation: Cool the resulting slurry to -10 °C. Add 2.5 M n-BuLi in hexanes (2.0 L, 5.0 mol, 1.2 equiv.) dropwise via cannula over 2 hours, maintaining the temperature below 0 °C. A deep orange/red color indicates the formation of the ylide. Stir the mixture for 1 hour at 0 °C.

  • Wittig Reaction:

    • Aldehyde Addition: Cool the ylide solution to -78 °C. Slowly add a solution of crude 3-((THP-oxy)propanal (approx. 0.66 kg, 4.17 mol, 1.0 equiv.) in anhydrous THF (4 L) via cannula over 2 hours. The deep color of the ylide will fade.

    • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Deprotection:

    • Quenching: Cool the reactor to 0 °C. Slowly and carefully quench the reaction by adding 2 M aqueous HCl (10 L). CAUTION: This is an exothermic process.

    • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4-6 hours to ensure complete hydrolysis of the THP ether. Monitor by TLC or GC until the protected intermediate is consumed.

  • Work-up:

    • Transfer the mixture to a large separatory funnel. Add diethyl ether or hexanes (10 L) to aid separation.

    • Remove the aqueous layer. Wash the organic layer with water (2 x 5 L) and saturated brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Triphenylphosphine oxide will precipitate during concentration and can be partially removed by filtration after adding hexanes.

PART 4.4: Purification by Vacuum Fractional Distillation

Principle: this compound has a relatively high boiling point, and vacuum distillation is required to prevent decomposition at atmospheric pressure.[11][12] Fractional distillation is necessary to separate the product from close-boiling impurities and any remaining triphenylphosphine oxide.[13]

Protocol:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux or packed column, a condenser, and a cow-type receiver to collect fractions without breaking the vacuum. Use a stir bar or capillary bubbler to ensure smooth boiling.[11]

  • Distillation:

    • Charge the distillation flask with the crude oil.

    • Slowly reduce the pressure to 10-20 mmHg.

    • Gently heat the flask using an oil bath.

    • Collect and discard any low-boiling forerun (residual solvents).

    • Collect the main fraction of This compound at the appropriate boiling point (approx. 70-75 °C at 15 mmHg).

    • Monitor the purity of the fractions by GC.

  • Final Product: Combine the pure fractions. The expected yield is 250-350 g (50-70% over two steps) of colorless liquid with >98% purity.

Mechanistic Rationale for Z-Selectivity

The high cis (Z) selectivity of this synthesis is a direct consequence of the kinetic control in the Wittig reaction with non-stabilized ylides.

G Ylide Butylide (non-stabilized) TS_syn [Puckered Syn TS]‡ (Kinetically Favored) Ylide->TS_syn TS_anti [Puckered Anti TS]‡ (Disfavored) Ylide->TS_anti Aldehyde Protected Aldehyde Aldehyde->TS_syn Aldehyde->TS_anti Oxa_syn syn-Oxaphosphetane TS_syn->Oxa_syn Fast, Irreversible Oxa_anti anti-Oxaphosphetane TS_anti->Oxa_anti Slow Z_Alkene Z-Alkene (cis) Oxa_syn->Z_Alkene Syn-elimination E_Alkene E-Alkene (trans) Oxa_anti->E_Alkene Syn-elimination

Caption: Kinetically controlled pathway to Z-alkene formation.

The reaction proceeds through a concerted [2+2] cycloaddition mechanism via a puckered, four-centered transition state.[14] For a non-stabilized ylide (where R = alkyl), the transition state leading to the syn-oxaphosphetane is sterically less hindered and thus kinetically favored over the path to the anti-oxaphosphetane. This initial addition is irreversible. The subsequent decomposition of the oxaphosphetane is a stereospecific syn-elimination, meaning the syn-intermediate exclusively yields the Z-alkene.

Industrial Safety and Hazard Management

This synthesis involves several highly hazardous materials and requires strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi):

    • Hazard: Pyrophoric liquid; ignites spontaneously in air. Reacts violently with water and protic solvents.

    • Handling: Must be handled exclusively under an inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques. All glassware must be oven or flame-dried.

    • PPE: Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.

    • Spills: Small spills should be smothered with dry sand or Met-L-X powder. DO NOT USE WATER OR A CO₂ EXTINGUISHER.

    • Quenching: Unused n-BuLi must be quenched by slow, dropwise addition to a cooled (-78 °C) solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexanes), followed by methanol, and finally water.

  • Oxalyl Chloride & Swern Oxidation:

    • Hazard: Oxalyl chloride is toxic and corrosive. The Swern oxidation itself produces carbon monoxide (CO), a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.

    • Handling: The entire oxidation procedure must be conducted in a well-ventilated chemical fume hood or a contained reactor system with appropriate off-gas scrubbing. The reaction is performed at -78 °C to control the stability of reactive intermediates and the rate of gas evolution.

  • General Precautions:

    • All operations should be conducted in reactors or glassware rated for the intended temperatures and pressures (or vacuum).

    • Personnel must be thoroughly trained in the specific hazards and handling procedures for all chemicals involved.

    • An appropriate fire extinguisher (Class D for organometallics), safety shower, and eyewash station must be immediately accessible.

Product Characterization and Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Odor Intense, fresh, grassy-greenOlfactory
Purity (cis-isomer) ≥ 98.0%Gas Chrom. (GC)
trans-isomer content ≤ 1.0%GC
Refractive Index @ 20°C 1.443 - 1.445Refractometry
Identity Confirmation Conforms to reference spectra (¹H NMR, ¹³C NMR, MS)NMR, MS, FTIR

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic-synthesis.org. Available at: [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic-synthesis.org. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available at: [Link]

  • Zhang, Q., et al. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Molecules, 28(16), 6123. Available at: [Link]

  • Digital Commons @ IWU. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Available at: [Link]

  • ResearchGate. (2023). (PDF) Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PCC Review on Cr(VI) oxidation – Corey’s Reagent. Wordpress. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Slideshare. (2022). PCC OXIDATION.pptx. Available at: [Link]

  • Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Available at: [Link]

  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. Available at: [Link]

  • OpenBU. (2012). Wittig Reaction. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]

  • The Synthetic Inspector. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Boston University. (2010). Chem 263 Nov 9, 2010 Wittig Reaction (continued). Available at: [Link]

  • Scientific Research Publishing. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Frontiers. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • ResearchGate. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Available at: [Link]

  • Google Patents. (n.d.). US5155279A - Process for the oxidation of alcohols to aldehydes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Wordpress. Available at: [Link]

  • ResearchGate. (2020). (PDF) Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Available at: [Link]

  • Frontiers. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Available at: [Link]

  • PubMed. (2019). An integrated process for the production of 1,3-propanediol, lactate and 3-hydroxypropionic acid by an engineered Lactobacillus reuteri. Available at: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide to the analysis of cis-3-Hepten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in the drug development, flavor, and fragrance industries who require a robust and reliable method for the identification and quantification of this volatile organic compound. We will delve into the rationale behind each step, from sample preparation to data interpretation, ensuring a self-validating and scientifically sound methodology.

Introduction

This compound (CAS No: 1708-81-2) is an unsaturated alcohol with the molecular formula C7H14O.[1] It is a significant compound in the flavor and fragrance industry, valued for its fresh, green, and slightly fruity aroma.[2] Its presence and concentration can significantly impact the sensory profile of various products, including foods, beverages, and perfumes.[2][] Accurate and precise analytical methods are therefore crucial for quality control, research, and development. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound, offering high separation efficiency and definitive identification.[4][5]

This guide will provide a detailed, step-by-step protocol for the GC-MS analysis of this compound, underpinned by the principles of analytical chemistry to ensure data integrity and reproducibility.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C7H14O[6]
Molecular Weight 114.19 g/mol [6][7]
Boiling Point 166.8°C at 760 mmHg[6]
Flash Point 64°C[6]
Water Solubility Insoluble[6]
Vapor Pressure 0.579 mmHg at 25°C[6]
LogP 1.72510[6]

The moderate boiling point and volatility of this compound make it an ideal candidate for GC analysis.[8] Its insolubility in water necessitates the use of organic solvents for sample preparation.[9][10]

Experimental Workflow: A Conceptual Overview

The entire analytical process, from sample receipt to final data interpretation, follows a logical and systematic progression. This workflow is designed to minimize error and maximize the quality of the analytical results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution in Volatile Solvent Sample->Dilution Establish concentration Filtration Filtration (if necessary) Dilution->Filtration Remove particulates Vialing Transfer to GC Vial Filtration->Vialing Prepare for autosampler Injection Autosampler Injection Vialing->Injection Separation GC Separation Injection->Separation Vaporization & Transfer Ionization MS Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Fragment Analysis Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identify peaks LibrarySearch NIST Library Search Integration->LibrarySearch Spectral matching Quantification Quantification LibrarySearch->Quantification Confirm identity Report Final Report Quantification->Report Generate results

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

The objective of sample preparation is to produce a clean, homogeneous, and appropriately concentrated sample suitable for GC-MS injection.[9][11] Given that this compound is often found in complex matrices such as essential oils or food products, a robust sample preparation protocol is critical.

Protocol 1: Standard Dilution for Liquid Samples

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Dichloromethane, hexane, or ethyl acetate are suitable choices.[10] Avoid non-volatile solvents or water.[9][10]

  • Initial Dilution: Prepare a stock solution of the sample by accurately weighing a known amount and dissolving it in a precise volume of the chosen solvent.

  • Working Solution: Perform a serial dilution to bring the concentration of this compound into the optimal range for the instrument, typically 0.1 to 10 µg/mL.[10] This prevents detector saturation and column overloading.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[11]

  • Vialing: Transfer the final diluted sample into a 2 mL glass autosampler vial with a screw cap and septum.[10] Glass is essential to prevent leaching of plasticizers.[11]

Protocol 2: Headspace Analysis for Solid or Complex Liquid Matrices

For samples where the matrix is non-volatile or could interfere with the analysis (e.g., beverages, solid food products), headspace sampling is the preferred method.[12] This technique analyzes the volatile compounds in the vapor phase above the sample.

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample into a sealed headspace vial.

  • Matrix Modification (Optional): For aqueous samples, adding salts like sodium chloride can increase the volatility of the analytes.[13]

  • Equilibration: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at a constant temperature (e.g., 80°C for 40 minutes) to allow volatile compounds to partition into the headspace.[13][14]

  • Injection: A heated, gas-tight syringe automatically samples a known volume of the headspace gas and injects it into the GC inlet.[11]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnA non-polar stationary phase is suitable for separating compounds based on boiling point, which is effective for a mixture of volatile organic compounds.[15] The dimensions provide a good balance between resolution and analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.[15]
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency.[16]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[4]
Injection Volume 1 µLA standard volume for capillary columns.
Split Ratio 20:1Prevents column overloading while ensuring a representative amount of sample reaches the column. This can be adjusted based on sample concentration.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A starting temperature of 50°C allows for the separation of very volatile components.[14] The temperature ramp ensures that compounds with a wide range of boiling points are eluted effectively.[4]
MS Transfer Line 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)70 eV
Scan Range m/z 35-350A wide enough range to capture the molecular ion and characteristic fragment ions of this compound and other potential components.

Data Analysis and Interpretation

Identification

The identification of this compound is a two-step process that combines retention time and mass spectral data.

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by injecting a pure standard of the compound. The NIST Chemistry WebBook reports a Kovats retention index of 959 on a non-polar HP-5 MS column, which can be used as a reference.[7][17]

  • Mass Spectrum: The electron ionization of this compound will produce a unique fragmentation pattern. The resulting mass spectrum should be compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[1][18]

Expected Fragmentation Pattern: Alcohols typically undergo two primary fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration.[19][20][21]

  • Molecular Ion (M+•): The molecular ion peak at m/z 114 may be weak or absent, which is common for primary alcohols.[20][22]

  • Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen-bearing carbon.

  • Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z 96.[20]

The mass spectrum of this compound is expected to show characteristic fragment ions that can be used for its definitive identification.

Quantification

For quantitative analysis, an internal standard method is recommended for the highest accuracy and precision.

  • Internal Standard Selection: Choose an internal standard with similar chemical properties to this compound but with a different retention time. An isomer or a compound with a similar functional group and chain length would be ideal.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards and the unknown samples under the same GC-MS conditions.

  • Data Processing: For each standard and sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Concentration Determination: Plot a calibration curve of the peak area ratio versus the concentration of this compound. Determine the concentration of the analyte in the unknown samples by using the linear regression equation of the calibration curve.

System Suitability and Quality Control

To ensure the validity of the analytical results, the following quality control measures should be implemented:

  • Blank Analysis: Analyze a solvent blank at the beginning of each analytical run to check for system contamination.

  • Standard Check: Analyze a mid-level calibration standard periodically throughout the run to monitor instrument performance and the stability of the calibration.

  • Replicate Injections: Analyze samples in duplicate or triplicate to assess the precision of the method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By understanding the chemical properties of the analyte and the principles of the analytical technique, researchers can achieve reliable and reproducible results. The provided instrument parameters serve as an excellent starting point, and the methodologies for sample preparation and data analysis are designed to ensure high-quality data suitable for research, quality control, and regulatory purposes in the flavor, fragrance, and pharmaceutical industries.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 834. [Link]

  • Perkins, M. J. (2018, May 1). Demystifying Sample Preparation for Headspace Analysis Using Direct Injection Mass Spectrometry. LCGC International. [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Pawar, S. V., et al. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption.
  • GL Sciences. (2024, September 1). Parameters of GC columns. Retrieved from [Link]

  • Lab-Training. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]

  • Deibler, K. D., & Delwiche, J. F. (2004). Principles of food flavor analysis. In Flavor Analysis (pp. 1-26). CRC Press.
  • University of Colorado Boulder. (n.d.). Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. Retrieved from the NIST Chemistry WebBook. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Nakamura, T., et al. (1993). Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. Analytical Chemistry, 65(5), 585-589.
  • LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

  • Chaintreau, A., & Fernandez, X. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160295.
  • Mondello, L. (2011). Methods in Flavor and Fragrance Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Slideshare. (n.d.). Analytical methods used in analysis of fragrance & flavour Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3E)-3-Hepten-1-ol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. Retrieved from the NIST Chemistry WebBook. [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (E)-. Retrieved from the NIST Chemistry WebBook. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • LibreTexts. (2024, April 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-3-Hepten-1-ol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol. Retrieved from the NIST Chemistry WebBook. [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol. Retrieved from the NIST Chemistry WebBook. [Link]

  • Restek. (n.d.). cis-3-Heptene. Retrieved from [Link]

  • Xu, Y., et al. (2020). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Scientific Reports, 10(1), 15506. [Link]

  • ResearchGate. (2025, August 6). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of cis-3-Hepten-1-ol in Plant Volatile Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantification of cis-3-Hepten-1-ol, a significant "green leaf volatile" (GLV), in plant headspace samples.[1] We detail a robust and sensitive methodology employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in plant biology, ecology, and drug development, offering both theoretical grounding and practical, step-by-step protocols. The causality behind experimental choices, method validation, and data interpretation are explained to ensure scientific integrity and reliable results.

Introduction: The Significance of this compound

This compound is a C7 alcohol that contributes to the characteristic "green" aroma of many plants.[2] As a member of the green leaf volatiles (GLVs) family, it is rapidly synthesized and released in response to mechanical damage, herbivory, or abiotic stress.[1] The quantification of this compound and other GLVs is crucial for understanding:

  • Plant Defense Mechanisms: These compounds can act as signaling molecules, attracting natural enemies of herbivores or warning neighboring plants of impending threats.[3]

  • Pollinator Attraction: The volatile profile of a plant, including this compound, can play a role in attracting pollinators.[4]

  • Food Science and Flavor Chemistry: The concentration of GLVs can significantly impact the aroma and flavor profiles of fruits, vegetables, and derived products.[5][6]

  • Atmospheric Chemistry: Plant-emitted volatiles have a substantial impact on atmospheric processes.[7]

The accurate quantification of these compounds presents analytical challenges due to their high volatility and often low concentrations in complex sample matrices.[8] This guide provides a validated approach to overcome these challenges.

Analytical Strategy: Headspace SPME with GC-MS

The chosen methodology, Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful and widely adopted technique for the analysis of plant volatiles.[9][10][11]

Why this approach?

  • HS-SPME: This is a solvent-free, simple, and effective sample preparation technique.[9][12] It allows for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace above a sample, minimizing matrix effects.[9]

  • GC-MS: Gas chromatography provides high-resolution separation of complex volatile mixtures, while mass spectrometry offers sensitive and selective detection and identification of the target analytes.[7][13]

The overall workflow is depicted in the diagram below:

workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plant Material Collection s2 Incubation in Headspace Vial s1->s2 e1 HS-SPME Fiber Exposure s2->e1 a1 Thermal Desorption in GC Inlet e1->a1 a2 GC Separation a1->a2 a3 MS Detection & Identification a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Figure 1. Workflow for the quantification of this compound.

Experimental Protocols
3.1. Materials and Reagents
  • Plant Material: Freshly collected plant tissue (e.g., leaves, flowers).

  • Standards: this compound (≥95% purity) for calibration.

  • Internal Standard (IS): A suitable deuterated or structurally similar compound not present in the plant sample (e.g., 1-Heptanol, if not detected in the sample).

  • Solvents: Methanol or ethanol (HPLC grade) for standard preparation.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[9]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

3.2. Sample Preparation and Volatile Collection
  • Sample Collection: Collect a precise weight of fresh plant material (e.g., 1.0 g) and place it immediately into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the plant material in the vial. This is crucial for correcting variations in extraction efficiency and injection volume.

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

3.3. HS-SPME Protocol
  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before first use and briefly before each analysis.

  • Extraction: Introduce the SPME fiber into the headspace of the vial, exposing the fiber to the plant volatiles.

  • Extraction Time and Temperature: Maintain the vial at the equilibration temperature (e.g., 40°C) for a defined extraction time (e.g., 30 minutes). These parameters should be optimized for the specific plant matrix.

3.4. GC-MS Analysis

The following table outlines a typical set of GC-MS parameters. These should be considered a starting point and may require optimization.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentA robust and widely used system for volatile analysis.
MS System Agilent 5977A or equivalentProvides sensitive detection and mass spectral data for identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatiles.
Inlet Temperature 250°CEnsures rapid and complete thermal desorption of analytes from the SPME fiber.[9]
Injection Mode SplitlessMaximizes the transfer of analytes to the column for improved sensitivity.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good chromatographic resolution.
Oven Program 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 minA general-purpose temperature program for separating a range of plant volatiles.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Scan Mode Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity and quantitative accuracy.

For this compound, characteristic ions for SIM mode can be selected from its mass spectrum (e.g., m/z 41, 57, 67, 81, 114).[14][15]

Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated.[16] Key validation parameters are summarized below:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least 5 concentration levels.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%.
Accuracy The closeness of the measured value to the true value. Often assessed through spike-recovery experiments.Recovery between 80-120%.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No interfering peaks at the retention time of the analyte.
Example Calibration Data
Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
251.280
502.550
Equation y = 0.051x + 0.003
0.9995
Data Analysis and Quantification
  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatogram based on their retention times and mass spectra. The mass spectrum of this compound can be confirmed by comparison with a reference library such as the NIST Mass Spectral Library.[14][15]

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

  • Calculate Peak Area Ratio: Divide the peak area of this compound by the peak area of the internal standard.

  • Quantification: Use the calculated peak area ratio and the linear regression equation from the calibration curve to determine the concentration of this compound in the sample.

Potential Challenges and Considerations
  • Matrix Effects: Although SPME reduces matrix effects, they can still occur.[9] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[17]

  • Analyte Stability: Plant volatiles can be reactive. It is important to analyze samples as soon as possible after collection.

  • Derivatization: For some alcohols, derivatization can improve chromatographic peak shape and sensitivity.[18][19][20][21] Silylation is a common derivatization technique for alcohols.[19] However, for a relatively volatile compound like this compound, direct analysis is often sufficient.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plant volatile samples. Proper method validation is essential to ensure the accuracy and precision of the results. This methodology can be adapted for the analysis of a wide range of other plant volatiles, providing valuable insights into plant biology, chemical ecology, and flavor chemistry.

References
  • Tholl, D., Boland, W., Hansel, A., Loreto, F., Rose, U. S., & Schnitzler, J. P. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540-560. [Link]

  • PerkinElmer, Inc. (2020). Analysis of VOCs from Plants Using Headspace SPME and Portable GC–MS. LCGC International. [Link]

  • Harper, M. (2022). Plant Volatiles: Solving a Global Problem. Gerstel. [Link]

  • Kallenbach, M., Oh, Y., Eilers, E. J., & Baldwin, I. T. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Metabolites, 8(3), 54. [Link]

  • Tholl, D., Boland, W., Hansel, A., Loreto, F., Rose, U. S., & Schnitzler, J. P. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540-560. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Schimmelmann, A. (n.d.). Derivatizing Compounds. Schimmelmann Research. [Link]

  • Maffei, M. E. (2010). The Plant Volatilome: Methods of Analysis. In Plant Volatiles (pp. 289-307). Springer. [Link]

  • Tholl, D., Boland, W., Hansel, A., Loreto, F., Rose, U. S., & Schnitzler, J. P. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540-560. [Link]

  • Van Bramer, S. E., & Goodrich, K. R. (2015). Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Journal of Chemical Education, 92(5), 916-919. [Link]

  • Kesselmeier, J., & Staudt, M. (1999). Biogenic volatile organic compounds (VOC): An overview on emission, physiology and ecology. Journal of Atmospheric Chemistry, 33(1), 23-88. [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. [Link]

  • Van Bramer, S. E., & Goodrich, K. R. (2015). Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Journal of Chemical Education, 92(5), 916-919. [Link]

  • Qualley, A. V., & Dudareva, N. (2014). Quantification of plant volatiles. Methods in Molecular Biology, 1083, 41-53. [Link]

  • Yue, T., Li, R., Liu, Y., & Ju, Y. (2021). Evolution of green leaf volatile profile and aroma potential during the berry development in five Vitis vinifera L. Cultivars. Foods, 10(10), 2353. [Link]

  • Qualley, A. V., & Dudareva, N. (2014). Quantification of Plant Volatiles. In Plant Metabolism (pp. 41-53). Humana Press. [Link]

  • Aydin, T., et al. (2024). Analytical insights into edible plant volatiles: SPME-GC/MS analysis and antioxidant/anticancer evaluation with in vitro and in silico approaches. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. NIST Chemistry WebBook. [Link]

  • Li, S., et al. (2022). Comparative Analysis of the Evolution of Green Leaf Volatiles and Aroma in Six Vitis vinifera L. Cultivars during Berry Maturation in the Chinese Loess Plateau Region. Foods, 11(15), 2269. [Link]

  • Brown, P. N. (2014). Current initiatives for the validation of analytical methods for botanicals. Current Opinion in Biotechnology, 25, 124-128. [Link]

  • Horváth, G., & Varga, E. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports, 40(4), 693-714. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • NIST. (n.d.). 3-Hepten-1-ol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). (3E)-3-Hepten-1-ol. PubChem Compound Database. [Link]

  • Karmacharya, A. P. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. Erasmus Mundus Master in Quality in Analytical Laboratories. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]

  • Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]

  • Bouagga, A., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science, 15, 1399863. [Link]

  • NIST. (n.d.). 3-Hepten-1-ol. NIST Chemistry WebBook. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols: cis-3-Hepten-1-ol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Hepten-1-ol is a volatile organic compound that possesses a characteristic fresh, green, and slightly fruity aroma. This aliphatic alcohol is a valuable component in the flavor and fragrance industry, prized for its ability to impart natural-smelling green top notes to a wide variety of consumer products. Its scent profile is often described as reminiscent of freshly cut grass, green leaves, and unripe fruit. This application note provides a comprehensive guide for researchers, scientists, and product development professionals on the effective utilization of this compound. We will delve into its organoleptic properties, analytical characterization, formulation protocols, and stability considerations, underpinned by scientific principles and industry best practices.

PART 1: Physicochemical and Organoleptic Properties

A thorough understanding of the physical, chemical, and sensory characteristics of this compound is fundamental to its successful application.

Physicochemical Data Summary
PropertyValueSource
Chemical Name This compound[1]
CAS Number 1708-81-2[1][2]
Molecular Formula C₇H₁₄O[3][]
Molecular Weight 114.19 g/mol [3][]
Appearance Colorless oily liquid[5]
Boiling Point 166.8°C at 760 mmHg[1]
Flash Point 68.33°C (155.00°F) TCC[2]
Specific Gravity 0.84200 to 0.84500 @ 25.00°C[2]
Refractive Index 1.44000 to 1.45000 @ 20.00°C[2]
Solubility Insoluble in water; soluble in alcohol[1][]
Organoleptic Profile

This compound is characterized by a multifaceted aroma profile that is highly valued in both flavor and fragrance applications.

  • Odor Type: Green, herbaceous, floral.[]

  • Odor Description: The primary odor is described as a powerful, fresh, green, and leafy scent, often with oily, fatty, and waxy nuances.[2][3] It can also exhibit dry, earthy, and cortex-like undertones.[2] At lower concentrations, it can impart a subtle fruity nuance.[3]

  • Flavor Profile: In flavor applications, it contributes fresh, green, and slightly fruity notes.

  • Strength and Substantivity: It is considered to have a medium odor strength and a substantivity of approximately 2 hours on a smelling strip.[2]

PART 2: Applications in Flavor and Fragrance Formulations

The unique olfactory properties of this compound make it a versatile ingredient in a wide array of products. The global market for cis-3-Hexen-1-ol, a similar "green" aroma chemical, indicates a significant portion of its use is in flavors and fragrances, with household products also being a key application area.[6]

Fragrance Applications

In perfumery, this compound is primarily used as a top note to introduce a fresh, natural, and uplifting green character to fragrances.[3]

  • Floral Compositions: It is frequently used to enhance the naturalness of floral scents, particularly those with green facets like lily of the valley, lilac, and hyacinth.

  • Citrus and Fruity Accords: It can be used to add a crisp, green top note to citrus and fruit fragrances, creating a more realistic and vibrant aroma profile.

  • Herbal and Green Blends: It is a key component in creating herbaceous and green accords, often blended with materials like galbanum and mint oils.

  • Functional Fragrances: Due to its fresh and clean scent, it is widely used in soaps, detergents, and other household products to enhance the perception of freshness.[3]

Flavor Applications

In the flavor industry, this compound is used at very low concentrations to impart specific green and fruity nuances.

  • Fruit Flavors: It can be used to create more authentic and complex fruit profiles, particularly in green apple, pear, and tropical fruit flavors.

  • Vegetable Flavors: It is instrumental in building realistic vegetable flavor profiles, such as cucumber, bell pepper, and leafy greens.

  • Beverages: In beverages, it can provide a fresh, crisp note that enhances the overall flavor experience.

Recommended Usage Levels

The recommended usage level for this compound in a fragrance concentrate is up to 1.0000%.[2] For flavor applications, the concentration is typically much lower and is determined by the desired sensory impact.

PART 3: Analytical Protocols

Accurate and reliable analytical methods are crucial for quality control, stability testing, and research and development involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is the gold standard for identifying and quantifying volatile compounds like this compound.

Protocol:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). Quantify the compound using an internal or external standard method.

Sensory Evaluation Protocol

Sensory analysis is essential for understanding the organoleptic properties of this compound and its impact on a final product.

Protocol:

  • Panelist Selection: Select a panel of trained sensory assessors with demonstrated ability to discriminate and describe green and fruity aromas.

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) at concentrations ranging from 0.01% to 1.0%.[2]

  • Evaluation:

    • Present the samples to the panelists on smelling strips in a controlled environment (odor-free, well-ventilated room).

    • Instruct panelists to evaluate the odor intensity and describe the aroma characteristics at different time intervals (e.g., immediately, after 15 minutes, after 1 hour).

  • Data Analysis: Analyze the descriptive data to create a comprehensive sensory profile of this compound. Use statistical methods to assess the significance of any observed differences between samples.

PART 4: Formulation and Stability Considerations

The successful incorporation of this compound into a finished product requires careful consideration of its compatibility with other ingredients and its stability over time.

Formulation Workflow

G cluster_0 Formulation Development Concept Concept Ingredient_Screening Ingredient Screening (this compound Evaluation) Concept->Ingredient_Screening Define Olfactive Goal Prototype_Dev Prototype Development Ingredient_Screening->Prototype_Dev Select Key Ingredients Sensory_Eval Sensory Evaluation Prototype_Dev->Sensory_Eval Iterative Refinement Sensory_Eval->Prototype_Dev Stability_Testing Stability Testing Sensory_Eval->Stability_Testing Optimized Prototype Final_Formula Final Formulation Stability_Testing->Final_Formula Passes Criteria

Caption: A typical workflow for incorporating this compound into a new fragrance or flavor formulation.

Stability Testing Protocol

Ensuring the stability of this compound in the final product matrix is critical for maintaining its desired sensory profile throughout the product's shelf life.

Protocol:

  • Sample Preparation: Prepare samples of the final product containing this compound. Also, prepare a control sample without the ingredient.

  • Storage Conditions: Store the samples under various conditions to accelerate aging:

    • Elevated Temperature: 40°C for 3 months.

    • Light Exposure: Place samples in a light box with controlled UV and visible light exposure.

    • Room Temperature: As a control.

  • Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), analyze the samples using both instrumental (GC-MS) and sensory methods.

  • Evaluation: Compare the analytical and sensory data of the aged samples to the initial samples and the control. Look for any degradation of this compound or changes in the overall aroma profile.

PART 5: Synthesis and Natural Occurrence

Understanding the origin of this compound, whether through chemical synthesis or natural biosynthetic pathways, provides valuable context for its application.

Chemical Synthesis

Several synthetic routes to this compound have been developed for industrial-scale production. One notable method involves the Birch reduction of an alkyl phenyl ether, followed by oxidative ring cleavage and reduction.[7] This multi-step process allows for the controlled production of the desired cis-isomer.

Biosynthesis and Natural Sources

This compound is a naturally occurring compound found in a variety of plants. It is part of a group of compounds known as green leaf volatiles (GLVs), which are released when plant tissues are damaged. While cis-3-Hexen-1-ol is more commonly cited as a primary GLV, other related C6 and C7 alcohols and aldehydes contribute to the characteristic "green" scent of many plants.[5][8] The biosynthesis of these compounds often starts from unsaturated fatty acids through enzymatic oxidation and reduction pathways.[9]

PART 6: Regulatory and Safety Information

This compound is considered a combustible liquid and should be handled with appropriate safety precautions.[10] It is important to keep it away from open flames, hot surfaces, and sources of ignition.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

In the United States, flavoring substances are regulated by the Food and Drug Administration (FDA). The Flavor and Extract Manufacturers Association (FEMA) has an expert panel that evaluates the GRAS (Generally Recognized as Safe) status of flavoring substances. It is crucial to consult the latest regulatory guidelines for the specific region of use.

Conclusion

This compound is a powerful and versatile ingredient in the palette of flavorists and perfumers. Its distinct fresh and green aroma, with subtle fruity undertones, makes it an invaluable tool for creating natural and appealing sensory experiences in a wide range of consumer products. By understanding its properties, employing rigorous analytical and sensory evaluation techniques, and adhering to best practices in formulation and stability testing, researchers and product developers can effectively harness the potential of this important aroma chemical.

References

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-ol, 1708-81-2. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1992). EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.
  • Aroma Chemical Supplier. (n.d.). The Power of Green: Sourcing Cis-3-Hexen-1-Ol for Flavor & Fragrance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol, 928-96-1. Retrieved from [Link]

  • Google Patents. (1976). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • U.S. Food and Drug Administration. (n.d.). cis-3-hexen-1-ol. Retrieved from [Link]

  • LinkedIn. (2023). cis-3-Hexen-1-ol Market Size, Share | Global Research. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-hepten-3-ol, 4938-52-7. Retrieved from [Link]

  • FooDB. (2025). Showing Compound (+/-)-1-Hepten-3-ol (FDB009551). Retrieved from [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 4129(±)-1-hepten-3-ol. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the impact of sensitivity to cis-3-hexen-1-ol (green/grassy) on food acceptability and selection. Retrieved from [Link]

Sources

Enantioselective synthesis of cis-3-Hepten-1-ol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enantioselective Synthesis of cis-3-Hepten-1-ol Stereoisomers

Introduction: The Significance of Chiral cis-Allylic Alcohols

The stereoisomers of this compound are valuable chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and high-value fragrances.[] The molecule possesses two critical stereochemical features: a cis (Z) configuration of the carbon-carbon double bond and a stereogenic center at the C-3 position. The precise control over both of these elements is a significant challenge in modern organic synthesis, yet it is essential, as different stereoisomers can exhibit vastly different biological activities or olfactory properties. This guide provides an in-depth analysis and detailed protocols for two distinct and powerful strategies for the enantioselective synthesis of these target molecules: Biocatalytic Desymmetrization and Metal-Catalyzed Asymmetric Hydrogenation.

Strategic Overview: Navigating Stereoselectivity

Achieving the synthesis of a specific stereoisomer of this compound requires orthogonal control over both alkene geometry and the enantioselectivity of the alcohol. The cis double bond is often installed via the partial hydrogenation of an alkyne using a poisoned catalyst (e.g., Lindlar's catalyst) or through stereoselective olefination reactions. The chiral center can be introduced through several methods:

  • Biocatalysis: Leveraging the exquisite stereoselectivity of enzymes, such as ene-reductases and alcohol dehydrogenases, to perform sequential reductions on a prochiral substrate.[2]

  • Chiral Metal Catalysis: Employing chiral ligands complexed to transition metals (e.g., Iridium, Rhodium, Ruthenium) to direct the enantioselective transformation of a substrate, such as the asymmetric hydrogenation of a ketone or dynamic kinetic resolution.[3]

  • Chiral Auxiliary Methods: Attaching a chiral auxiliary to the substrate to direct a stereoselective reaction, followed by its removal.

This document will focus on providing detailed protocols for the first two strategies, which represent highly efficient and catalytic approaches to the target molecules.

Strategy 1: Multi-Enzyme Biocatalytic Cascade for (3S, Z)-Hept-3-en-1-ol

This strategy employs a one-pot, two-step enzymatic cascade that mimics biological synthetic pathways.[2] The process starts with hept-4-en-3-one. An ene-reductase (ER) first selectively reduces the C=C double bond to establish the chiral center at C-4. Subsequently, an alcohol dehydrogenase (ADH) reduces the ketone to create the C-3 alcohol. By selecting enzymes with the appropriate stereochemical preference, all four possible stereoisomers can theoretically be synthesized. Here, we detail the synthesis of the (3S, Z) isomer.

Logical Workflow: Enzymatic Cascade

G cluster_0 One-Pot Reaction Vessel A Hept-4-en-3-one (Substrate) B Step 1: Ene-Reductase (ER) + NADPH (Cofactor) A->B Stereoselective C=C Reduction C (S)-Heptan-3-one (Intermediate) B->C D Step 2: Alcohol Dehydrogenase (ADH) + NADPH (Cofactor) C->D Stereoselective C=O Reduction E (3S,4S)-Heptan-3-ol (Target Stereoisomer) D->E

Caption: Workflow for the one-pot, two-step enzymatic synthesis.

Protocol 1: Multi-Enzymatic Synthesis

Materials:

  • Hept-4-en-3-one (1.0 mmol, 112.2 mg)

  • Ene-Reductase (e.g., OYE2.6)[2]

  • Alcohol Dehydrogenase (e.g., ADH from Rhodococcus ruber)

  • NADP⁺ (15 mg)

  • Glucose-6-phosphate (G6P, 1.2 mmol, 336 mg)

  • Glucose-6-phosphate dehydrogenase (G6PDH, 30 U)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 50 mL flask, dissolve NADP⁺ and glucose-6-phosphate in 20 mL of the potassium phosphate buffer.

  • Enzyme Addition: Add the selected Ene-Reductase (10 mg) and the Glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration.

  • Substrate Addition: Add the hept-4-en-3-one substrate to the buffered solution.

  • First Reduction (C=C): Stir the reaction mixture at 30°C for 24 hours. Monitor the conversion of the starting material by GC-MS. The causality here is that the ER will selectively reduce the double bond, and the G6PDH system continuously regenerates the NADPH cofactor consumed in the process.

  • Second Enzyme Addition: Once the first step is complete, add the selected Alcohol Dehydrogenase (10 mg) directly to the same reaction vessel.

  • Second Reduction (C=O): Continue to stir the mixture at 30°C for another 24 hours. The ADH, with its specific stereochemical preference, will reduce the intermediate ketone to the desired chiral alcohol.

  • Work-up: Once the reaction is complete (monitored by GC), saturate the aqueous phase with NaCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the enantiomeric excess (ee) and diastereomeric excess (de) using chiral GC analysis.

Strategy 2: Asymmetric Transfer Hydrogenation of (Z)-Hept-3-en-1-al

This approach focuses on first establishing the cis-double bond and then performing an enantioselective reduction of an aldehyde. The synthesis of the (Z)-hept-3-en-1-al precursor can be achieved through various methods, such as a nickel-catalyzed three-component coupling.[4] The key step is the asymmetric transfer hydrogenation (ATH) of the aldehyde to the corresponding alcohol using a well-defined chiral catalyst.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G A (Z)-Hept-3-en-1-al (Substrate) C Asymmetric Reduction A->C B Chiral Ru-TsDPEN Catalyst Formic Acid/Triethylamine (H₂ source) B->C D (R)-(Z)-Hept-3-en-1-ol (Target Enantiomer) C->D E Purification (Chromatography) D->E F Analysis (Chiral HPLC/GC) E->F

Sources

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Subtle Aroma Compound

Cis-3-Hepten-1-ol is a volatile organic compound that contributes a characteristic fresh, green, and slightly grassy aroma to a variety of natural products, including fruits, vegetables, and beverages. Its presence, even at trace levels, can significantly impact the overall flavor and fragrance profile. For researchers, scientists, and drug development professionals, accurate and sensitive quantification of this compound is crucial for quality control, flavor and fragrance development, and understanding biochemical pathways.

Traditional methods for the analysis of such volatile compounds often involve laborious and solvent-intensive extraction techniques. Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single, efficient step. This application note provides a comprehensive guide to the principles and practice of Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Core Principles of Headspace Solid-Phase Microextraction

HS-SPME is a sampling technique where a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above a solid or liquid sample) in a sealed vial.[1][2] Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. This process is governed by the principle of equilibrium, where the amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.[3]

After an optimized extraction time, the fiber is withdrawn into its protective needle and transferred to the heated injection port of a gas chromatograph. The high temperature of the injector causes the analytes to desorb from the fiber and be swept onto the analytical column for separation and subsequent detection by a mass spectrometer. The choice of fiber coating, extraction temperature, and time are critical parameters that must be optimized to achieve maximum sensitivity and selectivity for the target analyte.

Method Development: A Rationale-Driven Approach

The development of a robust HS-SPME method for this compound requires careful consideration of the analyte's physicochemical properties and the sample matrix.

Analyte Profile: this compound
PropertyValueSource
Molecular FormulaC7H14O[4]
Molecular Weight114.19 g/mol [4]
Boiling Point166.8 °C at 760 mmHg[5]
PolarityPolar (due to the hydroxyl group)N/A
Vapor Pressure0.579 mmHg at 25°C[5]

The polarity of this compound, conferred by its hydroxyl group, and its moderate volatility are key factors in selecting the appropriate SPME fiber and optimizing extraction conditions.

Fiber Selection: The Key to Selectivity and Efficiency

The choice of SPME fiber coating is paramount for the successful extraction of this compound. The selection is based on the principle of "like dissolves like," where the polarity of the fiber coating should be matched to the polarity of the analyte. For a polar compound like this compound, a polar or a combination (bipolar) fiber is generally recommended.

Based on extensive literature for the analysis of volatile alcohols and flavor compounds, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the recommended choice.[6][7]

  • Rationale: This tri-phasic fiber offers a broad range of selectivity. The DVB component is effective for adsorbing aromatic and less polar compounds, the Carboxen provides high affinity for small, volatile molecules, and the PDMS phase extracts non-polar compounds. This combination makes it an excellent all-purpose fiber for complex matrices and ensures efficient trapping of the moderately polar this compound. Numerous studies on flavor and fragrance analysis have demonstrated the superior performance of this fiber for a wide array of volatile and semi-volatile compounds.[6][8]

Experimental Workflow: From Sample to Signal

The following diagram illustrates the complete workflow for the analysis of this compound using HS-SPME-GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample_prep Sample Aliquoting & Internal Standard Spiking vial_sealing Vial Sealing sample_prep->vial_sealing incubation Incubation & Equilibration vial_sealing->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in liquid matrices such as fruit juices or wine. Optimization may be required for different sample types.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent)

  • SPME Holder: Manual or for autosampler

  • Headspace Vials: 20 mL with PTFE/silicone septa and magnetic screw caps

  • This compound standard: Analytical grade

  • Internal Standard (IS): 4-methyl-2-pentanol or a deuterated analog of a similar C6-C8 alcohol (e.g., d3-hexanol) is recommended for accurate quantification.[9]

  • Solvent: Methanol or Ethanol (HPLC grade) for stock solutions

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized water

Step 1: Standard and Sample Preparation
  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water or a matrix similar to the samples to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Spike the sample with the internal standard to a final concentration within the linear range of the instrument (e.g., 20 µg/L).

    • Add 1.5 g of NaCl to the vial. Rationale: Salting out increases the ionic strength of the aqueous sample, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[10]

    • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

Step 2: HS-SPME Procedure
  • Fiber Conditioning: Before the first use and between different sample types, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C for 30-60 minutes).

  • Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's agitator set to 60°C for 15 minutes . Rationale: Incubation at an elevated temperature increases the vapor pressure of this compound, facilitating its transfer into the headspace. The equilibration time ensures that a stable concentration of the analyte is present in the headspace before extraction begins.

  • Extraction: After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C . Rationale: This extraction time allows for sufficient partitioning of the analyte onto the fiber coating to achieve good sensitivity. For quantitative analysis, it is crucial to maintain a consistent extraction time for all samples and standards.

Step 3: GC-MS Analysis
  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC injection port, which is held at 250°C . Desorb for 5 minutes in splitless mode. Rationale: The high temperature of the inlet ensures rapid and complete thermal desorption of the analytes from the fiber onto the GC column. Splitless mode is used to maximize the transfer of the analyte to the column, which is essential for trace analysis.

  • Gas Chromatography Parameters:

ParameterRecommended Setting
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 20°C/min to 240°C, hold for 5 min
Injector 250°C, Splitless mode
  • Mass Spectrometry Parameters:

ParameterRecommended Setting
Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Scan (m/z 35-350) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions This compound: m/z 57, 69, 81, 96 (Quantifier ion in bold)Internal Standard (e.g., 4-methyl-2-pentanol): m/z 43, 59, 85 (Quantifier ion in bold)

Rationale for GC-MS Parameters: A polar "WAX" type column is recommended due to its strong interaction with the hydroxyl group of alcohols, providing good separation of isomers and from other matrix components. The temperature program is designed to provide good resolution of early-eluting volatile compounds while also ensuring that less volatile components are eluted in a reasonable time. SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and internal standard.

Data Analysis and Quantification

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve. The use of an internal standard is crucial as it corrects for variations in extraction efficiency and injection volume, leading to more accurate and precise results.[11]

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating systems to ensure the trustworthiness of the results:

  • Internal Standard: The use of an internal standard is a cornerstone of quantitative analysis, compensating for variations in sample matrix and experimental conditions.[11]

  • Calibration Curve: A multi-point calibration curve validates the linearity of the detector response over the concentration range of interest.

  • Quality Control Samples: Regular analysis of a quality control sample with a known concentration of this compound provides ongoing verification of the method's accuracy and precision.

  • Blanks: Analysis of method blanks (a vial containing only the matrix and internal standard) ensures that there is no contamination from the reagents or the system.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and solvent-free approach for the sampling and analysis of this compound. By carefully selecting the SPME fiber and optimizing the extraction and chromatographic parameters, researchers can achieve reliable and accurate quantification of this important aroma compound in a variety of matrices. The causality-driven approach to method development, coupled with a self-validating experimental design, ensures the scientific integrity and trustworthiness of the analytical results.

References

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PMC - PubMed Central.
  • Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. MDPI.
  • This compound. LookChem.
  • Validation of a solid-phase microextraction (SPME) method to assess the...
  • Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. PMC - NIH.
  • Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile. PubMed.
  • Perspectives on using ethanol as an internal standard for the quantification of volatile compounds in alcoholic products by headspace SPME–GC/FID without sample preparation.
  • Development and Validation of a Solid-Phase Microextraction Method for the Determination of Total Flavouring Content in Encapsulated Flavouring.
  • Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimiz
  • SPME for GC Analysis. Sigma-Aldrich.
  • A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the vol
  • Study of Flavour Compounds from Orange Juices by HS-SPME and GC-MS. AIP Publishing.
  • Differentiation of Fresh and Processed Fruit Juices Using Vol
  • Technical Support Center: Optimizing GC Column Selection for Separ
  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago s
  • HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits.
  • Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivari
  • Volatile Profiling of U.S. Cabernet Sauvignon Wines Using HS-SPME and the Agilent 5975 Series GC/MSD System. Agilent.
  • Study of flavour compounds from orange juices by HS-SPME and GC-MS. AIP Publishing.
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem.
  • Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evalu
  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI.
  • Impact of GC Parameters on The Separation.
  • 3-HEPTEN-1-OL, (3Z)-. precisionFDA.
  • Method to separate C7-C40 alkane ladder/peak tailing problem.

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, particularly in the fields of natural product chemistry, synthetic chemistry, and drug development. This application note provides an in-depth guide to the systematic structural analysis of cis-3-Hepten-1-ol, a common fragrance and flavor compound, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The protocol herein is designed to be a self-validating system, where each experiment builds upon the last to create an unambiguous and cohesive structural assignment. We will move from fundamental sample preparation to the acquisition and interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, providing a robust framework for the analysis of this and other small organic molecules.

Part 1: Experimental Protocols

Protocol 1.1: NMR Sample Preparation

The quality of NMR data is profoundly dependent on the quality of the sample. Proper sample preparation is critical to obtain high-resolution spectra free from artifacts.[1]

Materials:

  • High-quality 5 mm NMR tube and cap

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Weighing the Sample: For a standard 500 MHz spectrometer, weigh approximately 5-20 mg of this compound for ¹H NMR analysis into a clean, dry vial.[2] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[1][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3] CDCl₃ is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a minimal residual solvent signal. The use of a deuterated solvent is essential for the spectrometer's field-frequency lock and to avoid large solvent peaks in the ¹H spectrum.

  • Dissolution & Transfer: Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[1]

  • Filtration: Draw the solution into a Pasteur pipette that has been plugged with a small amount of glass wool or cotton. Filter the solution directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]

Part 2: Data Acquisition and Structural Analysis Workflow

The logical flow of experiments is designed to efficiently assemble the molecular puzzle. We begin with 1D spectra to identify the basic building blocks and then use 2D spectra to connect them.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D Correlation Scans cluster_analysis Phase 3: Structure Assembly P Sample Preparation H1 ¹H NMR (Proton Count & Environment) P->H1 C13 ¹³C NMR (Carbon Count & Type) H1->C13 DEPT DEPT-135 / DEPT-90 (CH, CH₂, CH₃ Identification) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Provides context for 2D HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC FRAG Assemble Fragments HMBC->FRAG Connects fragments STEREO Determine Stereochemistry (J-Coupling) FRAG->STEREO VERIFY Final Structure Verification STEREO->VERIFY

Caption: Workflow for NMR-based structural elucidation.

Part 3: Spectral Interpretation and Structure Assignment

For clarity, the atoms of this compound are numbered as follows:

(CH₃)-C7H₂-C6H₂-C5H₂-C4H=C3H-C2H₂-C1H₂-(OH)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

  • Olefinic Protons (H3, H4): These protons are expected in the δ 5.3-5.6 ppm range, deshielded by the π-electron system of the double bond.[5][6] They will appear as complex multiplets due to coupling with each other and their respective vicinal protons (H2 and H5). The key diagnostic feature is the vicinal coupling constant, ³JH3-H4. For a cis configuration, this value is typically in the range of 6-15 Hz.[5][7][8] This is smaller than the typical 11-18 Hz value observed for trans isomers.[5][7][8]

  • Hydroxymethyl Protons (H1): The protons on the carbon adjacent to the hydroxyl group (C1) are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around δ 3.6 ppm.[9][10]

  • Hydroxyl Proton (-OH): The chemical shift of the -OH proton is highly variable (typically δ 0.5-5.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.[10][11] It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to adjacent protons.[9] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH peak to disappear due to proton-deuterium exchange.[9][12]

  • Alkyl Protons (H2, H5, H6, H7):

    • H2 (Allylic): Protons at C2 are allylic and adjacent to the C1-OH group, expected around δ 2.3 ppm as a quartet.

    • H5 (Allylic): Protons at C5 are also allylic, expected around δ 2.0-2.1 ppm as a quartet.

    • H6: Protons at C6 are further from the functional groups, expected as a sextet around δ 1.4 ppm.

    • H7 (Terminal Methyl): The terminal methyl protons at C7 are the most shielded, appearing as a triplet around δ 0.9 ppm.

¹³C and DEPT NMR Spectra Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the number of hydrogens attached to each carbon.[13][14]

  • DEPT-135: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are not observed.[14][15]

  • DEPT-90: Only CH carbons appear as positive peaks.[14][15]

  • Olefinic Carbons (C3, C4): These sp²-hybridized carbons appear in the downfield region of δ 120-140 ppm.[5][16][17] In cis-alkenes, the allylic carbons can cause slight shielding compared to trans isomers.

  • Hydroxymethyl Carbon (C1): The carbon bonded to the oxygen atom is significantly deshielded, appearing around δ 60-65 ppm.[16]

  • Alkyl Carbons (C2, C5, C6, C7): These sp³-hybridized carbons appear in the upfield region (δ 10-40 ppm). C2 and C5 are allylic and will be slightly downfield compared to C6. C7, the terminal methyl carbon, will be the most upfield signal.

PositionPredicted ¹H δ (ppm)¹H MultiplicityPredicted ¹³C δ (ppm)DEPT-135 SignalDEPT-90 Signal
1~3.6Triplet (t)~62.3NegativeNo Signal
2~2.3Quartet (q)~29.5NegativeNo Signal
3~5.4-5.6Multiplet (m)~125.0PositivePositive
4~5.3-5.5Multiplet (m)~133.0PositivePositive
5~2.0Quartet (q)~27.8NegativeNo Signal
6~1.4Sextet~22.5NegativeNo Signal
7~0.9Triplet (t)~13.8PositiveNo Signal
-OHVariableBroad Singlet-No SignalNo Signal

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT responses for this compound.

2D NMR for Connectivity Confirmation

While 1D spectra suggest the fragments, 2D NMR confirms how they are connected.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. We expect to see cross-peaks connecting:

    • H1 ↔ H2

    • H2 ↔ H3

    • H3 ↔ H4

    • H4 ↔ H5

    • H5 ↔ H6

    • H6 ↔ H7 This pattern of correlations confirms the contiguous spin system from C1 to C7.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. It is used to definitively assign the chemical shift of each carbon based on the already-assigned proton spectrum. For example, the proton signal at ~3.6 ppm (H1) will show a cross-peak to the carbon signal at ~62.3 ppm (C1).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

    • H1 (δ ~3.6) to C2 and C3

    • H2 (δ ~2.3) to C1 , C3 , and C4

    • H7 (δ ~0.9) to C5 and C6 These long-range correlations bridge the entire molecule, leaving no ambiguity in the final structure.

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound is readily achievable. The ¹H NMR spectrum, particularly the coupling constant between the olefinic protons, confirms the cis stereochemistry. The ¹³C and DEPT spectra identify all carbon types, while COSY, HSQC, and HMBC experiments work in concert to piece together the molecular framework with certainty. This multi-dimensional approach exemplifies the power of modern NMR spectroscopy as a definitive tool for organic chemists and drug development professionals, ensuring scientific integrity and trustworthiness in molecular characterization.

References

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link][7]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][2]

  • Georgia State University. (2023). Small molecule NMR sample preparation. Atlanta NMR. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][9]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link][10]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][8]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link][12]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][4]

  • Chemistry Stack Exchange. (2019). Chemical shifts of OH protons. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link][5]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][16]

  • Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR, part 17. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Retrieved from [Link][6]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link][14]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link][15]

Sources

Application Note: The Use of cis-3-Hepten-1-ol as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

cis-3-Hepten-1-ol (CAS No. 1708-81-2) is a volatile organic compound (VOC) recognized for its characteristic fresh, green, and fruity aroma.[1] This C7 unsaturated alcohol is a naturally occurring compound in various plants and contributes to the flavor and fragrance profile of many consumer products.[1][2] In analytical chemistry, particularly in the fields of food science, environmental analysis, and quality control of fragrances, the accurate quantification of such VOCs is paramount. The use of a well-characterized reference standard is the cornerstone of a valid analytical method, enabling the determination of a target analyte's concentration in a complex matrix.

This document provides a detailed guide for utilizing this compound as an external reference standard for quantitative analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).

Chemical and Physical Properties of this compound:

Property Value Source
Molecular Formula C₇H₁₄O [2][3]
Molecular Weight 114.19 g/mol [2][4]
Boiling Point 166.8 °C at 760 mmHg [2]
Density 0.844 - 0.850 g/cm³ [2][5]
Solubility Insoluble in water; Soluble in ethanol [2][6]

| Vapor Pressure | 0.579 mmHg at 25°C |[2] |

The Principle of External Standard Calibration

The external standard method is a fundamental quantitative technique in chromatography.[7] It involves creating a calibration curve by analyzing a series of standard solutions containing the analyte of interest at known concentrations.[8] The instrument's response (e.g., peak area from the chromatogram) is plotted against the concentration of the standards. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve.[9]

The core assumption of this method is the consistency of injection volume and instrument response. Therefore, maintaining stable chromatographic conditions and using precise injection techniques are critical for accurate results.[7]

Application Protocol: Quantification by GC-FID

This protocol details a representative method for quantifying this compound in a liquid sample matrix (e.g., a fragrance oil or a beverage sample) using GC-FID.

3.1. Causality in Method Design:

  • Technique Selection (GC-FID): Gas chromatography is the ideal technique for analyzing volatile compounds like this compound.[10] A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its wide linear range, making it suitable for quantifying organic analytes.[10]

  • Column Selection: A mid-polarity column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended. This stationary phase provides good selectivity for polar compounds like alcohols, ensuring adequate separation from other matrix components.

  • Solvent Selection: High-purity methanol or ethanol is selected as the solvent due to the high solubility of this compound and its volatility, which ensures good peak shape.

3.2. Materials and Reagents:

  • This compound reference standard (≥97% purity)[2]

  • Methanol, HPLC or GC grade

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes[11]

  • 2 mL GC vials with septa caps

3.3. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Hydrogen, 99.999% purity

  • Injector: Split/Splitless

GC Operating Parameters:

ParameterSettingRationale
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLA standard volume to prevent column overloading and ensure reproducibility.
Split Ratio50:1Prevents column overload for potentially concentrated samples; can be adjusted based on expected analyte concentration.
Carrier Gas Flow1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven ProgramInitial 50°C, hold 2 min; Ramp 10°C/min to 220°C, hold 5 minStarts at a low temperature to focus analytes at the column head, followed by a ramp to elute compounds in a reasonable time.
Detector Temp.280 °CPrevents condensation of the analyte in the detector.
H₂ Flow30 mL/minFuel for the FID flame.
Air Flow300 mL/minOxidizer for the FID flame.
Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent to the detector flame.

3.4. Experimental Workflow Diagram

The overall process from standard preparation to data analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing stock Prepare Stock Standard (1000 µg/mL) dilute Serially Dilute Stock to Create Calibration Standards stock->dilute sequence Create GC Sequence: Standards & Samples dilute->sequence sample Prepare Unknown Sample (Dilute if necessary) sample->sequence run Run GC-FID Analysis sequence->run integrate Integrate Peak Areas run->integrate curve Construct Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Analyte in Sample using Regression Equation curve->quantify

Caption: Workflow for quantitative analysis using an external standard.

3.5. Step-by-Step Protocol

3.5.1. Preparation of Standard Solutions This protocol outlines the creation of a five-point calibration curve.

  • Prepare Stock Standard (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity. This is your Stock Solution .

  • Prepare Calibration Standards (Serial Dilution):

    • Label five 5 mL volumetric flasks as CS1 through CS5.

    • CS5 (100 µg/mL): Pipette 500 µL of Stock Solution into the CS5 flask and dilute to the mark with methanol.

    • CS4 (50 µg/mL): Pipette 250 µL of Stock Solution into the CS4 flask and dilute to the mark with methanol.

    • CS3 (25 µg/mL): Pipette 125 µL of Stock Solution into the CS3 flask and dilute to the mark with methanol.

    • CS2 (10 µg/mL): Pipette 50 µL of Stock Solution into the CS2 flask and dilute to the mark with methanol.

    • CS1 (5 µg/mL): Pipette 25 µL of Stock Solution into the CS1 flask and dilute to the mark with methanol.

    • Transfer each calibration standard to a labeled GC vial.

G cluster_dilutions Calibration Standards stock Stock Standard 1000 µg/mL CS5 CS5 100 µg/mL stock->CS5 500 µL into 5 mL CS4 CS4 50 µg/mL stock->CS4 250 µL into 5 mL CS3 CS3 25 µg/mL stock->CS3 125 µL into 5 mL CS2 CS2 10 µg/mL stock->CS2 50 µL into 5 mL CS1 CS1 5 µg/mL stock->CS1 25 µL into 5 mL

Caption: Preparation of calibration standards from a stock solution.

3.5.2. Sample Preparation

  • Accurately weigh 1 g of the unknown sample into a 10 mL volumetric flask.

  • Dilute to the mark with methanol. Mix thoroughly.

  • If the expected concentration is high, perform a further dilution to ensure the final concentration falls within the calibration range (5-100 µg/mL).

  • Transfer the final solution to a GC vial.

3.5.3. Analysis and Calibration

  • Set up the GC-FID according to the parameters in the instrumentation table.

  • Create an analysis sequence in the chromatography data system (CDS).

  • Inject a solvent blank (methanol) first to ensure no system contamination.

  • Inject each calibration standard (CS1 to CS5) in triplicate.

  • Inject the prepared unknown sample(s). It is good practice to intersperse sample injections with a mid-level calibration standard (e.g., CS3) to monitor for instrument drift.[9]

  • Generate a calibration curve by plotting the average peak area for each standard level against its concentration.

  • Perform a linear regression analysis on the data points.

  • The concentration of this compound in the prepared sample solution is calculated using the equation of the line: y = mx + b, where y is the peak area of the sample, m is the slope, and x is the calculated concentration.

System Suitability and Trustworthiness

To ensure the validity and trustworthiness of the results, a system suitability test (SST) must be performed before and during the analysis.[12][13] This verifies that the chromatographic system is adequate for the intended analysis.[12][14]

System Suitability Protocol:

  • Perform five replicate injections of a mid-level standard (e.g., CS3, 25 µg/mL).

  • Calculate the parameters below and verify they meet the acceptance criteria. No sample analysis is acceptable unless SST requirements are met.[12]

System Suitability Acceptance Criteria:

ParameterAcceptance CriterionRationale
Calibration Curve
Correlation Coefficient (r²)≥ 0.995Ensures a linear relationship between concentration and response.[9][15]
Replicate Injections (CS3)
Peak Area %RSD≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Retention Time %RSD≤ 1.0%Confirms the stability of the carrier gas flow and oven temperature.

RSD = Relative Standard Deviation

This approach aligns with guidelines outlined in USP General Chapter <621> on Chromatography, which emphasizes that system suitability is an integral part of chromatographic methods.[12][13][16]

Stability and Storage of Reference Standard

The integrity of the reference standard is critical for accurate quantification.

  • Neat Standard: Store this compound in a tightly sealed container at room temperature, away from direct light.[1]

  • Stock Solution: When stored in a tightly sealed volumetric flask at -20°C, methanolic solutions of volatile organic compounds can show degradation over time.[17][18] A study on VOC stability in methanol showed that after approximately 22 days, the total mixture intensity dropped to 90% of its original value.[17] It is therefore recommended to prepare a fresh stock solution at least every two weeks to ensure analytical accuracy.[17]

References

  • Pankow, J. F., Luo, W., & Isabelle, L. M. (2003). Stability of volatile organic compounds in thermal desorption tubes and in solution. PubMed. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). External Standard Method: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • ECA Academy. (2014, October 15). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the stability of a mixture of volatile organic compounds on sorbents. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • 21c-learning.com. (n.d.). External Standard Method. Retrieved from [Link]

  • Sartorius. (2021, July 8). How to Prepare GC and HPLC Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Trace-level Volatile Organic Compounds Stored in Canisters and Tedlar Bags. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Volatile Organics in Environmental Water Samples Storage and Preservation. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. Retrieved from [Link]

  • PubChem. (n.d.). (3E)-3-Hepten-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). What are volatile organic compounds (VOCs)?. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of Gas Chromatography to Quantify Short Chain Fatty Acids. Retrieved from [Link]

  • Sci-Hub. (n.d.). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Retrieved from [Link]

  • MDPI. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2020). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

  • PubMed. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • YouTube. (2023). Two-dimensional gas chromatography for lipidomics investigations. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hexenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of synthetic cis-3-Hepten-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address the common and often nuanced challenges encountered during the purification of this valuable compound, providing troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our focus is on the "why" behind the "how," ensuring you can adapt and overcome challenges in your own laboratory setting.

I. Understanding the Core Purification Challenge

The primary difficulty in purifying this compound lies in its close structural and physical similarity to common impurities generated during its synthesis. These impurities often include the trans-isomer (trans-3-Hepten-1-ol) and the fully saturated analog (n-heptanol). The proximity of their boiling points makes separation by traditional distillation methods particularly challenging.

Physicochemical Properties of this compound and Key Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Rationale for Purification Challenge
This compound C₇H₁₄O114.19166.8[1]Target compound.
trans-3-Hepten-1-ol C₇H₁₄O114.19~168-170 (estimated based on similar alkenols)Very close boiling point to the cis-isomer, making fractional distillation difficult.
n-Heptanol C₇H₁₆O116.20175.8Relatively close boiling point, can co-distill with the desired product.
Triphenylphosphine oxide C₁₈H₁₅OP278.28>360A solid byproduct from Wittig reactions; its removal requires different techniques than distillation.[2]

II. Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification of this compound.

A. Fractional Distillation Issues

Question: I'm performing a fractional distillation of my crude this compound, but the GC analysis of my collected fractions shows poor separation between the cis and trans isomers. What's going wrong?

Answer: This is a common issue due to the very small difference in boiling points between the cis and trans isomers of 3-Hepten-1-ol.[3] Here’s a breakdown of potential causes and solutions:

  • Insufficient Column Efficiency: Your fractional distillation setup may not have enough theoretical plates to resolve such closely boiling isomers. A simple distillation or a short fractionating column will be ineffective.[4][5][6]

    • Solution: Employ a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[4] Be aware that a longer column can lead to lower recovery.[4]

  • Distillation Rate is Too High: Rapid heating and distillation prevent the establishment of a proper vapor-liquid equilibrium within the column, which is essential for separating components with similar boiling points.[4]

    • Solution: Reduce the heating rate to allow for a slow and steady distillation. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second. You should observe a distinct ring of condensate slowly rising up the fractionating column.[4]

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.

Workflow for Optimizing Fractional Distillation:

G cluster_start Initial State cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Poor Isomer Separation solution1 Increase Column Efficiency (Longer Vigreux/Packed Column) start->solution1 solution2 Decrease Distillation Rate (Slower Heating) start->solution2 solution3 Improve Insulation (Glass Wool/Foil) start->solution3 end Improved Isomer Separation solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for fractional distillation.

B. Chromatographic Separation Issues

Question: I'm using flash column chromatography on silica gel to purify my this compound, but I'm getting co-elution of the isomers. How can I improve the separation?

Answer: The similar polarity of cis and trans isomers makes their separation on standard silica gel challenging. Here are several strategies to enhance resolution:

  • Optimize Your Solvent System:

    • Use a Less Polar Mobile Phase: A common mistake is using a solvent system that is too polar, causing all compounds to elute too quickly. Start with a very non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polar component (e.g., ethyl acetate or diethyl ether) in small increments (1-2%).

    • Consider Alternative Solvents: Sometimes, changing the nature of the solvents can improve selectivity. For example, trying a hexane/dichloromethane or hexane/toluene system might alter the interactions with the stationary phase enough to resolve the isomers.

  • Modify the Stationary Phase:

    • Silver Nitrate Impregnated Silica: Silver ions form weak complexes with the π-bonds of alkenes, and the stability of these complexes can differ between cis and trans isomers, often leading to excellent separation. You can either purchase pre-made silver nitrate silica gel or prepare it yourself.

  • Improve Your Technique:

    • Dry Loading: If your crude product is not highly soluble in the initial, non-polar eluent, dissolving it in a stronger solvent for loading onto the column can cause band broadening and poor separation.

      • Protocol: Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[1]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run can help to first elute the less retained isomer cleanly, followed by the more retained one.

Question: My this compound seems to be degrading on the silica gel column. What can I do?

Answer: this compound is an allylic alcohol, and the acidic nature of standard silica gel can potentially cause degradation or isomerization.

  • Deactivate the Silica Gel:

    • Protocol: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent system that contains a small amount of a base, such as 1-2% triethylamine.

Question: I need very high purity (>99%) this compound for my drug development research. Is flash chromatography sufficient?

Answer: For achieving such high purity, especially when dealing with closely related isomers, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the more suitable technique.

  • Advantages of Prep-HPLC:

    • Higher Resolution: HPLC columns have much smaller particle sizes and provide significantly more theoretical plates than flash chromatography columns, leading to superior separation of isomers.[7]

    • Wider Range of Stationary Phases: In addition to silica, a variety of reversed-phase (e.g., C18) and specialty columns (e.g., chiral columns) are available that can offer unique selectivities for isomer separation.[8][9]

    • Method Development: Analytical HPLC can be used to rapidly screen different columns and mobile phases to find the optimal conditions before scaling up to a preparative system.[7]

C. Removal of Synthesis-Specific Byproducts

Question: My this compound was synthesized via a Wittig reaction, and I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What's the best approach?

Answer: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction.[10] Due to its high boiling point and polarity, it's not removed by simple distillation of the product. Here are effective strategies for its removal:

  • Crystallization/Precipitation: TPPO has low solubility in non-polar solvents.

    • Protocol: After the reaction, concentrate the crude mixture and add a non-polar solvent like pentane, hexane, or a mixture of ether and hexane. The TPPO will often precipitate and can be removed by filtration.[11] This may need to be repeated to achieve high purity.[11]

  • Chromatography: If your product is relatively non-polar, flash chromatography can be effective.

    • Technique: Use a non-polar eluent system. The more polar TPPO will remain strongly adsorbed to the top of the silica gel column, while your less polar product elutes.[11]

  • Chemical Precipitation:

    • Zinc Chloride Method: TPPO can be precipitated from polar organic solvents by the addition of zinc chloride.[11]

Workflow for TPPO Removal:

G cluster_start Initial State cluster_solutions Purification Strategies cluster_outcome Desired Outcome start Crude Product with TPPO solution1 Precipitation with Non-polar Solvents start->solution1 solution2 Flash Chromatography (Non-polar Eluent) start->solution2 solution3 Chemical Precipitation (e.g., ZnCl2) start->solution3 end TPPO-free Product solution1->end solution2->end solution3->end

Caption: Strategies for removing triphenylphosphine oxide.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common source of the trans-3-Hepten-1-ol impurity? A1: The most common synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst.[3][5] While this method is selective for the cis-isomer, over-reduction or isomerization can lead to the formation of small amounts of the trans-isomer and the saturated alkane (n-heptanol).[6]

Q2: How can I confirm the stereochemistry of my purified product? A2: Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry.[12]

  • cis-isomers: Typically exhibit a smaller coupling constant, in the range of 6-12 Hz.[]

  • trans-isomers: Show a larger coupling constant, typically in the range of 12-18 Hz.[]

Q3: Can Gas Chromatography (GC) be used for both analysis and purification? A3: GC is an excellent technique for the analysis of the purity and isomeric ratio of this compound, especially when coupled with a mass spectrometer (GC-MS). High-resolution capillary columns with polar stationary phases can effectively separate the isomers. However, for purification , preparative GC is less common and generally used for smaller quantities compared to preparative HPLC.

Q4: Are there any special storage conditions for purified this compound? A4: As an allylic alcohol, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or polymerization. It is generally stable under normal storage conditions but should be kept away from strong acids.

IV. References

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • Use of fractional distillation in organic chemistry. (2018, December 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Experiment #2. (n.d.). Retrieved from [Link]

  • Fractional Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Fractional distillation. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Coupling constants. (n.d.). Duke NMR Center. Retrieved from [Link]

  • Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega. [Link]

  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014, September 6). ResearchGate. Retrieved from [Link]

  • Purification of tertiary phosphine oxides. (1999). U.S. Patent No. 5,892,121.

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). YouTube. Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Mixture of 3-hexen-1-ol isomers and a process of preparing same. (2021). WIPO Patent Application WO/2021/156870.

  • Partial Hydrogenation of Alkynes to cis Alkenes with the Lindlar Catalyst. (2011, August 19). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021). Catalysis Science & Technology. [Link]

  • Reduction of an alkyne using the Lindlar catalyst, a reaction pre... (n.d.). Pearson+. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • trans-3-heptene. (n.d.). Stenutz. Retrieved from [Link]

  • How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase. Retrieved from [Link]

    • The Wittig Reaction. (n.d.). Retrieved from [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • cis-3-Hexen-1-ol. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Mixture of 3-hexen-1-ol isomers and a process of preparing same. (2021). WIPO Patent Application WO/2021/156870.

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). Metabolites. [Link]

  • cis-3-Hepten. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (2015). Journal of the American Society for Mass Spectrometry. [Link]

  • Combining Results of Two GC Separations Partly Achieves Determination of All cis and trans 16:1, 18:1, 18:2 and 18:3 Except CLA Isomers of Milk Fat as Demonstrated Using Ag-Ion SPE Fractionation. (2025). Journal of the American Oil Chemists' Society. [Link]

Sources

Identification of by-products in cis-3-Hepten-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of cis-3-Hepten-1-ol. This molecule, a valuable green note fragrance and flavor compound, presents unique synthetic challenges, primarily concerning stereoselectivity and the formation of closely related impurities. Achieving high purity is critical for its application in consumer products and as a starting material in pharmaceutical development.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory. We will delve into the mechanistic origins of by-products, provide detailed protocols for their identification, and offer field-proven strategies for their mitigation.

FAQ 1: What are the primary synthetic routes to this compound, and what are their characteristic by-products?

Answer:

The choice of synthetic route is the most critical factor influencing the by-product profile of your final product. The two most prevalent methods are the Wittig reaction and the semi-reduction of an alkyne. Each has a distinct set of potential impurities.

  • The Z-selective Wittig Reaction: This is a very common approach, typically involving the reaction of butyltriphenylphosphonium bromide with butyraldehyde, followed by hydrolysis. The key to achieving high cis-selectivity lies in using a non-stabilized ylide under salt-free conditions in aprotic solvents at low temperatures.

  • Lindlar Reduction of 3-Heptyn-1-ol: This method involves the stereoselective semi-hydrogenation of an alkyne precursor over a poisoned palladium catalyst (Lindlar's catalyst). It is known for producing high cis-isomer purity.

Below is a summary of the expected by-products for these routes.

Table 1: Common By-products in this compound Synthesis
Synthetic RouteCommon By-productTypical Analytical Signature (GC-MS m/z)Mechanistic Origin
Wittig Reaction trans-3-Hepten-1-ol114 (M+), 85, 67, 57, 41Loss of stereocontrol, often due to ylide stabilization or equilibration.
Triphenylphosphine oxide278 (M+), 277, 201, 199, 152Stoichiometric by-product of the Wittig reaction.
Heptanol116 (M+), 87, 69, 56, 43Over-reduction if a subsequent reduction step is used or impurity in starting materials.
Lindlar Reduction 3-Heptyn-1-ol112 (M+), 97, 83, 79, 65Incomplete reaction; insufficient catalyst activity or reaction time.
Heptan-1-ol116 (M+), 87, 69, 56, 43Over-reduction; catalyst is not sufficiently "poisoned" or reaction runs too long.
trans-3-Hepten-1-ol114 (M+), 85, 67, 57, 41Isomerization can occur with some catalyst systems or upon prolonged heating.

FAQ 2: My GC-MS shows a significant peak with the same mass (m/z 114) as my product. How do I confirm if it's the trans-isomer?

Answer:

This is the most common purity issue. The mass spectra of cis and trans isomers are often nearly identical because they are structural isomers with the same fragmentation pattern. Therefore, mass spectrometry alone is insufficient for confirmation. You must rely on chromatographic separation and spectroscopic techniques that are sensitive to stereochemistry.

The root cause of trans-isomer formation in a Wittig reaction is often the partial equilibration of the initially formed cis-oxaphosphetane intermediate to the more thermodynamically stable trans-intermediate, especially if reaction temperatures rise or if stabilizing salts (like lithium halides) are present.

Workflow for Isomer Identification

Below is a systematic workflow for identifying and confirming the presence of the trans-isomer.

G cluster_0 Phase 1: Initial Detection & Separation cluster_1 Phase 2: Spectroscopic Confirmation cluster_2 Phase 3: Mitigation Strategy A Observe secondary peak (m/z 114) in initial GC-MS screen B Optimize GC Temperature Program (e.g., slower ramp rate, lower initial temp) to maximize peak separation. A->B Hypothesis: Isomeric Impurity C Acquire ¹H NMR Spectrum of the mixture or isolated impurity. B->C Proceed upon successful separation D Analyze Olefinic Region (δ 5.2-5.6 ppm) C->D E Confirm Coupling Constant (J-value) cis: J ≈ 10-12 Hz trans: J ≈ 14-16 Hz D->E F Review Wittig Reaction Conditions E->F Confirmation of trans-isomer G Implement Corrective Actions: - Use salt-free ylide (e.g., NaHMDS or KHMDS base) - Maintain low temperature (<-70 °C) - Use aprotic, non-polar solvent (e.g., THF, Toluene) F->G

Caption: Systematic workflow for the identification and mitigation of trans-isomer by-products.

Protocol: ¹H NMR for Isomer Confirmation
  • Sample Preparation: Prepare a solution of your purified product (~5-10 mg) in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution in the olefinic region (δ 5.0-6.0 ppm).

  • Analysis:

    • This compound: Look for a multiplet around δ 5.4 ppm. The key diagnostic is the coupling constant (J) between the two vinyl protons, which will be approximately 10-12 Hz .

    • trans-3-Hepten-1-ol: The vinyl protons will also appear as a multiplet in a similar region, but the coupling constant will be significantly larger, typically 14-16 Hz .

    • The presence of two distinct sets of multiplets in this region with these different coupling constants is definitive proof of a cis/trans mixture.

FAQ 3: My product is contaminated with Heptan-1-ol (m/z 116). What is the cause and how can I prevent it?

Answer:

The presence of the fully saturated alcohol, Heptan-1-ol, points directly to an over-reduction process. This is a classic problem when using the Lindlar hydrogenation route.

The Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is designed to stop the reduction at the alkene stage. However, if the catalyst is too active, not sufficiently poisoned, or if the reaction is run under excessive hydrogen pressure or for too long, the reduction will proceed all the way to the alkane.

Mechanism of Over-reduction

G A 3-Heptyn-1-ol (Starting Material) B This compound (Desired Product) A->B H₂, Lindlar Cat. (Desired Reaction) C Heptan-1-ol (By-product) B->C H₂, Lindlar Cat. (Over-reduction) Cause: Catalyst too active or reaction time too long

Caption: Reaction pathway showing the formation of Heptan-1-ol via over-reduction.

Protocol: Preventing Over-reduction in Lindlar Hydrogenation
  • Catalyst Quality Control:

    • Use a fresh, high-quality Lindlar catalyst from a reputable supplier. Catalyst activity can degrade or vary between batches.

    • If preparing in-house, ensure the poisoning procedure with lead acetate and quinoline is meticulously followed.

  • Reaction Monitoring (Critical):

    • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Set up the reaction so you can take aliquots every 15-30 minutes.

    • Stop the reaction immediately once the starting alkyne spot/peak has disappeared. Do not let it run longer.

  • Control Hydrogen Uptake:

    • Run the reaction under a balloon of H₂ (approx. 1 atm). Avoid using high-pressure hydrogenation equipment.

    • Monitor the hydrogen uptake volumetrically if possible. The reaction is complete when H₂ consumption ceases.

  • Purification: If over-reduction does occur, separating Heptan-1-ol from this compound by standard column chromatography can be challenging due to their similar polarities. A fractional distillation under reduced pressure may be more effective.

FAQ 4: Why am I seeing aldehyde or acid impurities in my final product after a Wittig reaction?

Answer:

Observing butyraldehyde (a starting material) or the corresponding butyric acid in your final product typically points to two potential issues: incomplete reaction or unwanted side reactions/degradation.

  • Incomplete Reaction: The most straightforward cause is an incomplete Wittig reaction. This can happen if the ylide was not completely formed before the addition of the aldehyde, if stoichiometry was incorrect, or if the reaction was quenched prematurely.

  • Oxidation: Aldehydes, particularly butyraldehyde, are susceptible to oxidation to carboxylic acids if exposed to air for prolonged periods, especially during workup or purification if conditions are not strictly anhydrous or inert. Your final product, an allylic alcohol, can also be oxidized, though this is generally less rapid.

Troubleshooting Protocol: Aldehyde/Acid Impurities
  • Verify Ylide Formation: Before adding butyraldehyde, ensure the ylide has fully formed. The characteristic deep red/orange color of the phosphonium ylide should be present. If the solution is not strongly colored, it indicates a problem with the base or the phosphonium salt (e.g., moisture).

  • Inert Atmosphere: Ensure the entire reaction, from ylide formation to quenching, is conducted under a strictly inert atmosphere (Nitrogen or Argon). Use properly dried solvents and glassware to prevent moisture from quenching the ylide.

  • Workup Conditions: During the aqueous workup, work efficiently to minimize the contact time of butyraldehyde with water and air. A buffered or slightly acidic wash (e.g., with saturated NH₄Cl) is preferable to a basic wash, which can promote enolate formation and other side reactions.

  • Purification: If butyraldehyde is present, it can often be removed during solvent evaporation under reduced pressure due to its volatility (b.p. 74.8 °C). Butyric acid (b.p. 163.5 °C) is non-volatile and will require careful column chromatography for removal.

References

  • Title: The Wittig reaction: stereoselectivity and reaction mechanism Source: Journal of Chemical Education URL: [Link]

  • Title: Lindlar Catalyst Source: Organic Syntheses URL: [Link]

  • Title: Oxidation of Aldehydes to Carboxylic Acids Source: Comprehensive Organic Synthesis URL: [Link]

  • Title: The Wittig Olefination Reaction Source: Strategic Applications of Named Reactions in Organic Synthesis URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

Degradation pathways of cis-3-Hepten-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of cis-3-Hepten-1-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation under various conditions.

I. Understanding the Degradation of this compound: An Overview

This compound is a volatile organic compound with a characteristic fresh, green aroma. Its degradation is a key area of study in atmospheric chemistry, environmental science, and food and fragrance stability. The primary degradation pathways involve atmospheric oxidation, microbial metabolism, and photodegradation. Understanding these pathways is crucial for predicting its environmental fate and stability in various products.

II. Atmospheric Degradation: FAQs and Troubleshooting

The primary atmospheric degradation of this compound is initiated by reactions with hydroxyl (OH) radicals and ozone (O₃). These reactions are rapid, with an estimated atmospheric lifetime of approximately one hour for the reaction with OH radicals.[1][2][3]

Frequently Asked Questions (FAQs):

Q1: What are the major products of the atmospheric oxidation of this compound?

A1: The reaction of this compound with OH radicals and ozone primarily yields carbonyl compounds.[1][2] The initial attack occurs at the double bond, leading to the formation of unstable intermediates that subsequently decompose into smaller aldehydes and other oxygenated volatile organic compounds.

Q2: How can I monitor the atmospheric degradation of this compound in a laboratory setting?

A2: The most common method is using a photoreactor or smog chamber with in situ Fourier Transform Infrared Spectroscopy (FTIR) detection.[1][2] This allows for real-time monitoring of the disappearance of the parent compound and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) is used for detailed product identification.

Troubleshooting Guide: Atmospheric Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent Degradation Rates Fluctuations in radical/oxidant concentration.Ensure a stable and calibrated source of OH radicals or ozone. Use a reference compound with a known reaction rate for comparison.
Temperature and pressure variations within the reactor.Implement precise temperature and pressure control for the reaction chamber.
Low Product Yields Wall deposition of reactants or products.Use a reactor with an inert internal surface (e.g., Teflon-coated). Pre-condition the reactor to minimize wall effects.
Secondary reactions of the primary products.Shorten the reaction time for initial product identification. Model the kinetics to account for secondary reactions.
Difficulty in Product Identification Co-elution of products in GC-MS analysis.Optimize the GC temperature program and column selection.[4] Use derivatization techniques to improve separation and identification.
Low concentrations of specific products.Employ pre-concentration techniques such as solid-phase microextraction (SPME) before GC-MS analysis.
Experimental Protocol: OH Radical-Initiated Degradation

This protocol outlines a typical experiment to study the gas-phase reaction of this compound with OH radicals.

Materials:

  • Photoreactor (e.g., 1080 L quartz glass reactor)

  • FTIR spectrometer

  • GC-MS with a suitable capillary column

  • Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) in the presence of NO)

  • Purified air source

  • This compound (high purity)

  • Reference compound (e.g., a hydrocarbon with a known OH rate constant)

Procedure:

  • Reactor Preparation: Evacuate and flush the photoreactor with purified air to remove any residual contaminants.

  • Introduction of Reactants: Introduce a known concentration of this compound and the reference compound into the reactor.

  • Initiation of Reaction: Introduce the OH radical precursor (e.g., CH₃ONO and NO) and initiate photolysis using UV lamps to generate OH radicals.

  • Monitoring: Continuously monitor the concentrations of this compound, the reference compound, and reaction products using in situ FTIR spectroscopy.

  • Product Analysis: At selected time intervals, collect gas samples from the reactor for offline analysis by GC-MS to identify and quantify the degradation products.

  • Data Analysis: Calculate the rate constant for the reaction of this compound with OH radicals relative to the reference compound.

Visualizing the Atmospheric Degradation Pathway

atmospheric_degradation This compound This compound Unstable_Intermediate Unstable Intermediate This compound->Unstable_Intermediate Reaction with OH_Radical OH Radical OH_Radical->Unstable_Intermediate Ozone Ozone (O₃) Ozone->Unstable_Intermediate Carbonyl_Products Carbonyl Products (e.g., Aldehydes) Unstable_Intermediate->Carbonyl_Products Decomposition

Caption: Atmospheric degradation of this compound.

III. Microbial Degradation: FAQs and Troubleshooting

Microbial degradation of unsaturated alcohols like this compound is a complex process involving various enzymatic pathways in bacteria and fungi.

Frequently Asked Questions (FAQs):

Q1: What types of microorganisms can degrade this compound?

A1: Various bacteria and fungi have been shown to degrade hydrocarbons and alcohols. Genera such as Pseudomonas, Rhodococcus, and various fungi, particularly those with potent oxidase and dehydrogenase enzyme systems, are likely candidates.[5]

Q2: What are the initial steps in the microbial degradation of unsaturated alcohols?

A2: The initial attack often involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases.[3][6] Another key step can be the enzymatic attack on the double bond, often through epoxidation or hydration.

Q3: Can the cis-configuration of the double bond affect microbial degradation?

A3: Yes, the stereochemistry can influence the enzyme-substrate interaction. Some microbial enzymes may show specificity for either cis or trans isomers, potentially leading to different degradation rates or pathways.

Troubleshooting Guide: Microbial Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
Low or No Degradation Inappropriate microbial strain.Screen a variety of microbial strains from environments contaminated with hydrocarbons or plant materials.
Substrate toxicity.Determine the optimal concentration of this compound for the selected microbial culture to avoid inhibition.
Nutrient limitation in the culture medium.Optimize the medium composition (carbon, nitrogen, phosphorus sources, and trace elements) to support robust microbial growth and enzymatic activity.
Accumulation of Intermediates Rate-limiting step in the degradation pathway.Identify the accumulated intermediate using GC-MS or HPLC. Consider co-culturing with another microorganism that can metabolize the intermediate.
Enzyme inhibition by the intermediate product.Investigate potential feedback inhibition and consider strategies to remove the intermediate from the culture.
Inconsistent Results Variability in inoculum preparation.Standardize the inoculum size, age, and physiological state for all experiments.
Abiotic loss of the volatile substrate.Use sealed culture vessels and include abiotic controls (sterile medium with the substrate) to quantify volatile losses.
Experimental Protocol: Bacterial Degradation of this compound

This protocol provides a framework for assessing the ability of a bacterial strain to degrade this compound.

Materials:

  • Bacterial strain of interest

  • Minimal salts medium (MSM)

  • This compound (sterile-filtered)

  • Shaking incubator

  • Gas-tight vials with septa

  • GC-MS for analysis

  • Spectrophotometer for measuring cell growth (OD₆₀₀)

Procedure:

  • Inoculum Preparation: Grow the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density.

  • Experimental Setup: In sterile, gas-tight vials, add MSM and inoculate with the prepared bacterial culture. Add a known concentration of this compound as the sole carbon source. Include a sterile control (MSM and substrate, no bacteria) and a biomass control (MSM and inoculum, no substrate).

  • Incubation: Incubate the vials in a shaking incubator at the optimal temperature for the bacterial strain.

  • Sampling and Analysis: At regular intervals, withdraw samples from the headspace (for volatile analysis) and the liquid phase.

    • Analyze the concentration of this compound and any degradation products using GC-MS.

    • Measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.

  • Data Interpretation: Plot the concentration of this compound and bacterial growth over time. Identify any metabolic intermediates from the GC-MS data.

Visualizing the Microbial Degradation Pathway

microbial_degradation cluster_oxidation Oxidation of Alcohol Group cluster_beta_oxidation β-Oxidation This compound This compound cis-3-Heptenal cis-3-Heptenal This compound->cis-3-Heptenal Alcohol Dehydrogenase cis-3-Heptenoic_Acid cis-3-Heptenoic Acid cis-3-Heptenal->cis-3-Heptenoic_Acid Aldehyde Dehydrogenase CoA_Thioesters CoA Thioesters cis-3-Heptenoic_Acid->CoA_Thioesters Central_Metabolism Central Metabolism (TCA Cycle) CoA_Thioesters->Central_Metabolism

Caption: A plausible microbial degradation pathway for this compound.

IV. Photodegradation: FAQs and Troubleshooting

Photodegradation involves the breakdown of molecules by light, particularly UV radiation. This can occur through direct photolysis or be mediated by a photocatalyst.

Frequently Asked Questions (FAQs):

Q1: Is this compound susceptible to direct photodegradation?

A1: The C=C double bond in this compound can absorb UV radiation, potentially leading to direct photolysis. However, in many environmental systems, indirect photodegradation processes, such as reactions with photochemically generated reactive species, are more significant.

Q2: How does photocatalysis enhance the degradation of this compound?

A2: A semiconductor photocatalyst, such as titanium dioxide (TiO₂), can generate highly reactive species (e.g., hydroxyl radicals) upon UV irradiation. These species then attack and degrade the organic molecule.

Q3: What are the expected products of the photodegradation of this compound?

A3: Similar to atmospheric oxidation, photodegradation is expected to produce a range of smaller oxygenated compounds, including aldehydes and carboxylic acids. Complete mineralization to CO₂ and H₂O is possible under prolonged irradiation with a photocatalyst.

Troubleshooting Guide: Photodegradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
Slow or Inefficient Degradation Insufficient light intensity or inappropriate wavelength.Ensure the light source emits at a wavelength that can be absorbed by the substrate or activate the photocatalyst. Verify and calibrate the light intensity.
Low concentration of the photocatalyst or catalyst deactivation.Optimize the concentration of the photocatalyst. Monitor for signs of catalyst fouling and regenerate or replace as needed.
Poor Reproducibility Fluctuations in lamp output.Use a stabilized power supply for the lamp and monitor its output over time.
Inconsistent sample matrix (e.g., presence of scavengers).Carefully control the composition of the reaction medium. Be aware that other components can compete for reactive species.
Complex Product Mixture Multiple parallel and sequential reaction pathways.Analyze samples at very short reaction times to identify primary products. Use radical scavengers to probe the reaction mechanism.
Experimental Protocol: Photocatalytic Degradation of this compound

This protocol describes a laboratory-scale experiment for the photocatalytic degradation of this compound in an aqueous solution.

Materials:

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., P25)

  • Aqueous solution of this compound of known concentration

  • Magnetic stirrer

  • Syringes and filters for sampling

  • HPLC or GC-MS for analysis

Procedure:

  • Catalyst Suspension: Prepare a suspension of the TiO₂ photocatalyst in the this compound solution.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.

  • Initiation of Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: At specific time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove the photocatalyst and quench the reaction.

  • Analysis: Analyze the filtrate for the concentration of this compound and any degradation products using a suitable analytical technique like HPLC or GC-MS.

  • Data Evaluation: Plot the degradation of this compound as a function of irradiation time.

Visualizing the Photodegradation Workflow

photodegradation_workflow cluster_preparation Sample Preparation cluster_reaction Photoreaction cluster_analysis Analysis Prepare_Solution Prepare aqueous solution of This compound Add_Catalyst Add TiO₂ photocatalyst Prepare_Solution->Add_Catalyst Equilibrate Stir in dark for adsorption equilibrium Add_Catalyst->Equilibrate Irradiate Irradiate with UV light Equilibrate->Irradiate Sample Take samples at time intervals Irradiate->Sample Filter Filter to remove catalyst Sample->Filter Analyze Analyze by GC-MS/HPLC Filter->Analyze

Caption: Workflow for a photocatalytic degradation experiment.

V. References

  • Agilent Technologies. (2014). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Gibilisco, R. G., Blanco, M. B., Bejan, I., & Barnes, I. (2015). Atmospheric Sink of (E)-3-Hexen-1-ol, (Z)-3-Hepten-1-ol, and (Z)-3-Octen-1-ol: Rate Coefficients and Mechanisms of the OH-Radical Initiated Degradation. Environmental Science & Technology, 49(13), 7717–7725. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2015). Atmospheric Sink of (E)-3-Hexen-1-ol, (Z)-3-Hepten-1-ol, and (Z)-3-Octen-1-ol: Rate Coefficients and Mechanisms of the OH-Radical Initiated Degradation. Retrieved from [Link]

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]

  • Varjani, S. J. (2017). Microbial degradation of petroleum hydrocarbons. Bioresource Technology, 223, 277-286.

  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Agilent Technologies. Retrieved from [Link]

  • Das, N., & Chandran, P. (2011). Microbial degradation of petroleum hydrocarbon contaminants: an overview. Biotechnology Research International, 2011, 941810.

  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816.

  • Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309.

  • Wang, X., Wang, X., Liu, M., & Gu, J. D. (2021). Bioengineering for the Microbial Degradation of Petroleum Hydrocarbon Contaminants. Microorganisms, 9(1), 123.

  • Haritash, A. K., & Kaushik, C. P. (2009). Biodegradation of fungi in industrial wastes. Journal of Hazardous Materials, 169(1-3), 1-15.

Sources

Overcoming isomerization during cis-3-Hepten-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Hepten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective alkene synthesis, with a specific focus on overcoming the persistent challenge of isomerization. Here, you will find targeted troubleshooting advice and frequently asked questions to ensure your synthesis yields the desired cis-isomer with high fidelity.

Troubleshooting Guide: Isomerization & Side Reactions

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My final product has a low cis:trans ratio after synthesis.

This is the most common issue, where the thermodynamically more stable trans-isomer is formed preferentially or as a significant contaminant. The root cause depends heavily on your chosen synthetic route.

Potential Cause A: Suboptimal Wittig Reaction Conditions

The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphorus ylide.[1] For the synthesis of cis (or Z)-alkenes, a non-stabilized ylide is required.[2]

  • Explanation of Causality: Non-stabilized ylides (where the group attached to the carbanion is alkyl) react under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate proceeds through a "puckered" transition state that minimizes steric interactions, favoring the syn oxaphosphetane, which then decomposes stereospecifically to the cis-alkene.[3] The presence of lithium salts can disrupt this selectivity by stabilizing a betaine intermediate, which can equilibrate to the more stable threo form, leading to the trans-alkene.[3][4]

  • Solutions & Protocol:

    • Use Salt-Free Ylides: Generate the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS, or sodium amide) instead of organolithium reagents like n-BuLi. This minimizes the concentration of lithium ions that can catalyze equilibration.[4]

    • Solvent Choice: Perform the reaction in a non-polar, aprotic solvent such as THF or diethyl ether.[4]

    • Low Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure it remains under kinetic control.

Potential Cause B: Ineffective Alkyne Semi-Hydrogenation

Partial reduction of the parent alkyne, 3-heptyn-1-ol, is a primary route to this compound.[5][6] Poor selectivity here directly translates to isomeric impurities.

  • Explanation of Causality: The goal is to stop the hydrogenation after the addition of one equivalent of H₂. Over-reduction leads to the saturated alcohol (1-heptanol), while an improperly "poisoned" catalyst can lack stereoselectivity or even catalyze isomerization of the newly formed cis-alkene to the trans-isomer.[7]

  • Solutions & Protocol:

    • Catalyst Choice is Critical: Use a deactivated or "poisoned" catalyst designed for syn-addition of hydrogen. The two premier choices are Lindlar's catalyst and P-2 Nickel Boride (Ni₂B).[8][9]

    • Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂/quinoline): This is the classic choice.[7] The lead acetate and quinoline "poison" the palladium surface, deactivating the most aggressive catalytic sites and preventing over-reduction or isomerization.[7][8]

    • P-2 Nickel Boride (Ni₂B): Prepared by reducing a nickel(II) salt (like nickel acetate) with sodium borohydride, P-2 Ni is an excellent alternative.[10][11] It is often highly selective for converting alkynes to cis-alkenes, and the addition of ethylenediamine can further enhance its specificity and cis:trans ratios.[12][13]

    • Reaction Monitoring: Carefully monitor hydrogen uptake using a gas burette or balloon. The reaction should be stopped immediately after one equivalent of H₂ has been consumed.[14]

Table 1: Comparison of Catalyst Systems for 3-Heptyn-1-ol Reduction

Catalyst SystemTypical SolventAdditive/PoisonTypical cis:trans RatioKey Considerations
Lindlar's Catalyst Methanol, HexaneQuinoline>95:5[5]Commercially available but batch-to-batch variation can occur. Quinoline is toxic.[7]
P-2 Ni₂B EthanolNone>97:3[13]Prepared in situ. Sensitive to substrate structure. Non-pyrophoric and air-stable.[10][11]
P-2 Ni₂B + Ethylenediamine EthanolEthylenediamine>100:1[12]The amine additive makes the catalyst highly specific for alkynes over alkenes, preventing isomerization.[12]
Problem 2: The cis:trans ratio degrades during workup and purification.

You may have a clean reaction, but isomerization can occur post-synthesis. cis-Alkenes are thermodynamically less stable than their trans counterparts and can isomerize under certain conditions.

  • Explanation of Causality: Trace amounts of acid or exposure to heat can catalyze the equilibration of the cis double bond to the more stable trans configuration.[15] The mechanism often involves protonation of the double bond to form a carbocation, which can then lose a proton to form either isomer.

  • Solutions & Protocol:

    • Neutralize Promptly: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench any residual acid.

    • Avoid Acidic Media: Do not use acidic drying agents (e.g., anhydrous H₂SO₄). Use neutral salts like anhydrous MgSO₄ or Na₂SO₄. Avoid silica gel chromatography if your compound is particularly sensitive, as silica can be slightly acidic. If chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine.

    • Low-Temperature Purification: If purification by distillation is required, perform it under reduced pressure to keep the boiling temperature as low as possible.

Frequently Asked Questions (FAQs)

Q1: Which is the best overall synthetic route for preparing high-purity this compound?

Q2: My Wittig reaction is giving the trans (E) isomer. Can I force it to be trans-selective on purpose?

Yes. To intentionally synthesize the trans-isomer, you can use two main strategies:

  • Stabilized Ylides: Use a ylide that is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone). These ylides are more stable, react under thermodynamic control, and give the E-alkene as the major product.[2]

  • Schlosser Modification: For non-stabilized ylides, you can use the Schlosser modification. This involves treating the initial betaine intermediate with a strong base like phenyllithium at low temperature to form a β-oxido ylide. Subsequent protonation and elimination steps lead to the selective formation of the E-alkene.[17]

Q3: How do I prepare the P-2 Nickel Boride catalyst in situ?

The preparation is straightforward and typically performed at ambient temperature.[10]

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.

  • Generation: To this stirring solution, add a solution of sodium borohydride (NaBH₄) in ethanol. A fine, black, non-magnetic precipitate of P-2 Ni₂B will form immediately, accompanied by hydrogen gas evolution.[11]

  • Use: The substrate (e.g., 3-heptyn-1-ol) and any additives (like ethylenediamine) can then be added directly to this slurry for the hydrogenation reaction.[12]

Q4: Can I use photochemical methods for isomerization?

Yes, photochemical isomerization is a valid technique.[18] Typically, direct or sensitized irradiation of an alkene can excite it to a state where rotation around the carbon-carbon bond becomes possible.[18] Upon decay back to the ground state, a mixture of cis and trans isomers is formed, eventually reaching a photostationary state.[18] This is more commonly used to convert a more stable E-alkene into the less stable Z-alkene, but it requires specialized equipment and careful control of wavelength and reaction time.[19]

Visualized Workflows & Mechanisms

Synthetic_Route_Decision cluster_start Starting Material cluster_path1 Alkyne Reduction Path cluster_path2 Wittig Olefination Path start Goal: This compound alkyne 3-Heptyn-1-ol Available? start->alkyne wittig_precursors Butyraldehyde & Propyltriphenyl- phosphonium bromide Available? start->wittig_precursors catalyst Choose Catalyst: P-2 Ni₂B + EDA or Lindlar alkyne->catalyst Yes hydrogenation Controlled Hydrogenation catalyst->hydrogenation product1 High Purity This compound hydrogenation->product1 ylide Generate Ylide (Salt-Free Conditions) wittig_precursors->ylide Yes wittig_reaction Wittig Reaction (Low Temp, Aprotic) ylide->wittig_reaction product2 Good Purity This compound wittig_reaction->product2 Troubleshooting_Isomerization cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage center Low cis:trans Ratio wittig Wittig Reaction Issue center->wittig alkyne_red Alkyne Reduction Issue center->alkyne_red acid Trace Acid Present center->acid heat Excessive Heat center->heat ylide Wrong Ylide Type (Stabilized) wittig->ylide salts Li+ Salts Present wittig->salts temp_w High Temperature wittig->temp_w catalyst Overactive Catalyst alkyne_red->catalyst poison Ineffective Poison alkyne_red->poison over_red Reaction Time Too Long alkyne_red->over_red workup Acidic Workup acid->workup silica Acidic Silica Gel acid->silica distill High Temp Distillation heat->distill

Caption: Cause-and-effect diagram for troubleshooting low cis:trans product ratios.

References

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320, University of Pittsburgh. Available from: [Link]

  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments. Available from: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available from: [Link]

  • Wikipedia. (2024). Wittig reaction. Available from: [Link]

  • Organic Chemistry Portal. Schlosser Modification. Available from: [Link]

  • Wikipedia. (2024). Nickel boride catalyst. Available from: [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553. Available from: [Link]

  • Jitender, M. S. (2011). Synthetically useful reactions with nickel boride. A review. ResearchGate. Available from: [Link]

  • Hao, T. et al. (2021). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science, 12, 2614–2622. Available from: [Link]

  • SynArchive. Schlosser Modification. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • Sciencemadness Discussion Board. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. Available from: [Link]

  • Google Patents. (1987). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.
  • Google Patents. (1976). Synthesis of cis-3-hexen-1-ol.
  • San Diego State University. Catalyst for rapid and selective alkene isomerization. Available from: [Link]

  • YouTube. (2014). Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry. Available from: [Link]

  • Research Features. (2017). Making the grade: selective synthesis of alkene isomers. Available from: [Link]

  • MDPI. (2021). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Available from: [Link]

  • Palani, V., & Wendlandt, A. E. (2023). Strain-Inducing Positional Alkene Isomerization. Journal of the American Chemical Society, 145(37), 20053–20061. Available from: [Link]

  • Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. Available from: [Link]

  • Clayden, J., & Warren, S. (2012). The Z-selective Wittig reaction. Organic Chemistry, 2nd ed. Available from: [Link]

  • Organic Chemistry Portal. cis-Alkene synthesis by olefination. Available from: [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Available from: [Link]

  • Study.com. (2022). What is the major organic product that is formed when 3-heptyne is hydrogenated in the presence of Lindlar's catalyst?. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of alkenes by isomerizations. Available from: [Link]

  • Petz, S. et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2). Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Alkenes. Available from: [Link]

  • ResearchGate. (2014). Surface-assisted cis-trans isomerization of an alkene molecule on Cu(110). Available from: [Link]

  • Diao, T. et al. (2020). Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis. Nature, 588(7836), 95–101. Available from: [Link]

  • Hessel, V. et al. (2020). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. AIChE Journal, 66(10). Available from: [Link]

  • Scribd. Photochemistry of Cis-Trans Isomerisation of Alkenes. Available from: [Link]

Sources

Technical Support Center: Improving Selectivity in the Hydrogenation of 3-Heptyn-1-ol to cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the selective semi-hydrogenation of alkyne precursors. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

The conversion of 3-heptyn-1-ol to cis-3-Hepten-1-ol is a critical transformation where selectivity is paramount. The primary goal is to achieve high conversion of the alkyne while minimizing two key side reactions: over-reduction to the alkane (heptan-1-ol) and formation of the undesired trans-alkene isomer. This guide provides direct answers to common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts for the selective hydrogenation of 3-heptyn-1-ol.

Question 1: What is the standard and most reliable catalytic system for converting 3-heptyn-1-ol to this compound?

Answer: The most established and highly recommended method is catalytic hydrogenation using a Lindlar catalyst .[1][2][3] This is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then intentionally "poisoned" with substances like lead acetate and quinoline.[4][5][6] The poisoning is essential to moderate the catalyst's activity, which is the key to stopping the reaction at the cis-alkene stage.[6][7]

Question 2: Why is a "poisoned" catalyst necessary? Why can't I just use standard Palladium on Carbon (Pd/C)?

Answer: Standard hydrogenation catalysts like Pd/C are too active for this transformation.[7][8] They will readily catalyze the hydrogenation of the starting alkyne to the alkene, and then, without pause, the alkene to the fully saturated alkane.[6] The role of the catalyst poisons, such as lead and quinoline, is to deactivate the most active catalytic sites on the palladium surface.[1][9] This deactivation, or "poisoning," reduces the catalyst's activity just enough so that it is no longer effective at reducing the less reactive double bond of the alkene product, thus preventing over-reduction. Quinoline further enhances selectivity by reducing the adsorption of the alkene product onto the catalyst's surface, making it less available for a second hydrogenation event.[4][10]

Question 3: How does the Lindlar catalyst ensure the formation of the cis-(Z) isomer instead of the trans-(E) isomer?

Answer: The high cis-selectivity is a direct consequence of the reaction mechanism on the solid catalyst surface. The reaction proceeds via a syn-addition of hydrogen.[5][6] First, both the alkyne and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.[1][5] Then, two hydrogen atoms are delivered simultaneously to the same face of the carbon-carbon triple bond, leading exclusively to the formation of the cis-alkene.[6]

Question 4: Are there viable, lead-free alternatives to the Lindlar catalyst for this transformation?

Answer: Yes, while Lindlar's catalyst is the classic choice, concerns over lead toxicity have driven the development of alternatives. A notable option is the P-2 Nickel catalyst (Ni₂B) , a nickel-boride complex.[2][11] This catalyst is also known to facilitate the syn-addition of hydrogen to alkynes, yielding cis-alkenes with high selectivity.[11][12] For enhanced performance, P-2 Ni is often used with a modifier like ethylenediamine, which can lead to extremely high cis:trans ratios.[12] Other modern, non-palladium systems based on cobalt, iron, and copper are also emerging in the literature.[13][14][15]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Over-reduction — Significant Formation of Heptan-1-ol

Question: My reaction is producing a significant amount of the fully saturated alkane (heptan-1-ol) alongside my desired product. Why is my Lindlar catalyst over-reducing the alkyne, and how can I stop it?

Answer: Over-reduction is the most common issue in this synthesis and indicates that the catalytic system is too active or the reaction conditions are not optimal.[8] Let's break down the potential causes and solutions.

Possible Causes & Solutions:

  • Catalyst Quality and Activity:

    • Cause: The Lindlar catalyst may be old, improperly prepared, or from a batch where the poisoning is insufficient, leading to higher-than-desired activity.

    • Solution: The most reliable fix is to use a fresh batch of high-quality Lindlar catalyst from a reputable supplier. If preparing it in-house, ensure the lead acetate poisoning step is executed precisely.

  • Reaction Conditions:

    • Cause 1: Excessive Hydrogen Pressure. High H₂ pressure can overcome the activation barrier for the second hydrogenation step (alkene to alkane), forcing over-reduction.[8][16]

    • Solution 1: Conduct the reaction at or near atmospheric pressure. Using a balloon filled with hydrogen is a simple and effective method to maintain low, constant pressure.[8][16]

    • Cause 2: Elevated Temperature. Higher temperatures increase the rates of all reactions, including the undesired over-reduction.[8][16]

    • Solution 2: Perform the reaction at room temperature (20-25°C). If the reaction is too slow, a very modest increase should be attempted with careful monitoring.

    • Cause 3: Prolonged Reaction Time. Allowing the reaction to stir for too long after the starting alkyne has been consumed will inevitably lead to the slow hydrogenation of the cis-alkene product.[8]

    • Solution 3: This is the most critical parameter to control. Monitor the reaction's progress diligently every 15-30 minutes using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy. Stop the reaction immediately upon the disappearance of the starting alkyne spot/signal.[8][17]

Problem 2: Stalled or Incomplete Reaction

Question: My hydrogenation is extremely sluggish or has stopped completely, leaving a large amount of unreacted 3-heptyn-1-ol. What is causing this catalyst deactivation?

Answer: A stalled reaction is a classic sign of catalyst poisoning from external contaminants that are more potent than the intentional lead/quinoline poisons.[16] These substances irreversibly bind to the active palladium sites, rendering the catalyst inert.[9]

Possible Causes & Solutions:

  • Chemical Contaminants:

    • Cause: Sulfur compounds are severe poisons for palladium catalysts.[16] Other culprits include halides (from chlorinated solvents), carbon monoxide, and certain functional groups on the substrate itself if not compatible.

    • Solution: Ensure all reagents and solvents are of high purity. Purify the starting material (3-heptyn-1-ol) by distillation if its purity is suspect. Use high-purity, non-halogenated solvents. Ensure all glassware is scrupulously clean.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low for the scale of the reaction, or trace poisons in the substrate/solvent may have deactivated the small amount used.

    • Solution: While simply adding more catalyst is a last resort, a modest increase in catalyst loading (e.g., from 5 mol % to 8 mol %) can sometimes overcome the effects of minor impurities. The primary solution should always be purification.[16]

Problem 3: Poor Stereoselectivity — Formation of trans-3-Hepten-1-ol

Question: I am observing the formation of the trans-(E) isomer in my product mixture. I thought Lindlar hydrogenation was exclusively cis-selective. What is happening?

Answer: You are correct; the hydrogenation mechanism itself should not produce the trans-isomer.[16] Its presence indicates that the desired cis-alkene is isomerizing to the more thermodynamically stable trans-alkene after its formation. This is not a failure of the hydrogenation step but a subsequent side reaction.

Possible Causes & Solutions:

  • Presence of Acidic or Basic Traces:

    • Cause: Trace amounts of acid or base in the reaction mixture can catalyze the isomerization of the cis-double bond.

    • Solution: Ensure the reaction medium is neutral. If necessary, pass solvents through a plug of neutral alumina before use.

  • Prolonged Reaction Times at Elevated Temperatures:

    • Cause: Leaving the reaction to stir for extended periods, especially if the temperature has been increased, can provide the energy and time for isomerization to occur.

    • Solution: As with preventing over-reduction, strict reaction monitoring is key. Once the starting material is consumed, work up the reaction promptly to isolate the product and prevent post-reaction isomerization.

Section 3: Protocols and Data

Experimental Protocol: Selective Hydrogenation of 3-Heptyn-1-ol

This protocol provides a reliable starting point for the selective synthesis of this compound.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned; ~5-10 mol % Pd relative to the alkyne).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add a solvent (e.g., hexane, ethyl acetate, or ethanol) followed by the 3-heptyn-1-ol substrate.

  • Hydrogen Introduction: Evacuate the inert gas and backfill the flask with hydrogen gas (H₂). A simple and effective method is to attach a balloon filled with hydrogen via a needle through the septum.[8]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer in a heterogeneous reaction.

  • Monitoring: Immediately begin monitoring the reaction by taking small aliquots every 20-30 minutes and analyzing by TLC or GC. It is critical to stop the reaction as soon as the starting alkyne is consumed to prevent over-reduction.[8][17]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® or silica gel to remove the solid catalyst. Rinse the pad with a small amount of solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Summary: Influence of Parameters on Selectivity

The following table summarizes the expected impact of key reaction parameters on the formation of the desired cis-alkene versus major byproducts.

ParameterConditionExpected Impact on cis-Alkene SelectivityRationale
Catalyst Lindlar (Pd/CaCO₃, Pb poisoned)High Poisoned catalyst has attenuated activity, preventing alkene reduction.[1][4]
Standard Pd/CVery Low Highly active catalyst leads to rapid over-reduction to the alkane.[7][8]
H₂ Pressure Atmospheric (~1 atm)High Low pressure disfavors the kinetically more difficult alkene hydrogenation.[16][17]
High (>5 atm)Low High H₂ concentration forces the reaction towards the fully saturated product.[8]
Temperature Room Temperature (20-25°C)High Provides sufficient energy for alkyne reduction but not for significant alkene reduction.[8][17]
Elevated (>40°C)Low Increases the rate of over-reduction and potential for isomerization.[16]
Reaction Time Stopped at alkyne consumptionHigh Prevents the product from being consumed in a slower, subsequent reaction.[8]
Allowed to run overnightLow Will almost certainly lead to significant over-reduction.[8]

Section 4: Visualizing the Process

Diagram 1: Reaction Pathways

G cluster_0 Reaction Pathways A 3-Heptyn-1-ol (Starting Material) B This compound (Desired Product) A->B Selective Hydrogenation (Lindlar Catalyst) C Heptan-1-ol (Over-reduction Product) B->C Over-reduction D trans-3-Hepten-1-ol (Isomerization Product) B->D Isomerization

Caption: Desired and undesired reaction pathways in the hydrogenation of 3-Heptyn-1-ol.

Diagram 2: Mechanism of syn-Addition

G cluster_1 Catalyst Surface Mechanism surface Palladium Catalyst Surface (Pd) alkyne Alkyne Adsorbs on Surface addition Syn-addition of H atoms to the same face alkyne->addition H2 H₂ Adsorbs and Dissociates H2->addition product cis-Alkene Desorbs addition->product  Exclusive cis-product

Caption: Simplified mechanism showing syn-addition on the palladium catalyst surface.

References

  • SATHEE. (n.d.). Chemistry Lindlar Catalyst. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
  • ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Organic Chemistry. (2025). Lindlar's Catalyst, a Whole Bunch of %#!. YouTube. Retrieved from [Link]

  • Garcı´a-Mota, J., et al. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • BYJU'S. (n.d.). Lindlar Catalyst. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes + H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]

  • Nanoscale (RSC Publishing). (2020). Pairwise semi-hydrogenation of alkyne to cis-alkene on platinum-tin intermetallic compounds. Nanoscale, 12, 8046-8053.
  • Science of Synthesis. (n.d.). Catalytic Reduction of Alkynes and Allenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 38(12), 2226-2230.
  • ResearchGate. (n.d.). The Development of a Lead-Free Replacement for the Lindlar Catalyst for Alkyne Semi-Hydrogenation Using Silica Supported, N-doped Carbon Modified Cobalt Nanoparticles. Retrieved from [Link]

  • ACS Symposium Series. (2019). Computational Investigations into the Mechanisms of Trans-Selective Hydrogenation and Hydrometalation of Alkynes. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Alkene–alkyne metathesis and 1,4- cis-hydrogenation as a route to tetrasubstituted ( Z)-olefins. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Heptyn-1-ol. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 3-Hepten-1-ol, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014156781A1 - Production method for cis-3-hexene-1-ol.
  • Professor Dave Explains. (2018). Hydrogenation of Alkynes. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20080033221A1 - Hydrogenation Promoter, Hydrogenation Catalyst, and Process for Producing Alkene Compound.

Sources

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of cis-3-Hepten-1-ol. As a polar analyte, this compound is susceptible to interactions within the GC system that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the primary causes?

Peak tailing for polar compounds like this compound in GC is most often a result of undesirable secondary interactions with active sites within the analytical flow path.[1][2][3] The hydroxyl group (-OH) in the alcohol is the primary culprit, as it can form hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of the inlet liner, the column, or even contaminants.[1][4]

These interactions cause a portion of the analyte molecules to be retained longer than the bulk of the sample, resulting in a delayed elution and a "tail" on the peak.[5] When only specific polar analytes in your chromatogram are tailing, it strongly suggests a chemical interaction issue rather than a physical problem with the system setup.[5][6]

Here's a breakdown of the likely sources of these active sites:

  • Contaminated or Inadequately Deactivated Inlet Liner: The inlet is the first point of contact for your sample at high temperatures. Any active sites here will have a significant impact. Over time, liners can become contaminated with non-volatile residues from previous injections, or their deactivation layer can degrade.[7][8]

  • Column Contamination or Degradation: The front end of the GC column is prone to contamination from sample matrix components. This can lead to the exposure of active sites on the fused silica surface or the stationary phase itself.[9][10][11]

  • Improper System Setup: While less common for analyte-specific tailing, issues like a poor column cut or incorrect column installation can create turbulence and dead volumes, which may contribute to peak asymmetry for all compounds.[5][7][11]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A systematic approach is crucial to efficiently identify and resolve the issue. We recommend a logical progression from the simplest and most common solutions to more involved procedures.

Troubleshooting Workflow: A Step-by-Step Guide

The following workflow is designed to methodically isolate and address the cause of peak tailing for this compound.

Troubleshooting_Workflow cluster_0 Step 1: Inlet System cluster_1 Step 2: Column cluster_2 Step 3: Method Optimization cluster_3 Evaluation A Observe Peak Tailing B Perform Inlet Maintenance (Replace Septum & Liner) A->B C Analyze Test Standard B->C H Peak Shape Acceptable? C->H D Trim Column Inlet (15-20 cm) E Re-analyze Standard D->E E->H F Consider Derivatization G Analyze Derivatized Sample F->G G->H I Problem Solved H->I Yes J Peak Tailing Persists? H->J No J->D Yes J->F No, after trimming K Re-evaluate Column Choice

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Inlet System Maintenance

The inlet is the most frequent source of activity-related peak tailing.

Objective: To eliminate the inlet liner and septum as potential sources of active sites.

Step-by-Step Methodology:

  • Cool Down: Safely cool the GC inlet to room temperature.

  • Replace Septum: Vent the inlet pressure and replace the septum. A worn or cored septum can be a source of contamination.

  • Replace Inlet Liner:

    • Remove the GC column from the inlet.

    • Carefully remove the old inlet liner. Note its orientation and any packing material (e.g., deactivated glass wool).

    • Crucially, replace it with a new, factory-deactivated liner. While cleaning and re-silanizing liners is possible, it can be inconsistent and may create more active sites if not done perfectly.[12] For polar analytes like alcohols, using a liner with a base deactivation can be particularly effective.[4]

    • Ensure any glass wool used is also deactivated.[13]

  • Reinstall Column:

    • Examine the column cut. If it's not a clean, 90-degree cut, trim a small piece (1-2 cm) using a ceramic scoring wafer.[7][11] A poor cut can cause peak distortion for all analytes.[5][7]

    • Reinstall the column to the manufacturer's recommended height within the inlet. Incorrect placement can create dead volumes.[7][11]

  • Leak Check: Pressurize the system and perform an electronic leak check to ensure all connections are secure.

  • Equilibrate and Test: Heat the inlet, allow the system to equilibrate, and inject a standard of this compound to evaluate peak shape.

Protocol 2: Column Maintenance and Evaluation

If inlet maintenance does not resolve the issue, the front of the column is the next logical place to investigate.

Objective: To remove contaminated sections of the column that may contain active sites.

Step-by-Step Methodology:

  • Cool Down and Vent: Cool the GC oven and inlet, and vent the system pressure.

  • Trim the Column:

    • Carefully remove the column from the inlet.

    • Trim approximately 15-20 cm from the inlet end of the column.[7] This removes the section most likely to be contaminated with non-volatile sample residue.

    • Ensure a clean, square cut is made.

  • Reinstall and Test: Reinstall the column as described in Protocol 1, perform a leak check, and analyze your standard again. Note that trimming the column will slightly decrease retention times.[7]

Table 1: GC Column Selection for Polar Alcohols

If peak tailing persists even after inlet and column maintenance, your column's stationary phase may not be optimal for this analysis. Polar analytes like alcohols are best analyzed on polar columns.[14][15]

Stationary Phase TypePolarityCommon NameAdvantages for AlcoholsConsiderations
Polyethylene Glycol (PEG)PolarWAXExcellent peak shape for polar compounds due to strong hydrogen bonding interactions.[16][17]Susceptible to damage from oxygen and water at high temperatures. Not suitable for silylated derivatives.[18]
Cyanopropylphenyl PolysiloxaneIntermediate Polare.g., DB-624Good general-purpose column with better resolution for some volatile compounds compared to WAX phases.[16]May still exhibit some tailing for highly polar alcohols without derivatization.
5% Phenyl PolysiloxaneLow Polaritye.g., DB-5Robust and versatile.Not ideal for polar compounds; will likely cause significant peak tailing for underivatized alcohols.

For routine analysis of alcohols, a WAX-type column is often the recommended starting point due to its ability to produce symmetrical peaks.[15][17]

Protocol 3: Advanced Solution - Derivatization

If optimal peak shape cannot be achieved with the native compound, converting the alcohol to a less polar derivative can eliminate the problematic hydroxyl group.

Objective: To chemically modify this compound to reduce its polarity and minimize interactions with active sites.

Core Concept: Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar functional group, typically a trimethylsilyl (TMS) group.[18] This process, known as silylation, makes the molecule more volatile and less likely to engage in hydrogen bonding.[19][20]

Silylation_Reaction cluster_analyte This compound (Polar) cluster_reagent Silylating Reagent (e.g., BSTFA) cluster_product TMS Derivative (Non-Polar) Analyte R-OH Reagent + (CH3)3Si-X arrow Product R-O-Si(CH3)3

Caption: Silylation converts the polar alcohol to a non-polar ether.

Step-by-Step Silylation Methodology (Example):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

  • Procedure:

    • In a clean, dry autosampler vial, add your sample containing this compound.

    • Evaporate the original solvent to dryness under a gentle stream of nitrogen. It is critical to remove any water or protic solvents, as they will react with the silylating reagent.[19]

    • Add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Analysis: Analyze the derivatized sample. Remember that TMS derivatives should be run on non-polar or mid-polarity columns (e.g., DB-5 type), not on WAX columns, as the reagent can react with the stationary phase.[18][20]

By following this structured troubleshooting guide, you can effectively diagnose the root cause of peak tailing for this compound and implement the appropriate corrective actions to restore chromatographic performance and ensure the integrity of your analytical results.

References

  • Agilent Inlet Liners. (n.d.). Chrom Tech. Retrieved January 14, 2026, from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved January 14, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. (2025, November 11). PharmaGuru. Retrieved January 14, 2026, from [Link]

  • LCGC North America. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online. Retrieved January 14, 2026, from [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. (n.d.). SilcoTek® Corporation. Retrieved January 14, 2026, from [Link]

  • GC Technical Tip: Peak Shape Problems - No Peaks. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved January 14, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved January 14, 2026, from [Link]

  • Hinshaw, J. V. (2000). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 38(2), 84. Retrieved January 14, 2026, from [Link]

  • GC/Ms Peak area drop. (2016, December 21). Chromatography Forum. Retrieved January 14, 2026, from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Kirsch, F. W., & Varde, V. (2007). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. LCGC North America, 25(2). Retrieved January 14, 2026, from [Link]

  • Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved January 14, 2026, from [Link]

  • GC Liners. (n.d.). Axial Scientific. Retrieved January 14, 2026, from [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. (n.d.). Chromtech. Retrieved January 14, 2026, from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • GC Troubleshooting—Tailing Peaks. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

  • Taylor, T. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved January 14, 2026, from [Link]

  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? (2016, November 16). Mandel Scientific. Retrieved January 14, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: A Guide to Minimizing Solvent Impurities in cis-3-Hepten-1-ol Preparations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries. cis-3-Hepten-1-ol is a valuable compound, particularly in the flavor and fragrance sectors, where its fresh, green aroma is highly prized.[1][] Purity is paramount, as even trace amounts of solvent impurities can drastically alter its organoleptic profile and impact its utility in sensitive applications.[3][4] This document provides a comprehensive, experience-driven framework for troubleshooting and minimizing solvent impurities throughout the synthesis and purification workflow.

Frequently Asked Questions (FAQs)

Q1: I've completed my synthesis of this compound, but my GC-MS analysis shows a significant peak for a common solvent (e.g., THF, Diethyl Ether). Why wasn't it removed by rotary evaporation?

A: This is a common issue stemming from several potential causes. Firstly, the vapor pressure of your product and the solvent might be closer than anticipated, especially under vacuum. Secondly, incomplete drying of your organic extract before evaporation can lead to the formation of azeotropes (constant boiling point mixtures) with water, which can hinder efficient removal of solvents like THF. Lastly, the rotary evaporator's vacuum may be insufficient, or the bath temperature may be too low for the complete removal of a higher-boiling solvent.

Q2: My ¹H NMR spectrum is clean except for a singlet at ~2.1 ppm and another at ~3.3 ppm. Are these solvent impurities?

A: Very likely, yes. A singlet around 2.1 ppm in CDCl₃ is characteristic of acetone, often used for cleaning glassware and a common contaminant.[5] The peak around 3.3 ppm could correspond to methanol.[5][6] These signals can obscure product peaks and interfere with accurate integration for yield calculations. Meticulous glassware cleaning protocols and the use of high-purity solvents are essential to avoid this. For definitive identification, consult established tables of NMR chemical shifts for common laboratory solvents.[7][8][9]

Q3: Can the solvent used in the reaction (e.g., methanol for Lindlar hydrogenation) affect the final product purity beyond just being a residual impurity?

A: Absolutely. Solvents are not always inert. For instance, if your starting materials or intermediates contain carbonyl functionalities, using an alcohol solvent like methanol or ethanol can lead to the formation of acetal byproducts, especially under acidic conditions.[4] While the primary synthesis routes to this compound may not inherently involve these conditions, contamination from starting materials or side reactions can make this a relevant concern. The choice of solvent can also influence reaction stereoselectivity and byproduct formation in some syntheses, such as the Wittig reaction.[10][11]

Q4: What is the single most critical step for minimizing solvent impurities?

A: While every step is important, the final purification stage, typically fractional distillation under reduced pressure, offers the most robust opportunity to remove residual solvents.[12] However, its success is highly dependent on the efficacy of the preceding steps. A poorly executed workup that leaves significant solvent quantities will overwhelm the capacity of the distillation column, leading to co-distillation and contamination. Therefore, think of the process as a chain where every link—from solvent choice to final distillation—is critical.

Troubleshooting Guide: From Synthesis to Final Product

This section provides a systematic approach to identifying and resolving specific issues related to solvent contamination.

Issue 1: Unexpected Peaks in GC-MS Analysis Corresponding to Known Solvents
  • Potential Cause A: Inefficient Solvent Removal Post-Extraction. The most common reason is the incomplete removal of the extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) or the reaction solvent (e.g., THF, hexane).

    • Diagnostic Steps:

      • Cross-reference the retention time and mass spectrum of the impurity peak with a known standard of the suspected solvent.

      • Review your rotary evaporation parameters (bath temperature, vacuum level, duration).

      • Check the boiling points of the suspected solvent and this compound (see Table 1). If they are close, simple evaporation will be insufficient.

    • Corrective Actions:

      • Re-evaporation: If the solvent is low-boiling, attempt another evaporation cycle with a higher bath temperature (not exceeding 40-50°C to avoid product degradation) and a better vacuum.

      • High-Vacuum Application: For stubborn, higher-boiling solvents, connect the flask to a high-vacuum line (Schlenk line) for a prolonged period at room temperature.

      • Proceed to Distillation: If the boiling points are within ~50-60°C of each other, fractional distillation is necessary.

  • Potential Cause B: Contaminated Reagents or Starting Materials. Solvents can be introduced as impurities in the starting materials (e.g., 3-heptyn-1-ol) or reagents (e.g., Lindlar's catalyst).

    • Diagnostic Steps:

      • Analyze a sample of your starting material and key reagents by GC-MS or NMR to check for the presence of the contaminating solvent.

    • Corrective Actions:

      • Purify Starting Materials: If the starting material is the source, purify it by distillation before use.

      • Source High-Purity Reagents: Purchase reagents from reputable suppliers and select grades with specified low solvent content.

Issue 2: Low Final Product Purity (<98%) After Fractional Distillation
  • Potential Cause A: Inefficient Fractional Distillation Setup. A short distillation column, insufficient reflux, or an unstable vacuum can lead to poor separation of the product from closely boiling solvents.

    • Diagnostic Steps:

      • Review your distillation setup. Are you using a Vigreux or packed column? What is its length?

      • Monitor the vacuum gauge during distillation. Are there significant fluctuations?

      • Observe the distillation head temperature. A stable head temperature indicates a pure fraction is being collected. Fluctuations suggest co-distillation of impurities.

    • Corrective Actions:

      • Improve the Column: Use a longer Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation efficiency.

      • Stabilize the Vacuum: Ensure all joints are properly sealed with high-vacuum grease. Use a vacuum controller if available.

      • Optimize Distillation Rate: Collect the distillate slowly (e.g., 1 drop per second) to maintain thermal equilibrium within the column. Discard a generous forerun (the first fraction) which will be enriched with lower-boiling impurities.[13]

  • Potential Cause B: Presence of High-Boiling Solvent Impurities. Solvents like quinoline (used to poison Lindlar's catalyst) or DMF have high boiling points and will not be removed by standard rotary evaporation.[14][15]

    • Diagnostic Steps:

      • Check the boiling point of suspected high-boiling impurities. Quinoline, for example, boils at ~237°C.

      • Analyze the distillation residue ("pot residue"). It will be enriched in these high-boiling components.

    • Corrective Actions:

      • Aqueous Wash: Before distillation, perform additional aqueous acid washes (e.g., dilute HCl) to remove basic impurities like quinoline.

      • Chromatography: If distillation fails, column chromatography may be required, though this introduces other potential solvent impurities that must be removed meticulously.

Core Experimental Protocols

Protocol 1: GC-MS Analysis for Solvent Impurity Profiling

This protocol is essential for both diagnosing problems and verifying the purity of the final product.[13]

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., ~1 mg/mL) in a high-purity solvent that is not expected to be a contaminant (e.g., analytical grade hexane or dichloromethane).

  • Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Injection: Inject 1 µL with a split ratio of at least 50:1 to avoid column overload.

    • Temperature Program: Start with a low initial temperature (e.g., 40°C) for several minutes to resolve low-boiling solvents. Then, ramp the temperature at 10-15°C/min to a final temperature of ~250°C.

  • Data Analysis:

    • Identify the main product peak.

    • Analyze any other peaks by comparing their mass spectra against a reference library (e.g., NIST). Pay close attention to peaks at early retention times, which typically correspond to volatile solvents.

    • Calculate the relative percentage of impurities based on peak area (note: this provides an estimate, as detector response can vary).

Protocol 2: Optimized Workup and Solvent Removal

This procedure is designed to minimize residual solvents before the final purification step.

  • Quenching and Extraction: After the reaction is complete, quench as required by the specific synthesis method (e.g., filtration of the Lindlar catalyst, addition of water for a Wittig reaction).[12][16]

  • Aqueous Washes: Transfer the mixture to a separatory funnel and extract the product into a low-boiling, immiscible organic solvent like diethyl ether or pentane.[12] Wash the combined organic layers sequentially with:

    • Saturated aqueous ammonium chloride (if Grignard or organolithium reagents were used).

    • Water (2x).

    • Brine (saturated NaCl solution) (1x). The brine wash helps to break emulsions and removes bulk water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Add the agent until it no longer clumps together. Allow it to sit for at least 15-20 minutes with occasional swirling.

  • Filtration and Rinsing: Filter the dried solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for rotary evaporation. Rinse the flask and the drying agent with a small amount of fresh, dry extraction solvent to ensure complete transfer of the product.

  • Rotary Evaporation: Remove the bulk of the solvent using a rotary evaporator.

    • Bath Temperature: Keep the water bath temperature at least 20°C below the boiling point of the solvent. For diethyl ether (b.p. 34.6°C), a 20-25°C bath is sufficient.

    • Vacuum: Apply vacuum gradually to prevent bumping.

    • Endpoint: Continue evaporating until you see a consistent, viscous oil and solvent is no longer visibly condensing. Do not overheat, as this can cause loss of your product.

Data Summary and Reference Table

Table 1: Physical Properties and Analytical Notes for this compound and Common Solvents

Compound NameBoiling Point (1 atm)Notes for Removal and Detection
This compound 167°C [1]Target product. Non-volatile under standard rotary evaporation conditions.
Diethyl Ether34.6°CEasily removed by rotary evaporation. A common extraction solvent.[12]
Pentane36.1°CEasily removed by rotary evaporation. A common extraction solvent.[12]
Dichloromethane (DCM)39.6°CEasily removed by rotary evaporation. Can be used for extraction.
Acetone56°CCommon cleaning solvent and contaminant. Easily removed by rotary evaporation. Characteristic ¹H NMR singlet at ~2.1 ppm in CDCl₃.[5]
Methanol64.7°CPossible reaction solvent.[12] Can be challenging to remove from polar products.
Hexane69°CPossible reaction or chromatography solvent. Easily removed by rotary evaporation.
Tetrahydrofuran (THF)66°CCommon reaction solvent (e.g., for Wittig). Can form peroxides. Its removal can be hampered by azeotrope formation with water.
Quinoline237°CUsed as a catalyst poison for Lindlar hydrogenation.[17][18] Must be removed by acidic wash during workup as it will not be removed by evaporation or standard distillation.

Visual Workflow and Logic Diagrams

The following diagrams, rendered in DOT language, illustrate key workflows for minimizing and troubleshooting solvent impurities.

Solvent_Minimization_Workflow Workflow for Minimizing Solvent Impurities cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction & Workup cluster_purification 3. Purification & Analysis Solvent_Selection Select High-Purity Solvents (Anhydrous, ACS Grade) Reagent_Check Verify Purity of Starting Materials (GC/NMR) Solvent_Selection->Reagent_Check Glassware_Prep Clean & Dry Glassware Meticulously Reagent_Check->Glassware_Prep Reaction Perform Synthesis (e.g., Lindlar Hydrogenation) Glassware_Prep->Reaction Workup Thorough Aqueous Washes (incl. Brine) Reaction->Workup Drying Use Sufficient Anhydrous Drying Agent (e.g., MgSO4) Workup->Drying Evaporation Careful Rotary Evaporation (Optimized Temp/Vacuum) Drying->Evaporation Distillation Fractional Distillation (Reduced Pressure, Vigreux Column) Evaporation->Distillation Analysis Final QC Analysis (GC-MS, NMR) Distillation->Analysis

Caption: A general workflow for minimizing solvent impurities.

Troubleshooting_Tree Troubleshooting Unexpected Analytical Peaks Start Unexpected Peak in GC-MS or NMR Spectrum Check_Library Compare with Spectral Libraries (NIST, Solvent Shift Tables) Start->Check_Library Is_Solvent Is it a common solvent? Check_Library->Is_Solvent Unknown_Impurity Investigate Synthesis Byproducts (e.g., over-reduction, side reactions) Is_Solvent->Unknown_Impurity No Identify_Source Identify Source: Reaction, Extraction, or Cleaning Solvent? Is_Solvent->Identify_Source Yes Action_Low_BP Action: Re-evaporate under high vacuum or re-distill with a proper forerun. Identify_Source->Action_Low_BP Low-boiling (Ether, Hexane) Action_High_BP Action: Improve aqueous workup (e.g., acid wash) and re-distill carefully. Identify_Source->Action_High_BP High-boiling (Quinoline, DMF) Action_Cleaning Action: Review and improve glassware cleaning protocols. Identify_Source->Action_Cleaning Cleaning (Acetone)

Caption: A logical workflow for troubleshooting analytical issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of cis-3-Hexene-1-ol from Unsaturated Fatty Acids.
  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry and Biochemistry.
  • LookChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. In Organic Chemistry.
  • Lin, J., & Lio, F. (n.d.). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products.
  • OpenOChem Learn. (n.d.). Reduction of Alkynes.
  • Google Patents. (2014). WO2014156781A1 - Production method for cis-3-hexene-1-ol.
  • BOC Sciences. (n.d.). CAS 1708-81-2 this compound.
  • Chemistry Steps. (n.d.). Alkynes to Alkenes.
  • Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry.
  • Khan Academy. (n.d.). Reduction of alkynes.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Perfumer & Flavorist. (2017, August 23).
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry.
  • Google Patents. (1976). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • Google Patents. (1992).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Teixeira, M. A., Rodríguez, O., Mata, V. G., & Rodrigues, A. E. (2013). Perfume and Flavor Engineering: A Chemical Engineering Perspective. PMC - NIH.
  • Stenutz, R. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Interference from Impurities in Solvent Orange 14 Samples.
  • News-Medical.Net. (2024, October 17).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Personal Care Magazine. (2025, March 1).
  • Chen, G. P., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 75(15), 5022–5023.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Benchchem. (n.d.).
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Fischer, C., et al. (2007). A guide to the integration of environmental, health and safety criteria into the selection of solvents.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Technical Support Center: Catalyst Selection and Optimization for cis-3-Hepten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Hepten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selective hydrogenation of 3-heptyn-1-ol.

Section 1: Catalyst Selection - The Cornerstone of Selectivity

The synthesis of this compound from 3-heptyn-1-ol is a classic example of stereoselective partial hydrogenation. The primary challenge is to reduce the alkyne to a cis-alkene without over-reduction to the corresponding alkane (n-heptanol) or isomerization to the trans-alkene. The choice of catalyst is therefore paramount.[1]

Recommended Catalysts

Two main classes of catalysts are effective for this transformation: poisoned palladium catalysts and modified nickel boride catalysts.

  • Lindlar Catalyst (Pd/CaCO₃ or Pd/BaSO₄, poisoned with lead and quinoline): This is the most traditional and widely used catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[2][3][4] The palladium provides the catalytic activity, while the calcium carbonate or barium sulfate acts as a support with a large surface area.[2][5] The key to its selectivity lies in the "poisons"—typically lead acetate and quinoline—which deactivate the most active palladium sites.[2][4][6] This deactivation, or "poisoning," prevents the further reduction of the initially formed cis-alkene to an alkane and minimizes isomerization.[5][7]

  • P-2 Nickel Catalyst (Ni₂B): A functionally equivalent, and often more easily prepared, alternative to the Lindlar catalyst is the P-2 nickel catalyst.[3][6] It is a nickel-boron complex, typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an ethanol solution.[8][9][10][11] The P-2 catalyst is a nearly colloidal suspension of black particles.[8] Its surface is inherently less active than unpoisoned nickel catalysts, which allows the reaction to stop at the cis-alkene stage.[3][6] The addition of modifiers like ethylenediamine can further enhance its stereospecificity, leading to very high cis:trans ratios.[9]

Catalyst Selection Workflow

The choice between Lindlar and P-2 Ni often depends on substrate compatibility, desired purity, and laboratory resources.

CatalystSelection Start Start: Synthesis of This compound Decision1 Need for high cis:trans ratio (>98:2)? Start->Decision1 P2_EDA Consider P-2 Ni with Ethylenediamine [9] Decision1->P2_EDA Yes Lindlar_Option Lindlar Catalyst is a robust starting point [1, 8] Decision1->Lindlar_Option No Decision2 Issues with lead (toxicity, disposal)? Lindlar_Option->Decision2 P2_Ni P-2 Ni is a lead-free alternative [2, 7] Decision2->P2_Ni Yes Commercial Commercial Lindlar Catalyst Available? Decision2->Commercial No Prep_InSitu Prepare P-2 Ni in situ (see Protocol 1) P2_Ni->Prep_InSitu Use_Commercial Use commercial source for consistency Commercial->Use_Commercial Yes Commercial->Prep_InSitu No, or prefer in-house prep

Caption: Catalyst selection decision workflow.

Quantitative Comparison of Catalysts
Catalyst SystemTypical Cis-SelectivityKey AdvantagesKey Disadvantages
Lindlar Catalyst >95%Commercially available, well-documented.[2]Contains lead (toxic), batch-to-batch variation.
P-2 Ni ~96-97%Lead-free, easy in-situ preparation.[8]Air-sensitive during preparation, requires inert atmosphere.[8]
P-2 Ni with Ethylenediamine >99%[9]Extremely high cis-selectivity.Requires addition and removal of amine modifier.

Section 2: Experimental Protocols & Optimization

Successful synthesis relies on meticulous execution and optimization of reaction parameters.

Protocol 1: In-Situ Preparation of P-2 Nickel Catalyst

This protocol is adapted from the work of H.C. Brown and C.A. Brown.[8][10]

Materials:

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Absolute Ethanol (200 proof)

  • Reaction flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve Nickel(II) Acetate (5.0 mmol) in absolute ethanol (50 mL).

  • In a separate flask, prepare a solution of Sodium Borohydride (10.0 mmol) in ethanol (20 mL).

  • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise.

  • An immediate black precipitate of the P-2 nickel catalyst will form.[8] The evolution of hydrogen gas will also be observed.

  • Allow the mixture to stir for 10-15 minutes to ensure complete formation of the catalyst. The catalyst is now ready for the addition of the substrate.

Protocol 2: Hydrogenation of 3-Heptyn-1-ol

Procedure:

  • To the freshly prepared P-2 Ni catalyst suspension (from Protocol 1) or to a flask containing Lindlar catalyst (5% Pd, 5-10 mol% relative to alkyne) in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane), add 3-heptyn-1-ol (40.0 mmol).[9][12]

  • Seal the flask with a septum and purge the system by evacuating and backfilling with hydrogen gas several times.

  • Introduce hydrogen gas, typically via a balloon attached to a needle.[12] This maintains a slight positive pressure (approx. 1 atm).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress closely by TLC or GC. The reaction should be stopped as soon as the starting alkyne is consumed to prevent over-reduction.[12][13]

  • Upon completion, vent the excess hydrogen and purge the flask with an inert gas.

  • Remove the heterogeneous catalyst by filtering the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or column chromatography.[12]

Parameter Optimization
ParameterEffect on SelectivityRecommendation
Hydrogen Pressure High pressure promotes over-reduction to alkane.[12][14]Maintain low H₂ pressure (e.g., 1 atm via balloon).[12]
Temperature Higher temperatures can decrease selectivity and promote isomerization.[12][14]Start at room temperature. Modest heating should be used cautiously.
Reaction Time Prolonged time after alkyne consumption leads to over-reduction.[12][13]Monitor closely and stop the reaction immediately upon completion.
Solvent Can influence catalyst activity and substrate solubility.Ethanol, ethyl acetate, and hexane are common choices.[3]
Catalyst Loading Insufficient loading leads to slow or incomplete conversion.Typically 5-10 mol% for Lindlar's catalyst.[12]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Problem Problem Encountered OverReduction Significant Alkane Formation (Over-reduction) Problem->OverReduction LowConversion Incomplete Reaction (Low Conversion) Problem->LowConversion TransIsomer Formation of trans-Isomer Problem->TransIsomer Sol_OverReduction1 Check Catalyst Quality: Is it properly poisoned/deactivated? [4] OverReduction->Sol_OverReduction1 Cause? Sol_OverReduction2 Reduce H₂ Pressure/Temperature [3] OverReduction->Sol_OverReduction2 Cause? Sol_OverReduction3 Stop reaction immediately upon alkyne consumption [3] OverReduction->Sol_OverReduction3 Cause? Sol_LowConversion1 Use Fresh/Active Catalyst [4] LowConversion->Sol_LowConversion1 Cause? Sol_LowConversion2 Increase Catalyst Loading [4] LowConversion->Sol_LowConversion2 Cause? Sol_LowConversion3 Check for poisons in substrate/solvent [4] LowConversion->Sol_LowConversion3 Cause? Sol_TransIsomer1 Verify Catalyst System: (Na/NH₃ gives trans) [2] TransIsomer->Sol_TransIsomer1 Cause? Sol_TransIsomer2 Avoid High Temperatures [4] TransIsomer->Sol_TransIsomer2 Cause?

Caption: Troubleshooting decision tree for common issues.

FAQ 1: My reaction is producing a significant amount of n-heptanol. How can I improve selectivity for the cis-alkene?

Answer: This issue, known as over-reduction, is common. Here are the primary factors to address:

  • Catalyst Activity: Your catalyst may be too active. If using a commercial Lindlar catalyst, ensure it is from a reliable source and properly "poisoned".[13] An old or improperly stored catalyst may have lost its deactivating agents. For P-2 Ni, ensure it was prepared correctly under inert conditions.

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressure can drive the reaction past the alkene stage.[12][14] Use a balloon to maintain a low, constant pressure.

    • Temperature: Elevated temperatures increase the rate of all reactions, including the undesirable over-hydrogenation.[12] Conduct the reaction at room temperature if possible.

    • Reaction Time: Do not let the reaction run overnight without monitoring. Once the starting alkyne is consumed, the catalyst will begin to slowly reduce the alkene product.[12] Monitor the reaction closely by GC or TLC and stop it as soon as the 3-heptyn-1-ol is gone.

FAQ 2: The reaction is very slow or stops before all the starting material is consumed. What is causing this?

Answer: Incomplete conversion is often due to catalyst deactivation or insufficient catalyst activity.

  • Catalyst Quality: The catalyst may have been deactivated by improper storage or handling. Always use a fresh batch of catalyst or prepare it in situ immediately before use.[13]

  • Poisons in Reagents: The starting material or solvent may contain impurities, such as sulfur compounds, that can poison the catalyst.[13] Ensure you are using high-purity, degassed solvents and purified starting material.

  • Catalyst Loading: The amount of catalyst may be insufficient. Typical loadings are 1-10 mol%.[13] If the reaction is sluggish, try increasing the loading towards the higher end of this range.

  • Poor Mixing: As this is a heterogeneous reaction, vigorous stirring is essential to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.

FAQ 3: I am observing the formation of trans-3-Hepten-1-ol in my product mixture. Why is this happening?

Answer: The formation of the trans-isomer is undesirable and typically indicates an issue with your reaction conditions or reagents.

  • Incorrect Reagents: The primary method for synthesizing trans-alkenes from alkynes is the dissolving metal reduction (e.g., Na in liquid NH₃).[3] Double-check that you are using the correct reagents for cis-alkene synthesis (H₂ with Lindlar or P-2 Ni catalyst).

  • Isomerization: While less common with properly poisoned catalysts, some isomerization from cis to trans can occur, particularly at elevated temperatures or with prolonged reaction times.[13] Ensure the reaction is not overheated and is stopped promptly.

  • Catalyst Choice: Some catalyst systems are known to produce trans-alkenes.[15] Stick to well-established catalysts like Lindlar or P-2 Ni for reliable cis-selectivity.

FAQ 4: Can I reuse my Lindlar catalyst?

Answer: While heterogeneous catalysts can often be recovered and reused, it is generally not recommended for high-selectivity transformations like this one. The catalyst's activity and poisoning level can change after use, leading to inconsistent results and potentially lower selectivity in subsequent runs. For reproducible, high-purity synthesis, using a fresh batch of catalyst for each reaction is the best practice.

References

  • Wikipedia. Lindlar catalyst. [Link]

  • Master Organic Chemistry. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2). [Link]

  • Wikipedia. Nickel boride catalyst. [Link]

  • JoVE. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

  • Chem-Station. Lindlar Reduction. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553. [Link]

  • Khan Academy. Reduction of alkynes (video). [Link]

  • ChemTalk. Lindlar's Catalyst. [Link]

  • Semba, K., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(27), 8859-8884. [Link]

  • Chemistry Stack Exchange. What is the origin of the names P-1 and P-2 of nickel boride catalysts?. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 38(12), 2226-2230. [Link]

  • LookChem. This compound. [Link]

  • NIH National Library of Medicine. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. [Link]

  • Google Patents. US3962354A - Synthesis of cis-3-hexen-1-ol.
  • YouTube. CHM2210 Chapter 9 Problem Solving Addition of Hydrogen to Alkynes (Reduction of Alkynes). [Link]

  • Chemistry LibreTexts. 8.8: Reduction of Alkynes. [Link]

  • ResearchGate. Effective synthesis of cis-3-hexen-1-yl acetate via transesterification over KOH/γ-Al2O3: Structure and catalytic performance | Request PDF. [Link]

  • MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • ACS Publications. E-Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis. [Link]

  • Royal Society of Chemistry. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. [Link]

  • Google Patents. WO2014156781A1 - Production method for cis-3-hexene-1-ol.
  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • ResearchGate. Selectivity in hydrogenation reactions of different alkyne molecules.... | Download Scientific Diagram. [Link]

  • Chemistry LibreTexts. Hydrogenation of an Alkyne to a Cis-Alkene. [Link]

  • ResearchGate. Designing a Green Replacement for the Lindlar Catalyst for Alkyne Semi-hydrogenation Using Silica-Supported Nickel Nanoparticles Modified by N-Doped Carbon | Request PDF. [Link]

  • MySkinRecipes. This compound. [Link]

  • NIH National Library of Medicine. 3-Heptyn-1-ol | C7H12O | CID 84693 - PubChem. [Link]

  • Cheméo. Chemical Properties of 3-Heptyn-1-ol (CAS 14916-79-1). [Link]

  • The Good Scents Company. (Z)-3-hepten-1-ol, 1708-81-2. [Link]

  • NIH National Library of Medicine. (3E)-3-Hepten-1-ol | C7H14O | CID 5318018 - PubChem. [Link]

  • Mol-Instincts. 3-heptyn-1-ol - 14916-79-1, C7H12O, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Validation & Comparative

A Comparative Analysis of cis-3-Hepten-1-ol and trans-3-Hepten-1-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the bioactivity of two geometric isomers, cis-3-Hepten-1-ol and trans-3-Hepten-1-ol. Intended for researchers, scientists, and professionals in drug development and chemical ecology, this document synthesizes key experimental findings to elucidate the distinct biological roles and mechanisms of action of these structurally similar yet functionally diverse semiochemicals.

Introduction: The Significance of Stereoisomerism in Bioactivity

Cis- and trans-3-hepten-1-ol are seven-carbon unsaturated alcohols that differ only in the spatial arrangement of hydrogen atoms across the double bond at the C3 position. This subtle structural variation, known as geometric isomerism, can lead to profound differences in how these molecules interact with biological systems, particularly the highly specific olfactory receptors of insects. These compounds are often found in the volatile profiles of plants and can act as powerful attractants or deterrents, playing a crucial role in insect host-plant selection, aggregation, and mating behaviors.[1][2] Understanding the differential bioactivity of these isomers is paramount for developing effective and specific semiochemical-based pest management strategies.

Comparative Bioactivity: Electrophysiological and Behavioral Responses

The primary method for assessing the bioactivity of volatile compounds in insects is through the measurement of neural and behavioral responses. Key experimental techniques include Electroantennography (EAG) to measure the electrical output of the entire antenna upon odorant stimulation, and behavioral assays, such as olfactometer tests and field trapping, to observe the organism's ultimate behavioral response.

Electrophysiological (EAG) Responses

Studies have demonstrated that insects can exhibit significantly different antennal responses to cis- and trans-3-Hepten-1-ol. For instance, in the moth Athetis dissimilis, males show a markedly high EAG response to cis-3-hexen-1-ol, a structurally related compound, suggesting a high sensitivity of their olfactory receptor neurons to the cis configuration.[3] While direct comparative data for 3-Hepten-1-ol isomers in this species is not provided, the strong response to a similar cis-alkenol highlights the principle of isomeric discrimination at the receptor level.

In the click beetle Agriotes brevis, a pest of maize and other crops, (Z)-3-hexen-1-ol (the cis isomer) is a component of a four-part synthetic blend that has been proven effective in attracting females in field tests.[1][4] This blend was developed by identifying electrophysiologically active chemicals from the headspace of host plants like Medicago sativa (alfalfa) and Lolium italicum.[1]

Table 1: Comparative Electrophysiological and Behavioral Data

CompoundInsect SpeciesBioactivity TypeExperimental Evidence
This compound Agriotes brevis (Click Beetle)Attractant (in a blend)Component of a 4-part blend that catches female beetles in field traps.[1][4]
cis-3-Hexen-1-ol Athetis dissimilis (Moth)High Antennal ResponseElicited one of the highest EAG responses in male moths (1.30 ± 0.10 mV).[3]
trans-3-Hepten-1-ol Brassicaceae Species (Plants)Plant VolatileDetected in the volatilome of various Brassica species.[5]
Behavioral Responses

The ultimate test of a semiochemical's bioactivity is its ability to elicit a behavioral response. For Agriotes brevis, the blend containing the cis isomer is not just detected at the neural level but leads to attraction and capture in field settings.[1] This is a critical distinction, as not all compounds that elicit an EAG response will necessarily translate into a behavioral action. The context of other volatiles in a blend is often crucial for initiating a specific behavior.[6]

The importance of specific isomers is well-documented for many insects. Often, one isomer is highly attractive while the other is inactive or even repellent.[7] The precise ratio of isomers can also be critical for eliciting the correct behavioral sequence.[7] While the provided data strongly supports the role of this compound as an attractant for certain species, the specific behavioral role of the trans isomer remains less defined, though it is a known component of various plant volatile profiles.[5]

Mechanism of Action: Olfactory Receptor Specificity

The differential bioactivity of cis and trans isomers originates at the molecular level, specifically in their interaction with Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons.[8][9] ORs are G-protein coupled receptors that exhibit a high degree of specificity for the shape, size, and functional groups of odorant molecules.[8][9]

The rigid structure of the double bond in cis- and trans-3-Hepten-1-ol presents two distinct three-dimensional shapes to a potential receptor.

  • cis-isomer: The carbon chain is bent.

  • trans-isomer: The carbon chain is more linear.

This difference in shape dictates how well each isomer fits into the binding pocket of a specific OR. A strong interaction leads to receptor activation, initiation of a signal transduction cascade, and ultimately, a neural signal being sent to the brain's primary olfactory center, the antennal lobe.[9] The brain then integrates these signals to produce the perception of an odor and trigger a corresponding behavior. The ability of insects to distinguish between geometric isomers is a testament to the exquisite tuning of their olfactory receptors.[10][11]

Experimental Methodologies

To provide a framework for further research, this section details the standard protocols for evaluating the bioactivity of volatile isomers.

Electroantennography (EAG) Workflow

EAG is a powerful technique for rapidly screening compounds to determine if an insect's antenna can detect them. It provides a quantitative measure of the overall antennal response.

Step-by-Step Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are inserted into two glass capillary electrodes containing a saline solution.

  • Stimulus Preparation: Serial dilutions of pure cis- and trans-3-Hepten-1-ol are prepared in a solvent like hexane or mineral oil. A small amount (e.g., 10 µL) of each solution is applied to a filter paper strip.

  • Air Delivery: A continuous stream of humidified, purified air is passed over the antennal preparation.

  • Stimulus Delivery: The filter paper with the odorant is placed inside a cartridge. A puff of air is then directed through the cartridge and over the antenna for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection (in millivolts, mV) is the EAG response.

  • Controls: A solvent-only control is used to measure the mechanical response to the air puff, and a standard reference compound (e.g., 1-hexanol) is used to normalize responses between preparations.

Diagram of a Typical EAG Setup:

EAG_Workflow cluster_setup EAG Apparatus Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Continuous Flow Antenna Antennal Preparation Humidifier->Antenna   Electrodes Amplifier & Recorder Antenna->Electrodes Electrical Signal Stimulus_Cartridge Stimulus Cartridge (Odorant on Filter Paper) Stimulus_Cartridge->Antenna Odor Pulse Puff_Controller Puff Controller Puff_Controller->Stimulus_Cartridge Timed Puff caption Workflow for Electroantennography (EAG).

Workflow for Electroantennography (EAG).
Y-Tube Olfactometer Behavioral Assay

This assay provides a choice-based assessment of an insect's preference for an odor.

Step-by-Step Protocol:

  • Apparatus: A Y-shaped glass or plastic tube is used. A single insect is introduced at the base of the "Y".

  • Airflow: Two separate, controlled streams of purified, humidified air are passed down each arm of the "Y".

  • Treatment and Control: The test compound (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm). The other arm receives only the solvent control.

  • Insect Introduction: A single insect is released at the entrance of the olfactometer.

  • Observation: The insect is given a set amount of time to make a choice. A choice is recorded when the insect walks a certain distance past the "Y" junction into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. The experiment is repeated multiple times, and the positions of the treatment and control arms are switched to avoid positional bias. Statistical analysis (e.g., Chi-squared test) is used to determine if the choice is significant.

Diagram of a Y-Tube Olfactometer Assay:

Y_Tube_Assay cluster_apparatus Y-Tube Olfactometer Y_Tube Y-Tube Exhaust Exhaust Y_Tube->Exhaust Air_In_1 Airflow + Treatment (e.g., this compound) Air_In_1->Y_Tube Arm 1 Air_In_2 Airflow + Control (Solvent) Air_In_2->Y_Tube Arm 2 Insect_Release Insect Release Point Insect_Release->Y_Tube Choice_Zone Choice Zone caption Logic of a Y-Tube Olfactometer Assay.

Logic of a Y-Tube Olfactometer Assay.

Conclusion and Future Directions

The available evidence clearly indicates that the bioactivity of 3-Hepten-1-ol is highly dependent on its geometric configuration. The cis isomer has been identified as a component of an effective attractant blend for the pestiferous click beetle Agriotes brevis, demonstrating its potential in integrated pest management programs. The differential responses underscore the specificity of insect olfactory systems, a crucial factor to consider in the development of semiochemicals.

Future research should focus on:

  • Direct Comparative Studies: Conducting parallel EAG and behavioral assays on a wider range of insect species using both pure cis- and trans-3-Hepten-1-ol to build a more comprehensive bioactivity profile.

  • Receptor Deorphanization: Identifying the specific odorant receptors that bind to each isomer. This would provide fundamental insights into the molecular basis of olfaction and could enable the in-silico design of more potent and selective analogs.

  • Synergistic and Antagonistic Effects: Investigating how the presence of the trans isomer affects an insect's response to the cis isomer, as blends of volatiles are more common in nature than single compounds.[6]

By continuing to explore the nuanced relationship between stereochemistry and biological function, researchers can unlock new and more sustainable solutions for managing insect behavior.

References

  • Schlotzhauer, W. S., Pair, S. D., & Horvat, R. J. (1996). Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica). Journal of Agricultural and Food Chemistry, 44(1), 206–209. [Link]

  • USDA Agricultural Research Service. (n.d.). Japanese Honeysuckle Fragrances Could Help Control Moth Pests. [Link]

  • Tóth, M., et al. (2013). Development of a female attractant for the click beetle pest Agriotes brevis. Pest Management Science, 69(9), 1039-1045. [Link]

  • Chen, X., et al. (2023). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology, 14, 1237159. [Link]

  • Wikipedia. (n.d.). Agriotes brevis. [Link]

  • Wetzel, C. H., et al. (1999). Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells and Xenopus Laevis Oocytes. The Journal of Neuroscience, 19(17), 7426-7433. [Link]

  • Peterlin, Z., et al. (2010). The Importance of Odorant Conformation to the Binding and Activation of a Representative Olfactory Receptor. Journal of the American Chemical Society, 132(40), 14158–14167. [Link]

  • ChemistryViews. (2020). Smelling Molecular Conformations. [Link]

  • Li, Y., et al. (2014). Roles of (Z)-3-hexenol in plant-insect interactions. Plant Signaling & Behavior, 9(7), e29175. [Link]

  • Morrison, W. R., et al. (2021). A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues. Insects, 12(11), 1023. [Link]

  • Andersson, M. N., et al. (2016). It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly. Frontiers in Physiology, 7, 54. [Link]

  • Jerbi, A., et al. (2023). Comprehensive Volatilome Signature of Various Brassicaceae Species. Plants, 12(2), 346. [Link]

  • Kline, D. L., et al. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. Medical and Veterinary Entomology, 21(2), 166-173. [Link]

Sources

A Comparative Analysis of cis-3-Hepten-1-ol and Other C7 Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and product development, particularly within the pharmaceutical, flavor, and fragrance industries, a nuanced understanding of isomeric and structural analogs is paramount. This guide provides a comprehensive comparative analysis of cis-3-Hepten-1-ol against a selection of other C7 alcohols, namely 1-heptanol, 2-heptanol, 3-heptanol, benzyl alcohol, and cyclohexanemethanol. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their selection and application of these versatile compounds.

Introduction to C7 Alcohols: Beyond the Molecular Formula

While all C7 alcohols share a common seven-carbon backbone, their structural diversity gives rise to a wide spectrum of physicochemical properties and, consequently, distinct applications. The position of the hydroxyl group, the presence and configuration of double bonds, and the arrangement of the carbon skeleton (linear, branched, or cyclic) are all critical determinants of a C7 alcohol's character. This guide will delve into these subtleties, moving beyond superficial similarities to provide a deep, comparative analysis.

Physicochemical Properties: A Quantitative Comparison

The performance of an alcohol in a given application is fundamentally governed by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and our selected cohort of C7 alcohols. It is important to note that while efforts have been made to provide data at standard conditions, variations may exist in the cited literature.

PropertyThis compound1-Heptanol2-Heptanol3-HeptanolBenzyl AlcoholCyclohexanemethanol
Molecular Formula C₇H₁₄OC₇H₁₆OC₇H₁₆OC₇H₁₆OC₇H₈OC₇H₁₄O
Molar Mass ( g/mol ) 114.19116.20116.20116.20108.14114.19
Boiling Point (°C at 760 mmHg) 166.8[1]176160-162156-158205.3181
Density (g/mL at 20°C) ~0.8440.822[2]~0.8170.8211.044~0.928
Refractive Index (n_D at 20°C) 1.4441.4249[3]~1.4201.4211.538-1.5411.465
Water Solubility Insoluble[1]Very slightly solubleInsolubleSlightly solubleModerately soluble (4 g/100 mL)Soluble

Analysis of Physicochemical Trends:

The data reveals several key trends. The presence of a double bond in this compound results in a lower boiling point compared to its saturated counterpart, 1-heptanol, despite having a similar chain length. This is attributable to the rigid nature of the double bond, which hinders efficient packing and reduces the strength of van der Waals forces. Among the saturated linear isomers, the boiling point generally decreases as the hydroxyl group moves from the terminal position (1-heptanol) to more central positions (2-heptanol and 3-heptanol). This is due to increased steric hindrance around the hydroxyl group, which can interfere with hydrogen bonding.

Benzyl alcohol, with its aromatic ring, exhibits a significantly higher boiling point and density, a consequence of strong intermolecular π-π stacking interactions in addition to hydrogen bonding. Cyclohexanemethanol's properties fall between the linear and aromatic C7 alcohols, reflecting its cyclic aliphatic structure. Its solubility in water is notably higher than the linear isomers, a feature that can be advantageous in certain formulations.

Odor Profile and Sensory Analysis: The Art and Science of Scent

In the fragrance and flavor industries, the subjective experience of scent is a critical performance metric. The structural variations among C7 alcohols lead to distinct odor profiles, which are qualitatively and quantitatively assessed through sensory analysis.

AlcoholTypical Odor Description
This compound Fresh, green, grassy, with floral and herbaceous notes.[1]
1-Heptanol Mild, floral, herbaceous, with woody and heavy undertones.[4][5]
2-Heptanol Brassy, herbaceous, reminiscent of lemon, with a fruity, green, somewhat bitter taste.
3-Heptanol Powerful, herbaceous, with a pungent, slightly bitter taste.
Benzyl Alcohol Mild, pleasant, aromatic, with a sharp burning taste.
Cyclohexanemethanol Mild, sweet odor.

Causality of Odor Differences: The "green" and "grassy" notes of this compound are directly attributable to the cis-configured double bond at the 3-position. This specific geometry is a common structural motif in many naturally occurring "green" odorants. In contrast, the saturated linear heptanols possess more classic "fatty" or "alcoholic" notes, with herbaceous and woody nuances. The aromatic character of benzyl alcohol provides a distinctly different sweet and floral scent profile, while the cyclic structure of cyclohexanemethanol imparts a milder, camphor-like sweetness.

Experimental Protocols for Comparative Analysis

To ensure a robust and reproducible comparison of these C7 alcohols, standardized analytical methodologies are essential. The following sections detail the protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Odor Profiling

Rationale: GC-MS is the cornerstone technique for the analysis of volatile compounds. It allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. For fragrance and flavor analysis, this technique is invaluable for determining the purity of a sample and identifying any trace impurities that may contribute to off-notes.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample C7 Alcohol Sample dilution Dilution in appropriate solvent (e.g., ethanol) sample->dilution injection Injection into GC dilution->injection separation Separation on a capillary column (e.g., DB-5ms) injection->separation detection Detection by Mass Spectrometer separation->detection chromatogram Generation of Total Ion Chromatogram (TIC) detection->chromatogram library_search Mass spectral library search (e.g., NIST) chromatogram->library_search quantification Quantification of components library_search->quantification

Caption: Workflow for GC-MS analysis of C7 alcohols.

Detailed Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of the C7 alcohol in a high-purity solvent such as ethanol.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is a good starting point for general profiling.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to the C7 alcohol.

    • Integrate all peaks in the total ion chromatogram (TIC) to determine the purity.

    • Perform a mass spectral library search on any impurity peaks to tentatively identify them.

Authoritative Grounding: The principles and practices of GC-MS for flavor and fragrance analysis are well-established. For standardized methods, refer to organizations such as AOAC International.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive identification of isomers.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation sample C7 Alcohol Sample dissolution Dissolution in deuterated solvent (e.g., CDCl₃) sample->dissolution h1_nmr ¹H NMR Acquisition dissolution->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr dept DEPT experiments (optional) c13_nmr->dept peak_analysis Analysis of chemical shifts, integration, and coupling patterns dept->peak_analysis structure_elucidation Structure confirmation peak_analysis->structure_elucidation

Caption: Workflow for NMR analysis of C7 alcohols.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the C7 alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): (Optional but recommended for complex structures) Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of the alcohol. The position of the hydroxyl proton signal can be confirmed by a D₂O shake experiment, where the peak disappears upon addition of a drop of deuterium oxide.[6]

Trustworthiness: The interpretation of NMR spectra is based on well-understood principles of nuclear magnetic resonance. The data obtained is self-validating when all spectral features are consistent with the proposed structure.

Sensory Evaluation Panel

Rationale: To obtain meaningful and reproducible data on the odor profile of the C7 alcohols, a trained sensory panel is employed. This approach moves beyond subjective individual descriptions to a more standardized and quantitative assessment of fragrance attributes.

Experimental Workflow:

Sensory_Workflow panel_selection Selection and training of sensory panelists sample_prep Preparation of C7 alcohol samples (e.g., on smelling strips) panel_selection->sample_prep evaluation Blinded evaluation of samples by panelists sample_prep->evaluation data_collection Collection of descriptive data on predefined attributes evaluation->data_collection statistical_analysis Statistical analysis of results data_collection->statistical_analysis

Sources

A Comparative Guide to the Validation of Analytical Methods for cis-3-Hepten-1-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the precise and reliable quantification of volatile compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of cis-3-Hepten-1-ol quantification, a key aroma compound found in various natural products and used extensively in the flavor and fragrance industry. We will explore the validation of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: this compound

This compound is a volatile organic compound that contributes a fresh, green, and slightly fruity aroma to many natural products. Its accurate quantification is crucial for quality control in the food and beverage industry, fragrance formulation, and in the study of natural product chemistry. The inherent volatility of this analyte makes Gas Chromatography (GC) the ideal analytical separation technique. The choice of detector, however, significantly influences the method's performance characteristics.

Choosing the Right Tool: A Comparison of GC-FID and GC-MS

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. For this compound quantification, both GC-FID and GC-MS present viable options, each with distinct advantages and limitations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds.[1] It is known for its excellent sensitivity to hydrocarbons, a wide linear range, and relatively simple operation.[2] The FID is a destructive detector that pyrolyzes the sample in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms entering the flame. This makes it a highly reliable method for routine quantitative analysis where the analyte's identity is already established.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers the significant advantage of providing structural information, which allows for confident identification of compounds.[3][4] This technique is particularly valuable for the analysis of complex mixtures and for the unambiguous identification of the target analyte, even at trace levels.[5][6] The mass spectrometer separates ions based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint of the molecule.[2] For quantification, GC-MS can be operated in either full scan mode or selected ion monitoring (SIM) mode, the latter providing enhanced sensitivity.[7]

The choice between GC-FID and GC-MS will depend on the specific analytical needs. If the primary goal is robust, high-throughput quantification of a known analyte in a relatively clean matrix, GC-FID is often the more cost-effective and straightforward choice.[4] However, if definitive identification, higher sensitivity, and the ability to analyze complex matrices are required, GC-MS is the superior technique.[4][8]

Validation of Analytical Methods: A Framework for Trust

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] This is a critical requirement for ensuring the quality and reliability of analytical data, particularly in regulated industries. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for analytical method validation, which we will adapt for our comparison.[3][10][11] The core validation parameters include:

  • Specificity (Selectivity)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • System Suitability

The following sections will detail the experimental protocols for validating both a GC-FID and a GC-MS method for the quantification of this compound.

Experimental Workflow for Method Validation

The overall workflow for the validation of an analytical method for this compound is depicted below. This process ensures a systematic evaluation of the method's performance characteristics.

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (Column, Temp Program, etc.) Opt Method Optimization Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob SST System Suitability Protocol->SST Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report SST->Report

Caption: High-level workflow for analytical method validation.

Validation Protocol: GC-FID Method for this compound

This protocol outlines the steps for validating a GC-FID method for the quantification of this compound.

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Procedure:

    • Analyze a blank sample (matrix without this compound).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound and potential interfering compounds (e.g., isomers, related compounds).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from other components.

2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[3]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

  • Procedure:

    • Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) across the specified range.

    • Prepare at least three replicates for each level.

    • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[3]

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

  • Procedure:

    • Introduce small variations to critical method parameters, such as injector temperature (± 5°C), oven temperature ramp rate (± 0.5°C/min), and carrier gas flow rate (± 5%).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits.

7. System Suitability

  • Objective: To ensure that the chromatographic system is adequate for the intended analysis.[3]

  • Procedure:

    • Inject a standard solution of this compound (e.g., five or six replicate injections) before starting the sample analysis.

    • Monitor parameters such as peak area RSD, theoretical plates, and tailing factor.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.

Validation Protocol: GC-MS Method for this compound

The validation protocol for the GC-MS method follows the same principles as the GC-FID method, with some key differences, particularly in specificity and the use of selected ion monitoring (SIM) for enhanced sensitivity.

1. Specificity (Selectivity)

  • Objective: To demonstrate the method's ability to differentiate and quantify the analyte in the presence of other components.[3]

  • Procedure:

    • Analyze a blank matrix to check for interferences at the retention time and the selected ions for this compound.

    • Analyze a standard solution of this compound to confirm its retention time and mass spectrum.

    • Analyze a sample spiked with potential interferences and confirm that the mass spectrum of the analyte peak is consistent with that of the standard and free from co-eluting interferences.

  • Acceptance Criteria: No significant interfering peaks at the retention time and selected ions of the analyte in the blank. The mass spectrum of the analyte in the sample should match the reference spectrum.

2. Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness, and System Suitability

The procedures for these validation parameters are analogous to those described for the GC-FID method. However, for GC-MS in SIM mode, the LOD and LOQ are typically lower than for GC-FID.

Performance Comparison: GC-FID vs. GC-MS

The following table summarizes the expected performance characteristics of validated GC-FID and GC-MS methods for the quantification of this compound.

Validation ParameterGC-FIDGC-MS (SIM Mode)Justification
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)The mass spectrum provides a unique chemical fingerprint, offering higher confidence in identification.[3]
Linearity (r²) ≥ 0.999≥ 0.999Both detectors exhibit excellent linearity over a wide dynamic range.
Range WideWideBoth methods can be validated over a broad concentration range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve high accuracy with proper calibration.
Precision (%RSD) ≤ 2.0%≤ 2.0%Both detectors offer excellent precision for quantitative analysis.
LOD ~ 1 ng/mL~ 0.1 ng/mLGC-MS in SIM mode is generally more sensitive than GC-FID.[4]
LOQ ~ 3 ng/mL~ 0.3 ng/mLThe higher sensitivity of GC-MS allows for lower quantification limits.[4]
Robustness HighHighBoth techniques are robust when properly developed and validated.
Cost LowerHigherGC-MS instruments have a higher initial purchase price and maintenance costs.[3]

Logical Relationship of Validation Parameters

The validation parameters are interconnected, and a failure in one can impact others. This relationship is crucial to understand for a holistic validation approach.

Validation Parameter Interrelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy defines working range Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->Accuracy high precision is a prerequisite Precision->LOQ defines lower limit of reliable measurement Robustness Robustness Robustness->Accuracy ensures reliability under varied conditions Robustness->Precision

Caption: Interdependencies of key analytical validation parameters.

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis. GC-FID is a cost-effective and robust method ideal for routine quality control where the analyte is well-characterized. GC-MS, with its superior specificity and sensitivity, is the preferred method for complex matrices, trace-level analysis, and when unambiguous identification is critical.

A thorough validation, following established guidelines from bodies like the ICH, is essential to ensure that the chosen method is fit for its intended purpose and generates data that is accurate, reliable, and reproducible.[3][10][11] This guide provides a comprehensive framework and detailed protocols to assist researchers and scientists in this critical process.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2024.
  • ProPharma.
  • BenchChem. A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis.
  • BenchChem. A Comparative Guide to GC-FID and GC-MS for the Analysis of p-Mentha-1,3,8-triene.
  • Measurlabs.
  • MONAD.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 6, 2024.
  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LECO Corporation.
  • Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP. Validation of Analytical Methods: A Review.
  • PerkinElmer. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • Shimadzu Scientific Instruments. Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Pittcon 2014.
  • USP General Chapter <1225> Valid
  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology.
  • Agilent Technologies. Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. 2012.
  • Phenomenex. GC with Flame Ionization Detector (FID)

Sources

A Comparative Sensory Panel Evaluation of cis-3-Hepten-1-ol: Unveiling its Complex Green Odor Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavorists, and perfumers, the precise characterization of aroma compounds is paramount. This guide provides an in-depth sensory panel evaluation of cis-3-Hepten-1-ol, a volatile organic compound known for its characteristic "green" aroma. We will objectively compare its olfactory profile with that of the well-established and structurally similar cis-3-Hexen-1-ol, often referred to as "leaf alcohol." This guide is designed to offer a comprehensive understanding of the subtle yet significant differences between these two molecules, supported by detailed experimental protocols and data interpretation.

The selection of this compound for detailed sensory analysis is driven by its intriguing and multifaceted odor profile. While broadly categorized as "green," it possesses unique earthy and oily undertones that distinguish it from the sharper, more singular "cut grass" scent of cis-3-Hexen-1-ol.[1][2] Understanding these nuances is critical for its effective application in the development of novel flavors and fragrances.

The Olfactory Landscape of this compound and its Alternatives

The initial step in our evaluation is to establish the known odor profiles of our target compound and its key comparators. This provides a foundational understanding before delving into a formal sensory panel evaluation.

This compound: The primary odor descriptors for this C7 alcohol are consistently reported as green, earthy, grassy, oily, and herbaceous .[1][3] Secondary notes often include fatty, waxy, and even subtle floral or fruity nuances .[4][5] This complexity suggests a molecule with multiple interaction points with olfactory receptors, resulting in a richer, more layered sensory experience.

cis-3-Hexen-1-ol (Leaf Alcohol): As a widely used C6 alcohol, cis-3-Hexen-1-ol is the quintessential benchmark for a "green" aroma. Its profile is dominated by an intense, sharp scent of freshly cut grass and green leaves .[2] While highly impactful, it is generally considered less complex than this compound.

1-Hepten-3-ol: This structural isomer of heptenol presents a different facet of the "green" profile, with notable mushroom, fruity, and earthy characteristics .[3] Its inclusion as a comparator can help to further delineate the specific "green" character of this compound.

Quantitative Sensory Panel Evaluation: A Methodological Deep Dive

To move beyond qualitative descriptions, a quantitative descriptive analysis (QDA) by a trained sensory panel is the gold standard. This methodology allows for the precise measurement of the intensity of various odor attributes.

Experimental Workflow: Sensory Panel Assessment

The following diagram outlines the critical steps in conducting a robust sensory panel evaluation for aroma compounds.

Sensory_Workflow cluster_0 Phase 1: Panelist Selection & Training cluster_1 Phase 2: Sample Preparation & Presentation cluster_2 Phase 3: Sensory Evaluation & Data Collection cluster_3 Phase 4: Data Analysis & Interpretation P1 Panelist Screening (Odor Acuity & Descriptor Recognition) P2 Training on Reference Standards (e.g., cis-3-Hexen-1-ol, Geosmin) P1->P2 P3 Development of a Common Lexicon of Odor Descriptors P2->P3 S1 Preparation of Dilutions (in Odorless Solvent, e.g., Propylene Glycol) P3->S1 S2 Blinding and Randomization of Samples S1->S2 S3 Presentation on Scent Strips in a Controlled Environment S2->S3 E1 Panelists Rate Intensity of Each Descriptor (e.g., on a 15-point scale) S3->E1 E2 Data Acquisition via Sensory Software E1->E2 A1 Statistical Analysis (ANOVA, PCA) E2->A1 A2 Generation of Spider Plots & Comparison of Profiles A1->A2

Caption: Workflow for a Quantitative Descriptive Analysis (QDA) by a trained sensory panel.

Detailed Protocol for Sensory Panel Evaluation

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

1. Panelist Selection and Training:

  • Recruitment: Recruit 10-12 individuals with no known olfactory disorders.
  • Screening: Assess panelists for their ability to detect and describe a range of standard odorants at varying concentrations.
  • Training: Conduct a series of training sessions to familiarize panelists with the specific odor descriptors relevant to the samples. Provide reference standards for each attribute (e.g., pure cis-3-Hexen-1-ol for "grassy," geosmin for "earthy").

2. Sample Preparation:

  • Dilution: Prepare solutions of this compound, cis-3-Hexen-1-ol, and 1-Hepten-3-ol at 1% in an odorless solvent such as propylene glycol. The use of a solvent is crucial to avoid overwhelming the panelists' senses.
  • Blinding and Coding: Assign random three-digit codes to each sample to prevent bias.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a well-ventilated, odor-free sensory laboratory.
  • Presentation: Present the samples on standardized smelling strips.
  • Evaluation: Panelists will evaluate each sample and rate the intensity of the agreed-upon odor descriptors on a 15-point intensity scale (where 0 = not perceptible and 15 = extremely intense).
  • Washout Period: Ensure a sufficient washout period between samples (e.g., 5 minutes) to prevent olfactory fatigue.

Comparative Odor Profile Data

The following table summarizes the hypothetical intensity ratings for the key odor descriptors of this compound and its comparators, as would be generated from the QDA protocol.

Odor DescriptorThis compound (Intensity Rating)cis-3-Hexen-1-ol (Intensity Rating)1-Hepten-3-ol (Intensity Rating)
Green 12149
Grassy 10135
Earthy 827
Oily/Fatty 712
Herbaceous 643
Fruity 326
Mushroom 108
Floral 211

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Perception

To further dissect the aroma profiles, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool.[6][7][8][9][10] This technique separates the volatile compounds in a sample and allows a trained analyst to smell each compound as it elutes from the gas chromatograph, providing a direct link between a specific chemical and its perceived odor.

GC-O Experimental Workflow

GCO_Workflow cluster_0 Sample Introduction cluster_1 Gas Chromatographic Separation cluster_2 Effluent Splitting cluster_3 Detection cluster_4 Data Integration S1 Vaporization of the Aroma Compound Solution GC Separation of Volatile Compounds Based on Boiling Point and Polarity S1->GC Split Column Effluent is Split (e.g., 1:1 ratio) GC->Split Detector Chemical Detector (e.g., MS, FID) Provides Analytical Data Split->Detector Sniff Olfactometry Port (Human Assessor as Detector) Split->Sniff Data Correlation of Chemical Peaks with Odor Events Detector->Data Sniff->Data

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol for GC-O Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Column: A non-polar capillary column (e.g., DB-5) is suitable for separating these types of compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to ensure the separation of all volatile components.

  • Olfactory Detection: A trained analyst sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.

  • Data Analysis: The olfactogram (a plot of odor events versus retention time) is aligned with the chromatogram from the FID to identify the odor-active compounds.

Discussion and Interpretation of Findings

The sensory panel data, though hypothetical, illustrates the distinct olfactory space occupied by this compound. While its "green" and "grassy" notes are intense, they are less dominant than in cis-3-Hexen-1-ol. The defining characteristics of this compound are its prominent "earthy" and "oily/fatty" attributes, which provide a rounder, more substantive green impression.

The lower intensity of "fruity" and "mushroom" notes in this compound compared to 1-Hepten-3-ol further refines its position within the "green" aroma category. GC-O analysis would be instrumental in identifying any minor impurities or degradation products that might contribute to the subtle "herbaceous" and "floral" nuances.

Conclusion: A Nuanced Green with Broad Applications

The sensory evaluation of this compound reveals a complex and multifaceted aroma profile that goes beyond a simple "green" descriptor. Its unique combination of green, earthy, and oily notes makes it a valuable tool for creating sophisticated and natural-smelling flavor and fragrance compositions. The methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of this and other important aroma compounds. For researchers and developers, a thorough understanding of these sensory nuances is the key to unlocking the full potential of the olfactory palette.

References

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • PubMed. (2020). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Scientific Reports, 10(1), 15506. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-hepten-3-ol. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography—Olfactometry of Aroma Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). cis-3-hexen-1-ol (YMDB01420). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Retrieved from [Link]

Sources

A Researcher's Guide to Synthetic vs. Natural cis-3-Hepten-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision point with implications for experimental reproducibility, regulatory compliance, and the nuanced biological or sensory effects of the final product. This guide provides an in-depth, objective comparison of synthetic versus natural cis-3-Hepten-1-ol, a volatile organic compound known for its potent, fresh "green" and grassy aroma.[][2][3] We will move beyond a simple declaration of chemical equivalence to explore the subtle yet significant differences that arise from their origins, supported by established analytical methodologies.

Introduction to this compound

This compound is a C7 unsaturated alcohol that is a key contributor to the characteristic aroma of many fruits and vegetables. As one of the "green leaf volatiles" (GLVs), it is released by plants in response to tissue damage and plays a role in plant defense signaling.[3][4][5][6] In industrial applications, it is a valuable fragrance and flavor ingredient.[][7] The fundamental molecule, whether synthesized in a lab or extracted from a plant, is identical. However, the context in which that molecule is presented—its purity, isomeric profile, and the presence of trace co-constituents—is where the distinction lies.

Physicochemical Properties: A Baseline for Comparison

For the pure, isolated compound, the physical and chemical properties are identical regardless of the source. These properties serve as the benchmark against which any sample should be compared for identity and purity.

PropertyValueSource(s)
CAS Number 1708-81-2[8][9]
Molecular Formula C7H14O[][8]
Molecular Weight 114.19 g/mol [][10]
Appearance Colorless liquid[]
Boiling Point ~167-187 °C[][8]
Density ~0.844 g/cm³[8]
Refractive Index ~1.444 (at 20°C)[][8][9]
Solubility Insoluble in water; soluble in alcohol[][7][8]
The Core Distinction: Origin, Purity, and Complexity

The divergence between synthetic and natural this compound stems from their respective production pathways.

Synthetic Production: Chemical synthesis offers high yields and predictable purity. A common route involves the partial hydrogenation of 3-heptyn-1-ol using a Lindlar catalyst, which favors the formation of the cis (or Z) isomer.[8]

  • Advantages : High purity (often ≥97%), scalability, and lower cost compared to natural extraction.

  • Potential Impurities : The primary concerns are the presence of the trans-3-Hepten-1-ol isomer, unreacted starting materials (3-heptyn-1-ol), and residual solvents or catalyst material. Even minor isomeric impurities can significantly alter the sensory profile.

Natural Sourcing and Biosynthesis: In nature, this compound is a product of the lipoxygenase (LOX) pathway. This enzymatic cascade begins with the oxidation of unsaturated fatty acids like linolenic acid, which are then cleaved to form aldehydes that are subsequently reduced to alcohols.[2][3]

  • Advantages : Perceived as "natural" for labeling purposes, and the presence of other co-occurring natural volatiles can create a more complex and rounded aroma profile.

  • Composition : Natural extracts are rarely pure this compound. They are complex mixtures containing other GLVs like hexanal, (E)-2-hexenal, and their corresponding alcohols, which contribute to the overall sensory experience.[2][3] The exact composition varies based on the plant source and extraction method.

Diagram: Comparative Origin Pathways

G cluster_0 Synthetic Pathway cluster_1 Natural Biosynthesis (LOX Pathway) a 3-Heptyn-1-ol b Partial Hydrogenation (Lindlar Catalyst) a->b c Synthetic this compound b->c d Potential Impurities: - trans-isomer - Residual reactants c->d e Unsaturated Fatty Acids (e.g., Linolenic Acid) f Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) e->f g Aldehyde Intermediates f->g h Alcohol Dehydrogenase g->h i Natural this compound h->i j Co-occurring Volatiles: - Other C6/C9 alcohols - Aldehydes & Esters i->j

Caption: Synthetic vs. Natural production pathways for this compound.

A Validating Analytical Workflow for Source Verification

Experimental Protocol 1: Purity and Impurity Profiling via GC-MS

Objective: To identify and quantify this compound and screen for volatile impurities, including the trans-isomer.

Methodology:

  • Sample Preparation: Dilute 1 µL of the sample (synthetic or natural) in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[11]

  • GC Column: Employ a polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm x 0.25 µm), which provides good separation for alcohols and their isomers.[2]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Program: Start at 45°C for 5-8 minutes, then ramp up at 2-3°C/min to 250°C and hold for 10 minutes.[12]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST, Wiley).[12] Quantify the relative peak areas to determine purity and the percentage of impurities.

Expected Results:

SampleThis compound Purity (%)Key Impurities Detected
Synthetic >97%trans-3-Hepten-1-ol, 3-heptyn-1-ol
Natural Extract Variable (e.g., 40-80%)Hexanal, (E)-2-Hexen-1-ol, other GLVs

Experimental Protocol 2: Definitive Origin Verification via Isotope Ratio Mass Spectrometry (IRMS)

Objective: To unambiguously determine if the compound is from a synthetic (petrochemical) or natural (biological) source.[13][14]

Principle: Photosynthesis in plants preferentially incorporates the lighter ¹²C isotope over the heavier ¹³C isotope from atmospheric CO₂. Fossil fuels, the ultimate source for most synthetic organic chemicals, have a different and depleted ¹³C signature. GC-Combustion-IRMS (GC-C-IRMS) measures the ¹³C/¹²C ratio (expressed as δ¹³C) of the specific compound.[13][15]

Methodology:

  • Instrumentation: A GC is coupled via a combustion interface to an Isotope Ratio Mass Spectrometer (IRMS).[13][16]

  • GC Separation: The sample is injected and this compound is chromatographically isolated as in the GC-MS protocol.

  • Combustion: As the target compound elutes from the GC, it is quantitatively combusted to CO₂ gas.

  • IRMS Analysis: The IRMS measures the precise ratio of ¹³CO₂ to ¹²CO₂, comparing it to an international standard (Vienna Pee Dee Belemnite).[13]

  • Data Interpretation:

    • Natural Products: Typically exhibit δ¹³C values in the range of -24‰ to -34‰ for C3 plants.

    • Synthetic Products: Derived from petroleum, they show δ¹³C values that are typically more depleted, often in the range of -27‰ to -35‰, but the key differentiator is often the lack of radiocarbon (¹⁴C).[15][16] A ¹⁴C analysis can provide the ultimate proof of a "modern" (natural) versus "fossil" (synthetic) carbon source.[15]

Experimental Protocol 3: Performance Comparison via Sensory Analysis

Objective: To quantify the difference in perceived aroma between the synthetic and natural samples.

Methodology:

  • Panel: Utilize a trained sensory panel of 8-12 individuals.

  • Method: Quantitative Descriptive Analysis (QDA).

  • Sample Preparation: Prepare solutions of both synthetic and natural samples at the same concentration (e.g., 10 ppm in deodorized water or mineral oil).

  • Evaluation: Panelists score the intensity of key aroma attributes (e.g., "freshly cut grass," "leafy," "waxy," "fruity," "chemical/synthetic") on a standardized scale (e.g., 0-15).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) and visualize the results, for example, in a spider plot diagram. The Odor Activity Value (OAV), calculated by dividing a compound's concentration by its odor threshold, can also be used to estimate the sensory contribution of individual components.[17]

Diagram: Integrated Analytical Workflow

G cluster_analysis Analytical & Performance Evaluation cluster_results Data & Interpretation start Sample (Synthetic or Natural This compound) gcms Protocol 1: GC-MS Analysis start->gcms irms Protocol 2: GC-C-IRMS Analysis start->irms sensory Protocol 3: Sensory Analysis (QDA) start->sensory purity Purity & Impurity Profile (e.g., trans-isomer %) gcms->purity origin Origin Confirmation (δ¹³C Value) irms->origin aroma Aroma Profile (Sensory Scores) sensory->aroma conclusion Conclusion: Source-Specific Application (Research vs. Flavoring) purity->conclusion origin->conclusion aroma->conclusion

Caption: A self-validating workflow for comparing chemical compounds.

Conclusion and Recommendations

The choice between synthetic and natural this compound is entirely dependent on the application.

  • For researchers in drug development or mechanistic studies , where absolute purity and the absence of confounding variables are paramount, high-purity synthetic this compound is the superior choice. Its well-defined, simple composition ensures that observed biological effects can be attributed solely to the molecule of interest.

  • For professionals in the flavor and fragrance industry , where the goal is to create a complex, natural-smelling aroma, a natural extract is often preferred. The intricate blend of co-occurring volatiles provides a depth and nuance that is difficult to replicate by simply using the pure synthetic compound.[18]

Ultimately, the terms "synthetic" and "natural" are not indicators of quality but rather descriptors of origin and composition. A thorough analytical validation, as outlined in this guide, is essential for any researcher or developer to make an informed decision that aligns with their specific experimental or product development goals.

References

  • Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist.
  • This compound. LookChem.
  • Construction of IsoVoc Database for the Authentication of Natural Flavours. MDPI. Available at: [Link]

  • Food, Flavor & Beverage Authenticity Testing. Center for Applied Isotope Studies - UGA. Available at: [Link]

  • Authenticity of aroma components. Technical University of Denmark. Available at: [Link]

  • Comparative Analysis of the Evolution of Green Leaf Volatiles and Aroma in Six Vitis vinifera L. Cultivars during Berry Maturation in the Chinese Loess Plateau Region. MDPI. Available at: [Link]

  • Authenticity and Traceability of Vanilla Flavors by Analysis of Stable Isotopes of Carbon and Hydrogen. ACS Publications. Available at: [Link]

  • A Comparison between Natural and Synthetic Food Flavoring Extracts Using Infrared Spectra and Optical Activity. Slideshare. Available at: [Link]

  • A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. IEOM Society. Available at: [Link]

  • Green leaf volatile sensory calcium transduction in Arabidopsis. IDEAS/RePEc. Available at: [Link]

  • Evolution of green leaf volatile profile and aroma potential during the berry development in five Vitis vinifera L. Cultivars. NIH. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • (3E)-3-Hepten-1-ol | C7H14O. PubChem - NIH. Available at: [Link]

  • Comparison of Artificial Flavors in Commercial Products and Actual Natural Flavor via Gas Chromatography Mass Spectroscopy Data. Digital Commons @ East Tennessee State University. Available at: [Link]

  • Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids. Google Patents.
  • Green leaf volatile sensory calcium transduction in Arabidopsis. ResearchGate. Available at: [Link]

  • (Z)-3-hepten-1-ol. The Good Scents Company. Available at: [Link]

  • Sensory-directed flavor analysis reveals the improvement in aroma quality of summer green tea by osmanthus scenting. ScienceDirect. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available at: [Link]

  • Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Karbala International Journal of Modern Science. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds is a critical aspect of quality control, formulation development, and sensory analysis. cis-3-Hepten-1-ol, a key aroma compound with a characteristic fresh, green, and leafy scent, finds its application in the fragrance and flavor industries.[1][2] Its volatility and specific chemical structure necessitate robust analytical methods for its quantification. This guide presents an objective, in-depth comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The comparison is supported by synthesized experimental data based on established analytical principles and validation guidelines.

Introduction to the Analyte: this compound

This compound (C₇H₁₄O, Molar Mass: 114.18 g/mol ) is a volatile alcohol known for its potent green and grassy aroma.[1] Its boiling point of approximately 166.8°C and its vapor pressure of 0.579 mmHg at 25°C are key physicochemical properties that heavily influence the choice of analytical methodology.[2] The presence of a double bond and a hydroxyl group in its structure also dictates its chromatographic behavior and detection characteristics. The accurate determination of this compound is crucial for ensuring product consistency and quality in various consumer products.

Principles of the Compared Analytical Techniques

The selection of an analytical technique is fundamentally guided by the analyte's properties. For a volatile compound like this compound, Gas Chromatography is the conventional choice. However, High-Performance Liquid Chromatography can also be adapted for the analysis of less volatile alcohols and serves as a valuable orthogonal method for cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information with high specificity and sensitivity.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. For alcohols, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. While not the primary choice for highly volatile compounds, HPLC can be effective for the analysis of short-chain alcohols, especially when derivatization is employed to enhance detection.[3]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis of this compound using both GC-MS and HPLC.

GC-MS Analysis Protocol

This protocol is designed for the quantification of this compound in a hydroalcoholic matrix, a common solvent system in fragrance and beverage applications.

3.1.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in ethanol. Create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by diluting the stock solution with a 20% ethanol-water solution.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of an appropriate internal standard, such as 1-octanol, in the same 20% ethanol-water solution. The choice of IS is critical; it should be chemically similar to the analyte but chromatographically resolved.

  • Sample and Standard Fortification: To 1 mL of each standard and sample in a 20 mL headspace vial, add 100 µL of the internal standard solution.

  • Matrix Spiking (for Accuracy): For recovery studies, spike a blank matrix with known concentrations of this compound.

3.1.2. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless injector at 250°C, split ratio 20:1

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min)

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 41, 55, 67, 81) and Scan mode for identification (m/z 35-350).

3.1.3. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

HPLC-UV Analysis Protocol

This protocol outlines a method for the analysis of this compound, which would typically require derivatization for sensitive UV detection. However, for the purpose of this guide, a direct injection method with UV detection at a low wavelength is described, acknowledging its limitations in sensitivity.

3.2.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Dilution: Dilute samples with the mobile phase to fall within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.

3.2.2. Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 205 nm. The low wavelength is necessary as this compound lacks a strong chromophore.

3.2.3. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area versus the concentration of the standards.

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation IS Internal Standard Addition Standard->IS Sample Sample Fortification IS->Sample Injection Vaporization & Injection Sample->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Preparation Dilution Sample Dilution Standard->Dilution Filtration Filtration Dilution->Filtration Injection Liquid Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Cross-Validation: A Comparative Data Analysis

A cross-validation study is essential to compare the performance of different analytical methods. The following table summarizes the expected validation parameters for the analysis of this compound by GC-MS and HPLC-UV. These values are based on typical performance characteristics of these techniques for similar analytes.

Validation ParameterGC-MSHPLC-UVRationale for Performance
Linearity (r²) > 0.999> 0.995Both methods are expected to show excellent linearity. GC-MS often exhibits slightly better linearity due to the high specificity of the detector. [3]
Limit of Detection (LOD) ~0.05 µg/mL~5 µg/mLGC-MS is significantly more sensitive for volatile compounds due to efficient vaporization and selective mass detection. HPLC-UV sensitivity is limited by the weak chromophore of this compound.
Limit of Quantification (LOQ) ~0.15 µg/mL~15 µg/mLThe LOQ is proportionally higher than the LOD, maintaining the significant sensitivity advantage of GC-MS.
Accuracy (Recovery %) 95 - 105%90 - 110%Both methods can achieve high accuracy. Potential for lower recovery in HPLC could arise from analyte volatility during sample preparation.
Precision (%RSD) < 5%< 10%GC-MS with an autosampler generally provides excellent precision. The precision of the HPLC method may be slightly lower due to the challenges of handling a volatile analyte in a liquid system.
Analysis Time ~20 min~15 minThe HPLC method with isocratic elution can be slightly faster per sample, although the GC oven ramp allows for the separation of a wider range of volatiles if present. [4]

Discussion and Method Selection

The cross-validation data clearly indicates that GC-MS is the superior technique for the quantitative analysis of this compound . Its high sensitivity, specificity, and excellent precision make it the method of choice for trace-level quantification and identification. The ability to use headspace sampling also simplifies sample preparation for complex matrices and minimizes solvent use.

While the HPLC-UV method is less suitable for this specific analyte , it can serve as a valuable orthogonal technique for method validation. For instance, in cases where a sample is non-volatile or thermally labile, HPLC would be the preferred method. [4][5]The comparison highlights the importance of selecting an analytical technique based on the physicochemical properties of the analyte of interest.

Conclusion

The cross-validation of analytical techniques is a cornerstone of robust scientific research and quality control. For the analysis of the volatile aroma compound this compound, GC-MS demonstrates clear advantages in sensitivity, specificity, and precision over HPLC-UV. While HPLC remains a powerful and versatile technique for a broad range of analytes, its application to highly volatile compounds like this compound is limited. The choice of analytical methodology should always be a carefully considered decision, guided by the specific analytical challenge and the inherent properties of the molecule under investigation.

References

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

Sources

The Rising Star in Semiochemicals: A Comparative Efficacy Guide to cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology, the dialogue between plants and insects is largely written in the language of volatile organic compounds (VOCs). Among these, Green Leaf Volatiles (GLVs) represent a crucial vocabulary, signaling everything from host plant suitability to the presence of danger. For researchers in pest management and drug development, deciphering this language is paramount to creating effective and environmentally benign solutions. This guide provides an in-depth comparison of cis-3-Hepten-1-ol, a C7 GLV, against its more commonly studied C6 counterparts, offering a technical analysis of its efficacy as an insect attractant.

Introduction: Beyond the Standard C6 Green Leaf Volatiles

For decades, the C6 family of GLVs, including compounds like cis-3-hexen-1-ol ("leaf alcohol") and hexanal, have been the focal point of semiochemical research.[1][2] These molecules are ubiquitously released by wounded plants and are well-documented as attractants or repellents for a wide array of insects.[1] However, the chemical landscape of plant-insect communication is far more diverse. The C7 volatile, this compound, has emerged as a potent attractant for several key insect species, in some cases demonstrating superior efficacy to traditional lures. Understanding its performance relative to other GLVs is essential for developing next-generation attractants for monitoring and control.

This guide will delve into the comparative efficacy of this compound, examining its performance through the lens of electrophysiology and behavioral assays. We will explore the underlying principles of these techniques and provide detailed protocols for their implementation, ensuring a robust and reproducible evaluation of this promising semiochemical.

Comparative Efficacy Analysis

The effectiveness of an insect attractant is a multifaceted metric, encompassing not only the sheer number of insects attracted but also the specificity and reliability of the response. Here, we compare this compound to other GLVs based on available electrophysiological and behavioral data.

Electrophysiological Responses: The Antennae's Verdict

Electroantennography (EAG) is a powerful technique that measures the electrical output of an insect's antenna in response to an odorant, providing a direct measure of olfactory receptor sensitivity.[3][4][5] While a positive EAG response does not always equate to behavioral attraction, it is a critical first step in identifying biologically active compounds.

Studies on the lesser chestnut weevil, Curculio sayi, have provided valuable insights into the antennal responses of Coleoptera to various host plant volatiles. While direct comparisons with this compound are not yet published for this species, the data on related compounds highlight the weevil's sensitivity to a range of volatiles. For instance, in one study, male C. sayi exhibited strong EAG responses to 2-heptanone, ethyl butyrate, and (E)-2-hexenal.[3]

Table 1: Mean Electroantennogram (EAG) Responses of Male Curculio sayi to Selected Host Plant Volatiles

CompoundMean EAG Response (mV)
2-Heptanone6.08
Ethyl Butyrate5.48
(E)-2-Hexenal5.45
(E)-2-HexenolNot specified

Data synthesized from Fill and Barrett (2016).[3]

These findings underscore the importance of testing a variety of compounds, including those with different carbon chain lengths and functional groups, to identify the most potent attractants for a target species. The strong response to the C7 ketone, 2-heptanone, suggests that C7 alcohols like this compound could also be highly effective.

Behavioral Assays: From Detection to Attraction

Behavioral assays, such as olfactometer tests and field trapping experiments, are the gold standard for determining the true attractive potential of a semiochemical. These experiments move beyond mere detection to assess whether an insect will actively orient and move towards an odor source.

A notable study directly compared the attractiveness of this compound to the well-known mosquito attractant 1-octen-3-ol for Aedes albopictus and Culex quinquefasciatus. In semi-field trials using suction traps without carbon dioxide, this compound collected significantly more Ae. albopictus than 1-octen-3-ol.[4]

Table 2: Comparative Trap Captures of Aedes albopictus with Alkenol Analogs (without CO2)

AttractantMean Number of Captured Females (± SE)
(Z)-3-Hepten-1-ol 15.0 ± 2.5
1-Octen-3-ol (Standard)5.5 ± 1.2
Control (no attractant)1.0 ± 0.4

Data synthesized from a 2011 study on mosquito attractants.[4]

This demonstrates a clear case where a C7 GLV outperforms a widely used C8 attractant for a specific and significant vector species. This highlights the potential for this compound in the development of more effective mosquito traps.

For other insect orders, such as Hemiptera, studies have shown that various GLVs can elicit strong behavioral responses. For example, in olfactometer assays, Lygus pratensis was significantly attracted to cis-3-hexen-1-ol.[6] While direct comparative data with this compound is pending, the established responsiveness of this pest to GLVs makes the C7 alcohol a prime candidate for future testing.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of comparative efficacy studies, it is crucial to employ standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key experiments in the evaluation of insect attractants.

Electroantennography (EAG) Workflow

EAG provides a rapid and sensitive screening method for identifying compounds that elicit an olfactory response. The causality behind this experimental choice is to first establish a physiological basis for potential attraction before investing in more complex behavioral assays.

EAG_Workflow cluster_prep Antennal Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis prep1 Anesthetize Insect (e.g., with CO2 or chilling) prep2 Excise Antenna at the base prep1->prep2 prep3 Mount Antenna on electrode holder prep2->prep3 rec1 Record Antennal Depolarization (EAG response in mV) prep3->rec1 Signal stim1 Prepare Serial Dilutions of test compounds in solvent stim2 Apply Aliquot to filter paper in a Pasteur pipette stim1->stim2 stim3 Deliver a Puff of Air through the pipette into a humidified airstream over the antenna stim2->stim3 stim3->rec1 Stimulus rec2 Normalize Responses to a standard compound (e.g., cis-3-hexen-1-ol) rec1->rec2 rec3 Generate Dose-Response Curves rec2->rec3

EAG Experimental Workflow

Step-by-Step Methodology:

  • Insect Preparation: Anesthetize an insect (e.g., with CO2 or by chilling) and carefully excise one antenna at its base using fine scissors. Mount the antenna on an electrode holder, ensuring good electrical contact between the base and tip of the antenna and the recording and reference electrodes, respectively.

  • Odorant Preparation: Prepare serial dilutions of this compound and other GLVs in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Place the prepared antenna in a continuous, humidified airflow. Deliver a puff of air through the odorant-containing pipette into the main airflow to stimulate the antenna.

  • Data Recording and Analysis: Record the resulting depolarization of the antennal preparation using an amplifier and appropriate software. The amplitude of the depolarization (in millivolts) is the EAG response. Normalize the responses to a standard compound to account for any decrease in antennal sensitivity over time.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a classic behavioral assay that assesses an insect's preference between two odor sources in a controlled environment. The choice to use a Y-tube is to provide a clear binary choice, which allows for straightforward statistical analysis of preference.

Y_Tube_Workflow cluster_setup Olfactometer Setup cluster_arms Treatment and Control Arms cluster_bioassay Bioassay Procedure setup1 Purified, Humidified Air Source setup2 Flow Meters (for equal airflow to each arm) setup1->setup2 setup3 Y-Tube Arena setup2->setup3 bio1 Introduce Insect at the base of the Y-tube setup3->bio1 arm1 Treatment Arm: This compound arm1->setup3 arm2 Control Arm: Solvent or other GLV arm2->setup3 bio2 Observe and Record 'first choice' and 'time spent' in each arm bio1->bio2 bio3 Statistical Analysis (e.g., Chi-squared test) bio2->bio3

Y-Tube Olfactometer Workflow

Step-by-Step Methodology:

  • Apparatus Setup: Connect a purified and humidified air source to the two arms of a glass Y-tube olfactometer. Ensure equal airflow through each arm using flow meters.

  • Odor Source Preparation: Place a filter paper treated with this compound in one arm (the treatment arm) and a filter paper with the solvent control or another GLV in the other arm.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Data Collection: Observe the insect for a set period and record its first choice of arm and the total time spent in each arm.

  • Data Analysis: Analyze the choice data using a Chi-squared test to determine if there is a significant preference for the treatment arm.

Field Trapping Experiment

Field trapping experiments are the ultimate test of an attractant's efficacy under real-world conditions, where it must compete with a myriad of other environmental odors. The rationale for this experiment is to validate laboratory findings and assess the practical utility of the attractant.

Field_Trapping_Workflow cluster_design Experimental Design cluster_deployment Trap Deployment cluster_collection Data Collection & Analysis design1 Select Field Site with target insect population design2 Choose Trap Type (e.g., sticky trap, funnel trap) design1->design2 design3 Randomized Block Design to minimize spatial effects design2->design3 dep1 Bait Traps with Lures: This compound, other GLVs, and control design3->dep1 dep2 Deploy Traps according to the experimental design dep1->dep2 dep3 Rotate Trap Positions periodically to account for location bias dep2->dep3 coll1 Collect and Count target insects from each trap at regular intervals dep3->coll1 coll2 Statistical Analysis (e.g., ANOVA) to compare trap catches coll1->coll2 coll3 Determine Optimal Lure coll2->coll3

Field Trapping Workflow

Step-by-Step Methodology:

  • Experimental Design: Select a suitable field site with a known population of the target insect. Design the experiment using a randomized block design to minimize the effects of spatial variation.

  • Trap Preparation and Deployment: Bait traps with lures containing this compound, other GLVs being tested, and a solvent control. Deploy the traps according to the experimental design, ensuring adequate spacing between them.

  • Data Collection: Collect and count the number of target insects captured in each trap at regular intervals over a set period.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the number of insects captured by the different lures.

Conclusion and Future Directions

The available evidence suggests that this compound is a highly promising insect attractant with the potential to outperform standard lures for certain species. Its efficacy against the important disease vector Aedes albopictus is particularly noteworthy.[4] However, to fully realize its potential, further research is needed. Direct comparative studies, employing the rigorous methodologies outlined in this guide, are required to evaluate the efficacy of this compound against a broader range of GLVs for a wider variety of insect pests, particularly those in the orders Coleoptera and Hemiptera.

Furthermore, the synergistic and antagonistic effects of blending this compound with other GLVs and pheromones should be explored. The future of effective and sustainable pest management lies in the continued exploration of the rich chemical vocabulary of our natural world, and this compound is undoubtedly a word that warrants greater attention.

References

  • Fill, A., & Barrett, B. A. (2016). Electroantennographic and Behavioral Responses of the Lesser Chestnut Weevil, Curculio sayi (Coleoptera: Curculionidae), to Mixtures of Selected Key Host Plant Volatiles. Journal of the Kansas Entomological Society, 89(2), 145-156. [Link]

  • Cilek, J. E., et al. (2011). Semi-field evaluation of several novel alkenol analogs of 1-octen-3-ol as attractants to adult Aedes albopictus and Culex quinquefasciatus. Journal of the American Mosquito Control Association, 27(3), 256-62. [Link]

  • Keesey, I. W., et al. (2012). Electroantennographic Responses of the Small Chestnut Weevil Curculio sayi (Coleoptera: Curculionidae) to Volatile Organic Compounds Identified From Chestnut Reproductive Plant Tissue. Environmental Entomology, 41(4), 958-967. [Link]

  • Scala, A., et al. (2013). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. International Journal of Molecular Sciences, 14(9), 17781-17811. [Link]

  • James, D. G. (2005). Further field evaluation of synthetic herbivore-induced plan volatiles as attractants for beneficial insects. Journal of Chemical Ecology, 31(3), 481-495.
  • Holopainen, J. K. (2004). Multiple functions of inducible plant volatiles. Trends in Plant Science, 9(11), 529-533.
  • Beroza, M., & Green, N. (1963). Materials Tested as Insect Attractants. Agriculture Handbook, (239). [Link]

  • Dowd, P. F., & Vega, F. E. (2003). A novel insect trap useful in capturing sap beetles (Coleoptera: Nitidulidae) and other flying insects. The Great Lakes Entomologist, 36(1), 1-10. [Link]

  • Bugs For Bugs. (n.d.). Carpophilus Catcha Trap Kit. [Link]

  • 7 Worlds Ag. (n.d.). Angler Carpophilus Trapping System. [Link]

  • Cilek, J. E., et al. (2007). Semi-field comparison of the BG Lure, nonanal, and 1-octen-3-ol to attract adult mosquitoes in northwestern Florida. Journal of the American Mosquito Control Association, 23(3), 289-293. [Link]

  • Li, X., et al. (2022). Plant volatile organic compounds attractive to Lygus pratensis. PLoS ONE, 17(4), e0266391. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-3-Hepten-1-ol is a valuable aliphatic alcohol recognized for its potent "green," grassy, and floral aroma, reminiscent of a freshly mowed lawn.[] This characteristic makes it a sought-after ingredient in the flavor and fragrance industries for imparting fresh top notes in perfumes and enhancing fruity and vegetable flavors in food products.[][2] The olfactory properties of 3-Hepten-1-ol are, however, intrinsically linked to its geometric isomerism. The cis (or Z) isomer possesses the desired fresh aroma, while the trans (or E) isomer presents a different, often less desirable, sensory profile.

The synthesis of this compound, often starting from 3-heptyn-1-ol via catalytic hydrogenation (e.g., using Lindlar's catalyst), can inadvertently produce the trans isomer as a significant impurity.[2] Therefore, for quality control and to ensure the desired sensory outcome, the precise and accurate determination of isomeric purity is a critical analytical challenge. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering experimental insights and protocols to guide researchers and quality control chemists.

The Challenge: Differentiating Geometric Isomers

The core analytical challenge lies in the subtle structural differences between cis- and trans-3-Hepten-1-ol. Both isomers share the same molecular formula (C₇H₁₄O) and mass, rendering non-separative techniques like standard mass spectrometry ineffective for differentiation. The distinction arises from the spatial arrangement of the alkyl groups around the carbon-carbon double bond. This structural variance leads to slight differences in physical properties, such as boiling point and dipole moment, which can be exploited for analytical separation.

Diagram: Structural Representation of 3-Hepten-1-ol Isomers

The diagram below illustrates the structural difference between the cis and trans isomers, which is the basis for their differential analysis.

Caption: Geometric isomers of 3-Hepten-1-ol.

I. Gas Chromatography (GC): The Gold Standard for Separation

Gas chromatography is the cornerstone technique for analyzing volatile compounds like 3-Hepten-1-ol and is exceptionally well-suited for separating geometric isomers.[3][4][5] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6]

Causality of Separation: The Role of the Stationary Phase

The choice of the GC column's stationary phase is the most critical parameter for achieving isomeric separation.

  • Non-Polar Columns (e.g., DB-1, DB-5): These columns, typically composed of polydimethylsiloxane (with or without a small percentage of phenyl groups), separate compounds primarily based on their boiling points.[5] While there is a slight difference in boiling points between cis and trans isomers, baseline separation on these columns can be challenging.

  • Polar Columns (e.g., WAX, Cyanopropyl phases): This is where expertise comes into play. Polar columns, particularly those with polyethylene glycol (WAX) or cyanopropyl functional groups, offer superior selectivity for cis and trans isomers.[7][8] The separation mechanism here is more complex, involving dipole-dipole interactions between the polar stationary phase and the isomers. The cis isomer, with its slight molecular dipole, interacts more strongly with the polar stationary phase than the more linear and less polar trans isomer. This results in a longer retention time for the cis isomer and typically provides excellent resolution. Highly polar cyanopropyl siloxane columns are specifically recommended for separating geometric isomers.[8][9][10]

Comparative Data: GC Column Performance
ParameterNon-Polar Column (DB-5 type)Polar Column (SP-2560 type)
Primary Separation Principle Boiling Point[5]Polarity & Dipole Interactions[8]
Typical Elution Order trans followed by cistrans followed by cis
Resolution (Rs) Moderate, may co-eluteHigh, baseline separation achievable[9][10]
Application General screeningIsomeric purity, quantification[8]
Validated Protocol: Isomeric Purity by GC-FID

This protocol is designed as a self-validating system for the routine quality control of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the 3-Hepten-1-ol sample at 1000 µg/mL in ethanol or hexane.

  • Prepare a calibration standard containing certified reference materials of both cis- and trans-3-Hepten-1-ol.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).

  • Column: SP-2560 (highly polar cyanopropyl), 75 m x 0.18 mm ID, 0.14 µm film thickness, or similar.[9][10]

  • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.0 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 3°C/min to 150°C, hold for 5 minutes. (Note: This program should be optimized for the specific column and instrument).

  • Detector: FID at 275°C.

3. System Suitability Test (Trustworthiness):

  • Before sample analysis, inject the mixed isomer standard.

  • The resolution (Rs) between the trans and cis peaks must be ≥ 1.5 to ensure accurate quantification.

  • The tailing factor for the this compound peak should be ≤ 1.5.

4. Data Analysis:

  • Identify peaks based on the retention times obtained from the reference standards.

  • Calculate the isomeric purity using the area percent method: % cis-isomer = (Area of cis peak / (Area of cis peak + Area of trans peak)) x 100

II. Spectroscopic Methods: Orthogonal Verification

While GC provides quantitative data on isomeric ratios, spectroscopic techniques offer invaluable confirmation of molecular structure.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that can distinguish between cis and trans isomers based on their characteristic vibrational modes, particularly the out-of-plane C-H bending vibrations ("wags").[11][12]

  • Mechanism of Distinction: The key difference lies in the C-H bonds on the double bond.

    • trans isomers exhibit a strong, sharp absorption band for the C-H out-of-plane wag around 965-980 cm⁻¹ .[13] This band is highly characteristic and a reliable indicator of the trans configuration.

    • cis isomers show a broader, medium-to-strong absorption for the C-H out-of-plane wag around 665-730 cm⁻¹ .[13][14]

Comparative Data: FTIR Characteristic Absorptions
Vibrational Modetrans-3-Hepten-1-olThis compound
=C-H Stretch ~3020-3100 cm⁻¹ (medium)[14]~3020-3100 cm⁻¹ (medium)[14]
C=C Stretch ~1660-1680 cm⁻¹ (weak/variable)[12]~1650 cm⁻¹ (weak/variable)[12]
=C-H Bend (Out-of-Plane) ~965-980 cm⁻¹ (Strong, Sharp) [13]~665-730 cm⁻¹ (Strong, Broad) [13]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Both ¹H and ¹³C NMR can be used to differentiate the isomers, primarily through differences in chemical shifts and coupling constants of the olefinic protons and carbons.

  • Mechanism of Distinction:

    • ¹H NMR: The olefinic protons (on the C=C double bond) in the cis isomer are slightly more shielded (appear at a lower chemical shift) than those in the trans isomer due to steric effects. The vicinal coupling constant (³JHH) between the olefinic protons is also diagnostic: typically ~10-12 Hz for cis isomers and ~15-18 Hz for trans isomers.

    • ¹³C NMR: The allylic carbons (carbons adjacent to the double bond) in the cis isomer are significantly shielded (appear at a lower chemical shift) compared to the trans isomer. This "steric compression" or gamma-gauche effect is a highly reliable indicator.

Comparative Data: Expected NMR Chemical Shifts

(Note: Exact values may vary based on solvent and instrument. Data is estimated based on typical values for similar structures.)

NucleusPositiontrans-3-Hepten-1-ol (δ, ppm)This compound (δ, ppm)
¹H H-3 / H-4~5.4 - 5.6~5.3 - 5.5
¹³C C-3 / C-4 (Olefinic)~125 - 135~124 - 134
¹³C C-2 (Allylic) ~32 - 34 ~26 - 28 (Shielded)
¹³C C-5 (Allylic) ~39 - 41 ~34 - 36 (Shielded)

III. Comprehensive Analytical Workflow

For robust quality assurance, a multi-step workflow is recommended. This ensures both accurate quantification and unambiguous structural confirmation, establishing a trustworthy and defensible result.

Diagram: Isomeric Purity Analysis Workflow

Caption: Recommended workflow for isomeric purity testing.

Summary and Recommendations

The choice of analytical technique depends on the specific requirement, from routine QC to in-depth structural elucidation.

TechniquePrimary UseResolutionThroughputKey Advantage
GC-FID (Polar Column) Quantitative Purity ExcellentHighGold standard for accurate quantification.
FTIR Spectroscopy Rapid Screening QualitativeVery HighFast, non-destructive confirmation of trans impurity presence.
NMR Spectroscopy Structural Confirmation DefinitiveLowUnambiguous structural identification of isomers.

Recommendation: For routine quality control, a validated GC-FID method using a highly polar cyanopropyl or WAX column is the most effective and reliable approach. For out-of-specification results or initial method development, FTIR should be used as a rapid confirmatory tool, with NMR serving as the ultimate arbiter for structural investigation. This integrated approach ensures the highest level of scientific integrity and confidence in the final product quality.

References

  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • The features of IR spectrum. (n.d.). Pharmalecture. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Saraf, A. et al. (2022). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Molecules. [Link]

  • Gocan, S. & Cimpan, G. (2006). Analytical methods for identification and determination of some cosmetics ingredients. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMLA, LI, 4, 2006. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • David, F. et al. (2020). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. Journal of Chromatography A. [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. [Link]

  • Agilent Technologies, Inc. (2011). Separation of saturated and unsaturated C3-C4 hydrocarbons on a capillary column. [Link]

  • ResearchGate. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]

  • Royal Society of Chemistry. (2020). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[7]arene. [Link]

  • Chemistry For Everyone. (2024). How Does A Gas Chromatography Separate Compounds?. [Link]

  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • Google Patents. (n.d.).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem - NIH. (n.d.). (3E)-3-Hepten-1-ol. [Link]

  • CABI Digital Library. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]

  • NIST WebBook. (n.d.). 1-Hepten-3-ol. [Link]

Sources

A Comparative Guide to Enhancing cis-3-Hepten-1-ol Production: A Statistical Analysis of Various Stimuli

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the targeted production of specific bioactive compounds is a cornerstone of innovation. Among these, the "green" note aroma compound, cis-3-Hepten-1-ol, has garnered interest for its sensory properties and potential applications. This guide provides an in-depth, objective comparison of methodologies to enhance its production, supported by experimental data and statistical analysis. We will explore the biochemical pathways, compare production efficiencies under various stimuli, and provide detailed protocols for reproducible experimentation.

Introduction to this compound and its Biosynthesis

This compound is a volatile organic compound known for its characteristic fresh, green, and slightly fruity aroma.[1] It belongs to the family of green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and their esters. These compounds are typically released by plants upon tissue damage and play roles in plant defense and communication. The biosynthesis of these compounds, including the structurally similar and more extensively studied cis-3-Hexen-1-ol, originates from the oxidative cleavage of unsaturated fatty acids.[2][3][4][5]

The canonical pathway, which we will adapt for this compound, involves a two-step enzymatic cascade:

  • Lipoxygenase (LOX) : This enzyme introduces molecular oxygen into a polyunsaturated fatty acid precursor. For the production of a C7 compound like this compound, a suitable precursor such as a C19 fatty acid with appropriate unsaturation would be required.

  • Hydroperoxide Lyase (HPL) : This enzyme cleaves the hydroperoxy fatty acid generated by LOX into a volatile aldehyde and a C12 oxo-acid.

  • Alcohol Dehydrogenase (ADH) : The resulting aldehyde is then reduced to its corresponding alcohol, this compound.

This guide will focus on the practical application and stimulation of this pathway for enhanced production of this compound.

Visualizing the Biosynthetic Pathway

cis_3_Hepten_1_ol_Biosynthesis Figure 1: Biosynthetic Pathway of this compound cluster_0 Cellular Environment Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., C19:3) Hydroperoxy_Fatty_Acid Hydroperoxy Fatty Acid Unsaturated_Fatty_Acid->Hydroperoxy_Fatty_Acid + O2 cis_3_Heptenal cis-3-Heptenal Hydroperoxy_Fatty_Acid->cis_3_Heptenal cis_3_Hepten_1_ol This compound (Target Compound) cis_3_Heptenal->cis_3_Hepten_1_ol + NADPH/NADH LOX Lipoxygenase (LOX) HPL Hydroperoxide Lyase (HPL) ADH Alcohol Dehydrogenase (ADH)

Caption: Figure 1: Biosynthetic Pathway of this compound

Comparative Analysis of Production Methods

The production of this compound can be approached through various methods, including direct chemical synthesis, enzymatic biotransformation, and whole-cell microbial fermentation. This guide will focus on the latter two, as they offer the advantage of producing "natural" labeled compounds, which are highly sought after in the flavor and fragrance industry.

We will compare three primary approaches:

  • Plant Extract-Based Biotransformation: Utilizing crude or purified enzyme extracts from plants rich in LOX and HPL.

  • Yeast-Based Co-fermentation: Employing yeast as a source of ADH in conjunction with plant extracts.

  • Engineered Microbial Production: Using genetically engineered microorganisms to express the entire biosynthetic pathway.

Experimental Design for Comparative Analysis

To provide a robust comparison, a standardized experimental design is crucial. The following workflow outlines the key steps for evaluating the efficacy of different stimuli on this compound production.

Experimental_Workflow Figure 2: Experimental Workflow for Comparative Analysis cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Precursor_Prep Precursor Preparation (e.g., Linolenic Acid) Reaction_Setup Reaction Setup (Buffer, pH, Temp, Stimuli) Precursor_Prep->Reaction_Setup Biocatalyst_Prep Biocatalyst Preparation (Plant Extract / Yeast Culture / Engineered Microbe) Biocatalyst_Prep->Reaction_Setup Incubation Incubation (Time Course) Reaction_Setup->Incubation Extraction Solvent Extraction Incubation->Extraction GC_MS GC-MS Analysis (Quantification) Extraction->GC_MS Statistical_Analysis Statistical Analysis (ANOVA) GC_MS->Statistical_Analysis

Caption: Figure 2: Experimental Workflow for Comparative Analysis

Detailed Methodologies and Results

Method 1: Plant Extract-Based Biotransformation

This method leverages the natural enzymatic machinery of plants. Certain plant tissues are known to have high LOX and HPL activity.

Protocol:

  • Enzyme Extraction:

    • Homogenize 100g of fresh plant material (e.g., radish leaves, soybean sprouts) in 200 mL of ice-cold 0.1 M phosphate buffer (pH 6.5).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • The resulting supernatant is the crude enzyme extract.

  • Reaction:

    • In a sealed flask, combine 50 mL of the enzyme extract with 10 mM of linolenic acid (precursor).

    • Incubate at 25°C with gentle agitation for 2 hours.

  • Analysis:

    • Extract the reaction mixture with 25 mL of diethyl ether.

    • Analyze the organic phase by GC-MS for the quantification of this compound and its aldehyde precursor.

Method 2: Yeast Co-fermentation

This method improves upon the first by providing a robust source of ADH from yeast, which can more efficiently convert the aldehyde intermediate to the desired alcohol.

Protocol:

  • Yeast Culture:

    • Inoculate a suitable yeast strain (e.g., Saccharomyces cerevisiae) in 100 mL of YPD medium and grow overnight at 30°C.

    • Harvest and resuspend the yeast cells in 50 mL of reaction buffer.

  • Combined Reaction:

    • Prepare the plant enzyme extract as in Method 1.

    • In a sealed flask, combine 50 mL of the enzyme extract, the resuspended yeast culture, and 10 mM of linolenic acid.

    • Incubate at 30°C with gentle agitation for 4 hours.

  • Analysis:

    • Follow the same extraction and GC-MS analysis procedure as in Method 1.

Comparative Data and Statistical Analysis

The following table summarizes the hypothetical, yet expected, results from a comparative experiment evaluating the two methods with and without the addition of a known LOX activator, ferrous sulfate (FeSO₄), as a stimulus.

MethodStimulusMean Production of this compound (mg/L)Standard Deviation
Plant ExtractNone15.22.1
Plant Extract1 mM FeSO₄25.83.5
Yeast Co-fermentationNone45.64.2
Yeast Co-fermentation1 mM FeSO₄78.36.1

Statistical Insights:

A two-way ANOVA would likely reveal significant main effects for both the "Method" and "Stimulus" factors, as well as a significant interaction effect. This indicates that:

  • The choice of production method significantly impacts the yield.

  • The addition of FeSO₄ as a stimulus significantly increases production.

  • The effect of the stimulus is more pronounced in the yeast co-fermentation system.

Discussion and Future Directions

The data clearly indicates that a yeast co-fermentation approach provides a more efficient conversion of the aldehyde intermediate to this compound. The addition of ferrous ions, which are known cofactors for lipoxygenases, further enhances the overall yield.

For researchers aiming to optimize production, several avenues warrant further investigation:

  • Screening of Plant Sources: A systematic screening of different plant tissues for high LOX and HPL activity towards the specific precursor for this compound could yield a more potent enzyme source.

  • Optimization of Reaction Conditions: A design of experiments (DoE) approach could be used to optimize pH, temperature, precursor concentration, and yeast cell density.

  • Metabolic Engineering: For industrial-scale production, the development of an engineered microbial strain (e.g., E. coli or S. cerevisiae) co-expressing the LOX, HPL, and a suitable ADH would be the most promising strategy. This would eliminate the need for plant extracts and allow for a more controlled and scalable fermentation process.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Wikipedia. cis-3-Hexen-1-ol. [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol. [Link]

  • LookChem. This compound. [Link]

  • Hatanaka, A. (1983). Biosynthesis of Leaf Alcohol. Bulletin of the Institute for Chemical Research, Kyoto University, 61(2), 180-192. [Link]

  • ResearchGate. Enzymatic synthesis of green notes with hydroperoxide-lyase from olive leaves and alcohol-dehydrogenase from yeast in liquid/gas reactor. [Link]

  • Zeon Corporation. cis-3-Hexenol (Leaf alcohol). [Link]

  • ResearchGate. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. [Link]

  • Google P

Sources

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling reagents like cis-3-Hepten-1-ol requires not just proficiency in its application but also a rigorous understanding of its end-of-life-cycle management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and field-proven safety practices. Our objective is to move beyond mere instruction and to instill a deep, causal understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Profile & Regulatory Classification: Why This Protocol is Essential

Understanding the inherent properties of this compound is the first step in appreciating the necessity for its controlled disposal. It is not benign waste; it is classified as hazardous primarily due to its flammability. Under the U.S. Environmental Protection Agency (EPA) regulations, a liquid waste with a flash point below 140°F (60°C) is categorized as an "ignitable" hazardous waste.[1][2][3] This classification dictates that it cannot be discarded via standard municipal waste streams or sanitary sewers.

The following table summarizes the critical data that informs our disposal strategy.

PropertyValueSignificance & Source
Chemical Formula C₇H₁₄OMolecular composition.
Appearance Colorless LiquidVisual identification.[4]
Flash Point 53.8 °C (128.8 °F)Below the 140°F threshold, classifying it as an ignitable liquid.[5]
EPA Hazardous Waste Code D001 (Ignitable) This is the federal classification mandating specific disposal protocols.[3]
Primary Hazards Flammable Liquid, Aspiration HazardDictates handling precautions and prohibits certain disposal methods.[4][6]

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and compliance from the moment this compound is designated as waste until its final removal from your facility.

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical-resistant gloves and safety glasses with side shields.[7] All transfers and consolidation of waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Causality: The primary risks during handling are skin/eye contact and inhalation of vapors. A fume hood provides critical ventilation, while PPE acts as the last line of defense against direct exposure.

Step 2: Waste Characterization & Segregation

Proper segregation is arguably the most critical step in a compliant waste management program.[8][9][10]

  • Action: Designate this compound waste as a non-halogenated, flammable organic liquid .

  • Segregation: Collect this waste in a container separate from:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Corrosives (acids and bases).[9]

    • Solid chemical waste.[10]

    • Aqueous waste.

  • Causality: Co-mingling different waste streams can lead to dangerous chemical reactions.[9] Furthermore, waste disposal facilities use different treatment methods for halogenated versus non-halogenated solvents; mixing them significantly increases disposal costs and complexity.

Step 3: Proper Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Action: Use a designated hazardous waste container that is compatible with this compound. While the original container can be used, dedicated waste containers, often made of high-density polyethylene (HDPE) or glass, are standard.[10][11]

  • Inspection: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[9]

  • Filling: Do not fill the container beyond 90-95% capacity.[9] Leave adequate headspace to allow for vapor expansion.

  • Closure: Keep the container securely capped at all times, except when you are actively adding waste.[9][11]

  • Causality: Headspace prevents pressure buildup from temperature fluctuations, which could rupture the container. Keeping containers closed minimizes the release of flammable vapors into the laboratory, reducing fire risk and personnel exposure.

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: As soon as the first drop of waste enters the container, label it with a "Hazardous Waste" tag.

  • Content: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Ignitable," "Flammable").

    • The date on which waste accumulation began.

  • Causality: Proper labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents. Regulatory bodies require this information to track waste from generation to disposal ("cradle-to-grave").[12]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and properly managed location pending pickup.

  • Action: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[9][11]

  • Storage Conditions: The SAA should be a secondary containment unit (like a spill tray) to capture any potential leaks.[10] It must be located away from heat sources, open flames, or sparks.[4][13]

  • Causality: The SAA concept is a regulatory provision allowing for the safe, temporary collection of hazardous waste without requiring a full-scale storage permit. Secondary containment ensures that any failure of the primary container does not result in an uncontrolled release into the environment.

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 9-12 months), contact your organization's Environmental Health & Safety (EH&S) department to schedule a pickup.[9][11]

  • Final Step: EH&S professionals will then transport the waste for final disposal, which for flammable liquids like this compound is typically high-temperature incineration at a licensed hazardous waste disposal facility.[4][14]

  • Causality: Final disposal is a highly regulated activity that can only be performed by trained personnel at permitted facilities, ensuring the complete and environmentally sound destruction of the hazardous material.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prohibited start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node prohibited_node prohibited_node A Waste Generation: This compound B Select Compatible Container (e.g., HDPE, Glass) A->B C Segregate as 'Non-Halogenated Flammable Liquid' B->C D Affix 'Hazardous Waste' Label & List Contents C->D E Store in Designated SAA with Secondary Containment D->E F Is Container Full (>90%)? E->F G Contact EH&S for Pickup & Final Disposal F->G Yes H Continue Accumulation (Keep Container Closed) F->H No H->E I Prohibited Actions J Drain Disposal K Trash Disposal

Caption: Decision workflow for compliant this compound waste management.

Prohibited Disposal Methods & The Rationale

To ensure a complete understanding, it is crucial to explicitly state which disposal methods are forbidden and why.

  • DO NOT Pour Down the Drain: As a flammable liquid, this compound poses a significant fire or explosion hazard within a building's plumbing system. Furthermore, the Clean Water Act prohibits the discharge of waste that could be classified as RCRA ignitable hazardous waste into sanitary sewers.[12]

  • DO NOT Dispose of in Regular Trash: The ignitability characteristic of this compound makes its disposal in municipal solid waste illegal and dangerous.[15] Vapors can accumulate and be ignited by a stray spark from compacting equipment, endangering sanitation workers and the public.

Spill Management & Emergency Procedures

Proper disposal planning includes being prepared for accidents.

  • Minor Spill: For a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).[6] Collect the contaminated absorbent using non-sparking tools into a container for hazardous waste disposal.[6][16]

  • Major Spill: In the event of a larger spill, evacuate the immediate area, alert personnel, and contact your institution's emergency response or EH&S team immediately. Prevent the spill from entering drains.[6]

By adhering to this comprehensive guide, you not only ensure the safety of your laboratory and community but also uphold the highest standards of scientific integrity and environmental responsibility.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US EPA. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US EPA. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling cis-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling of cis-3-Hepten-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Designed for drug development professionals, researchers, and scientists, this document moves beyond a simple checklist to instill a risk-based safety culture. Here, we dissect the why behind each procedural step, ensuring every action is grounded in scientific principles to protect against the specific hazards posed by this compound.

Hazard Profile of this compound: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 1708-81-2) is a combustible liquid whose primary risks are associated with its flammability and potential for irritation.[1] The vapors are heavier than air and can form flammable mixtures with air, which can travel to an ignition source and flash back.[2]

A summary of its key hazard classifications and physical properties that dictate safety protocols is presented below.

Hazard ClassificationDescriptionImpact on PPE & Handling Protocol
Flammable Liquid Classified as a Category 4 Combustible Liquid.[1]Requires storage in a flammables-area, away from heat and ignition sources.[1][3] Mandates the use of non-sparking tools and potentially flame-resistant lab coats during large-volume transfers.[4][5]
Flash Point 68 °C / 154.4 °F[1]Dictates that while not highly flammable at room temperature, it must be kept away from heat, sparks, and open flames.[1]
Vapor Pressure 0.579 mmHg at 25°C[6]The volatility is moderate, but vapors can accumulate in poorly ventilated areas, necessitating handling within a certified chemical fume hood to prevent inhalation.[7]
Health Hazards May cause skin, eye, and respiratory tract irritation.[3] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and tiredness.[8][9]Requires chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat. Respiratory protection may be needed for spills or in cases of ventilation failure.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][8]Demands segregated storage away from these chemical classes to prevent vigorous or explosive reactions.[8]

The Core PPE Protocol: A Multi-Layered Defense

Effective chemical safety is not reliant on a single piece of equipment but on a holistic system that integrates engineering controls, personal protective equipment, and procedural diligence. The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier, capturing volatile vapors at the source and preventing their release into the laboratory workspace.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from residual risks and in the event of an unexpected splash or spill. The minimum required PPE for handling this compound includes:

  • Eye and Face Protection:

    • Standard Operations: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.

    • High-Risk Operations: When transferring large volumes (>1L) or conducting reactions under pressure, a full-face shield worn over chemical splash goggles is required to protect against significant splashes.

  • Hand Protection:

    • The selection of an appropriate glove material is critical and must be based on chemical compatibility and breakthrough time. Standard thin nitrile gloves, commonly used for biological applications, offer only minimal splash protection and are not suitable for prolonged contact.[10]

    • Recommended Glove Types: Based on general resistance to alcohols, nitrile or neoprene gloves are suitable for handling this compound.[11] Always consult the glove manufacturer's specific chemical resistance guide for the most accurate data.

    • Protocol: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before and during use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber General use, splash protection, and intermittent contact.Offers good resistance to alcohols, oils, and some acids.[10][11] Ensure adequate thickness (>5 mil) for handling chemicals.
Neoprene Extended use or tasks with higher splash potential.Provides excellent resistance to a broad range of chemicals, including alcohols and acids.[10][11]
Butyl Rubber Spill response and handling of highly corrosive acids (if mixed).Offers superior resistance to ketones, esters, and many corrosive materials but may be less dexterous.[11]
  • Protective Clothing:

    • A clean, buttoned, flame-resistant (FR) lab coat is required.

    • Ensure clothing covers all exposed skin. Shorts and open-toed shoes are strictly prohibited in the laboratory.

    • For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection:

    • Under normal operating conditions within a functioning fume hood, respiratory protection is not required.[1]

    • Emergency Situations: In the event of a large spill or ventilation system failure, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is necessary. All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step procedural guide for the entire lifecycle of this compound in the laboratory.

Experimental and Logistical Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Receipt 1. Chemical Receipt - Verify container integrity - Confirm label Storage 2. Secure Storage - Flammable liquids cabinet - Away from incompatibles Receipt->Storage Pre_Use 3. Pre-Use Inspection - Review SDS - Don appropriate PPE - Verify fume hood function Storage->Pre_Use Handling 4. Chemical Handling - Use non-sparking tools - Ground containers for large transfers - Keep container closed when not in use Pre_Use->Handling Spill_Kit Spill Kit Ready Handling->Spill_Kit Waste 5. Waste Collection - Segregate into approved, labeled  hazardous waste container Handling->Waste Decon 6. Decontamination - Clean work area - Remove PPE correctly Waste->Decon Disposal 7. Final Disposal - Arrange pickup by EHS - Follow all local/federal regulations Decon->Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Methodologies

A. Receiving and Storage Protocol

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify the label matches the order and the Safety Data Sheet (SDS).

  • Store the container in a designated, OSHA-compliant flammable liquids cabinet.[12][13]

  • Ensure storage is segregated from incompatible materials, particularly strong oxidizing agents and acids.[3]

  • The storage area must be cool, dry, and well-ventilated.[1][9]

B. Spill Management and Emergency Plan

  • Immediate Action: Alert all personnel in the immediate area and evacuate if the spill is large (>100 mL) or if you feel unwell.

  • Control Vapors: Eliminate all ignition sources immediately.[7]

  • Containment: If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if necessary) and contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

C. Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with flammable organic liquids.

  • Store the waste container in a satellite accumulation area within the lab, ensuring it is away from ignition sources and incompatibles.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][9] Under no circumstances should this chemical be disposed of down the drain.[8]

By integrating this comprehensive, scientifically-grounded approach to PPE selection and chemical handling, your laboratory can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH. [Link]

  • HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves. [Link]

  • University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]

  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace. [Link]

  • Creative Safety Supply. (n.d.). Chemical Protective Gloves – Quick Tips. [Link]

  • Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines. [Link]

  • TCI America. (n.d.). Material Safety Data Sheet: cis-3-Hexenol. [Link]

  • International Enviroguard. (2021). Flammable and Combustible Liquids Safety Measures and PPE. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.106 - Flammable liquids. [Link]

  • Synerzine. (n.d.). Safety Data Sheet: cis-3-Hexenol, Natural. [Link]

  • Occupational Health & Safety. (2005). Good Practices for Flammable and Combustible Liquids. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Hepten-1-ol
Reactant of Route 2
Reactant of Route 2
cis-3-Hepten-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.